molecular formula C16H11N3 B174014 2-(1H-Benzo[d]imidazol-2-yl)quinoline CAS No. 14044-48-5

2-(1H-Benzo[d]imidazol-2-yl)quinoline

Cat. No.: B174014
CAS No.: 14044-48-5
M. Wt: 245.28 g/mol
InChI Key: XSJAMRUTJCSRNB-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)quinoline is a useful research compound. Its molecular formula is C16H11N3 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAMRUTJCSRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349429
Record name 2-(1H-Benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14044-48-5
Record name 2-(1H-Benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of the Quinoline-Benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

The fusion of quinoline and benzimidazole moieties into a single molecular entity, this compound, creates a privileged scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are renowned for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Similarly, the benzimidazole core is a cornerstone in numerous pharmaceuticals, exhibiting analgesic, anticancer, and anti-inflammatory activities.[1] The hybrid molecule leverages the unique electronic and structural attributes of both systems, leading to compounds explored as kinase inhibitors for cancer therapy, antimicrobial agents, and fluorescent materials for electronic devices.[1][2]

This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this high-value compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind the chosen analytical methodologies, ensuring a reproducible and validated outcome.

Part 1: Synthesis—A Rational Approach to Heterocyclic Assembly

The most robust and widely adopted strategy for synthesizing this compound involves the direct condensation of an activated quinoline precursor with ortho-phenylenediamine (OPD). This approach is favored for its efficiency and atom economy, typically proceeding under mild conditions to afford the target heterocycle in good yield.

Core Synthetic Principle: Oxidative Condensation

The primary synthetic pathway involves the reaction between quinoline-2-carbaldehyde and o-phenylenediamine. The reaction proceeds through an initial Schiff base formation, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the stable benzimidazole ring. The choice of oxidant is critical to the reaction's success; elemental sulfur or an iodine/DMSO system are commonly employed as mild oxidants that facilitate the final aromatization step without degrading the sensitive heterocyclic rings.[1] This method is a direct and powerful tool for forging the crucial carbon-nitrogen bond that links the two heterocyclic systems.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R1 Quinoline-2-carbaldehyde P1 Mixing & Reflux R1->P1 R2 o-Phenylenediamine R2->P1 Cat Oxidant (e.g., S or I₂/DMSO) Cat->P1 Sol Solvent (e.g., Ethanol, DMF) Sol->P1 P2 Reaction Monitoring (TLC) P1->P2 P3 Work-up (Precipitation/Extraction) P2->P3 P4 Purification (Recrystallization) P3->P4 Prod This compound P4->Prod Char Structural Characterization Prod->Char G cluster_spectroscopy Spectroscopic Confirmation cluster_advanced Detailed Structural & Purity Analysis Start Synthesized Product MS Mass Spectrometry (Molecular Weight) Start->MS FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C Skeleton) Start->NMR Final Confirmed Structure: This compound MS->Final FTIR->Final UV UV-Vis Spectroscopy (Electronic Properties) NMR->UV XRAY Single Crystal X-Ray (3D Structure) NMR->XRAY If single crystals obtained NMR->Final XRAY->Final

Sources

An In-depth Technical Guide to the Photophysical Properties of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of 2-(1H-Benzo[d]imidazol-2-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring both a proton-donating (N-H of imidazole) and a proton-accepting (N of quinoline) moiety, gives rise to fascinating photophysical phenomena. This document will delve into the core principles governing its light-absorbing and emitting characteristics, including Excited-State Intramolecular Proton Transfer (ESIPT), solvatochromism, and fluorescence quenching. Detailed experimental protocols for its synthesis and photophysical characterization are provided, alongside a discussion of its potential applications as a fluorescent probe and a scaffold for drug design.

Introduction: A Molecule of Interest

This compound belongs to a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and unique optical properties.[1][2] The fusion of the quinoline and benzimidazole moieties creates a versatile scaffold that is a cornerstone in the development of novel therapeutic agents.[2] From a photophysical perspective, this molecule is particularly noteworthy for its potential to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process that can lead to a large Stokes shift and dual emission, making it a highly sensitive fluorescent probe for its microenvironment.[3] Understanding the intricacies of its photophysical behavior is paramount for harnessing its full potential in applications ranging from bio-imaging to the development of advanced materials.[1]

Core Photophysical Phenomena

The photophysical properties of this compound and its derivatives are largely dictated by the interplay of several key processes:

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state.[4] In this compound, the benzimidazole N-H group acts as the proton donor, and the quinoline nitrogen atom can act as the proton acceptor.

The process can be summarized in four steps:

  • Photoexcitation: The molecule absorbs a photon, transitioning from its ground electronic state (enol form) to an excited state.

  • Proton Transfer: In the excited state, the acidity and basicity of the donor and acceptor groups, respectively, are enhanced, facilitating a rapid intramolecular proton transfer to form an excited-state tautomer (keto form).[5]

  • Fluorescence: The excited keto tautomer relaxes to its ground state by emitting a photon, typically at a longer wavelength (lower energy) compared to the emission of the enol form. This results in a large Stokes shift.

  • Reverse Proton Transfer: In the ground state, the keto form is typically unstable and rapidly undergoes a reverse proton transfer to regenerate the initial enol form.[4]

The efficiency and dynamics of ESIPT are highly sensitive to the molecular structure and the surrounding environment.[6] For instance, in a related compound, 8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol, a dual emission with large Stokes' shifts is observed, which is attributed to an excited-state intramolecular charge transfer (ESICT) coupled with ESIPT.

ESIPT_Process cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Enol_S0 Enol Form Keto_S0 Keto Tautomer (unstable) Enol_S0->Keto_S0 Reverse Proton Transfer Enol_S1 Excited Enol Form Enol_S0->Enol_S1 Absorption (hν_abs) Enol_S1->Enol_S0 Fluorescence (hν_em1) Keto_S1 Excited Keto Tautomer Enol_S1->Keto_S1 ESIPT Keto_S1->Keto_S0 Fluorescence (hν_em2) (Large Stokes Shift)

Caption: The Jablonski diagram illustrating the ESIPT process.

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The absorption and emission spectra of quinoline-benzimidazole derivatives are known to be sensitive to solvent polarity.[7][8][9]

In polar solvents, the excited state, which often has a larger dipole moment than the ground state, is stabilized to a greater extent. This leads to a red-shift (bathochromic shift) in the emission spectrum. Conversely, a blue-shift (hypsochromic shift) may be observed in nonpolar solvents. The study of solvatochromism provides valuable insights into the nature of the excited state and the specific interactions between the solute and solvent molecules.[9] For example, in a study of 2-((2-(1H-benzoimidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivatives, significant solvent influences on their luminescent properties were observed.[7]

Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. The fluorescence of quinoline-benzimidazole compounds can be quenched by the presence of certain analytes, such as metal ions or protons. This property makes them suitable candidates for the development of "turn-off" fluorescent sensors. The quenching efficiency is often dependent on the concentration of the quencher, a relationship described by the Stern-Volmer equation.

Quantitative Photophysical Data

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Reference
8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-olVarious305, 315, 360420, 57060, 210
2-((2-(1H-benzoimidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivative (L2)Methanol323--[7]
2-((2-(1H-benzoimidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivative (L2)THF323--[7]
2-((2-(1H-benzoimidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivative (L2)Dichloromethane324--[7]
2-((2-(1H-benzoimidazol-2-yl)quinolin-8-ylimino)methyl)phenol derivative (L2)Toluene323--[7]

Note: The absence of emission data for the second compound in the provided source prevents the calculation of the Stokes shift.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an appropriate aldehyde.[10][11]

Materials:

  • o-phenylenediamine

  • Quinoline-2-carbaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) and quinoline-2-carbaldehyde (1.5 equivalents) in a mixture of ethanol and water.

  • Add sodium metabisulfite (0.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then water to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

The following diagram outlines a typical workflow for the comprehensive photophysical characterization of this compound.

Photophysical_Workflow cluster_sample_prep Sample Preparation cluster_steady_state Steady-State Spectroscopy cluster_time_resolved Time-Resolved Spectroscopy cluster_data_analysis Data Analysis and Interpretation prep Dissolve compound in spectroscopic grade solvents at desired concentration uv_vis UV-Vis Absorption Spectroscopy (Determine λ_abs) prep->uv_vis fluorescence Fluorescence Emission Spectroscopy (Determine λ_em, Stokes Shift) prep->fluorescence tcspc Time-Correlated Single Photon Counting (TCSPC) (Determine fluorescence lifetime, τ) prep->tcspc quantum_yield Quantum Yield Measurement (Relative method using a standard) uv_vis->quantum_yield analysis Analyze spectra, calculate parameters, and interpret photophysical behavior uv_vis->analysis fluorescence->quantum_yield fluorescence->analysis quantum_yield->analysis tcspc->analysis

Caption: Experimental workflow for photophysical characterization.

4.2.1. Steady-State Absorption and Fluorescence Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • Procedure:

    • Prepare solutions of the compound in various spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M.

    • Record the absorption spectra to determine the absorption maxima (λ_abs).

    • Record the fluorescence emission spectra by exciting the sample at its absorption maximum. This will yield the emission maxima (λ_em).

    • Calculate the Stokes shift as the difference between the emission and absorption maxima.

4.2.2. Fluorescence Quantum Yield Determination

  • Principle: The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Procedure:

    • Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength (typically < 0.1 to avoid inner filter effects).

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) * (A_std / A_sample) where Φ is the quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.

4.2.3. Time-Resolved Fluorescence Spectroscopy

  • Instrumentation: A time-correlated single photon counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed laser source at the absorption maximum.

    • Measure the decay of the fluorescence intensity over time.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Applications in Research and Drug Development

The unique photophysical properties of this compound and its derivatives make them valuable tools in various scientific disciplines.

  • Fluorescent Probes: Their sensitivity to the local environment, particularly pH and the presence of metal ions, makes them excellent candidates for the development of fluorescent sensors for biological and environmental applications.[12]

  • Bio-imaging: The large Stokes shift associated with ESIPT is highly advantageous for fluorescence imaging, as it minimizes self-absorption and reduces background noise, leading to improved image contrast.

  • Drug Development: The quinoline-benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[10][11] The fluorescent nature of these compounds can be exploited for studying drug-target interactions and cellular uptake.

Conclusion

This compound is a fascinating molecule with a rich photophysical profile. Its propensity to undergo Excited-State Intramolecular Proton Transfer, coupled with its solvatochromic behavior, makes it a highly tunable fluorophore. A thorough understanding of these properties, gained through the experimental protocols outlined in this guide, is essential for its rational design and application in the development of novel fluorescent probes, advanced materials, and therapeutic agents. The continued exploration of this and related compounds promises to yield further insights and innovations in the fields of chemistry, biology, and medicine.

References

  • Deciphering the excited state intramolecular charge-coupled double proton transfer in an asymmetric quinoline–benzimidazole system - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization - CORE. Available at: [Link]

  • Experimental and Theoretical Exploration of ESIPT in a Systematically Constructed Series of Benzimidazole Based Schiff Base Probes: Application as Chemosensors | Request PDF - ResearchGate. Available at: [Link]

  • Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Available at: [Link]

  • Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes | ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - NIH. Available at: [Link]

  • Theoretical insights into the ESIPT process for π‐conjugated benzimidazole compounds. Available at: [Link]

  • Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate - ResearchGate. Available at: [Link]

  • 4-(1H-Benzo[d]imidazol-2-yl)quinoline - MySkinRecipes. Available at: [Link]

  • ESIPT fluorescence of benzimidazol derivatives. - ResearchGate. Available at: [Link]

  • synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2 - Semantic Scholar. Available at: [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO−in vitro and ex vivo - Chemical Science (RSC Publishing). Available at: [Link]

  • Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol - PMC - NIH. Available at: [Link]

  • Improving the Long-Range Intramolecular Proton Transfer—Further Molecular Design of the Successful Molecular Switch 8-(Benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT) - PMC - NIH. Available at: [Link]

  • Excited State Intramolecular Proton Transfer and Metal Ion Complexation of 2-(2'-Hydroxyphenyl)benzazoles in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. Available at: [Link]

  • (PDF) Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications - ResearchGate. Available at: [Link]

Sources

Unlocking Luminescence: A Technical Guide to the Quantum Yield of 2-(1H-Benzo[d]imidazol-2-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and biomedical research, the pursuit of highly efficient fluorescent molecules is of paramount importance. Among these, derivatives of 2-(1H-Benzo[d]imidazol-2-yl)quinoline stand out as a class of fluorophores with significant potential. Their rigid, planar structure and tunable electronic properties make them promising candidates for applications ranging from bio-imaging and sensing to materials science. This technical guide provides a comprehensive exploration of the fluorescence quantum yield of these derivatives, delving into the structural determinants, photophysical mechanisms, and practical methodologies for their synthesis and characterization. As a senior application scientist, this document is crafted to bridge theoretical understanding with actionable experimental insights, ensuring both scientific rigor and practical utility.

The Core Photophysics: Understanding Quantum Yield in Benzimidazole-Quinoline Scaffolds

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a prerequisite for applications requiring bright fluorescence signals. In this compound derivatives, the quantum yield is intricately linked to the molecule's ability to dissipate absorbed energy through radiative pathways (fluorescence) while minimizing non-radiative decay processes such as internal conversion and intersystem crossing.

Several key factors govern the quantum yield of these compounds:

  • Structural Rigidity: The fused aromatic system of the benzimidazole and quinoline moieties imparts significant rigidity, which is beneficial for high fluorescence quantum yields. This rigidity reduces vibrational and rotational modes that can act as pathways for non-radiative decay.

  • Substituent Effects: The nature and position of substituents on both the benzimidazole and quinoline rings play a critical role in modulating the electronic properties and, consequently, the quantum yield. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the probability of radiative decay.

  • Solvent Polarity: The surrounding solvent environment can significantly impact the photophysical properties of these derivatives. Changes in solvent polarity can alter the energy of the excited state, leading to shifts in emission wavelength and changes in quantum yield. Generally, an increase in solvent polarity can lead to a decrease in quantum yield for many organic fluorophores due to enhanced non-radiative decay pathways.[1]

  • Excited-State Intramolecular Proton Transfer (ESIPT): A key photophysical process that can occur in certain derivatives, particularly those with a hydroxyl group ortho to the benzimidazole linkage on the quinoline ring, is ESIPT.[2] Upon excitation, a proton can be transferred from the hydroxyl group to the benzimidazole nitrogen, leading to a tautomeric form that emits at a longer wavelength (a large Stokes shift). This process can be highly efficient and can lead to high quantum yields in the tautomeric form.[3]

The interplay of these factors determines the overall fluorescence efficiency of a given this compound derivative. A deeper understanding of these relationships is crucial for the rational design of novel fluorophores with tailored properties.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of the this compound scaffold is typically achieved through the condensation of a quinoline-2-carboxaldehyde or a related derivative with an o-phenylenediamine. The following protocol details a general and adaptable method for the synthesis of a representative compound, 2-(quinolin-2-yl)-1H-benzo[d]imidazole.

Experimental Protocol: Synthesis of 2-(Quinolin-2-yl)-1H-benzo[d]imidazole

Materials:

  • Quinoline-2-carboxaldehyde

  • o-Phenylenediamine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve quinoline-2-carboxaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Reactant: To this solution, add o-phenylenediamine (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-(quinolin-2-yl)-1H-benzo[d]imidazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

This general procedure can be adapted for the synthesis of various derivatives by using substituted quinoline-2-carboxaldehydes or substituted o-phenylenediamines.

Quantitative Analysis: Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Quinine sulfate is a commonly used standard for this purpose.

Experimental Protocol: Relative Quantum Yield Determination

Materials and Equipment:

  • Fluorometer (spectrofluorometer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test compound (this compound derivative)

  • Quinine sulfate (fluorescence standard, ΦF = 0.54 in 0.1 M H2SO4)

  • Appropriate solvent (e.g., ethanol, cyclohexane, or 0.1 M H2SO4 for quinine sulfate)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the quinine sulfate standard in 0.1 M H2SO4.

    • Prepare a stock solution of the test compound in a suitable solvent.

    • From the stock solutions, prepare a series of dilute solutions of both the standard and the test compound with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The same excitation wavelength should be used for both the standard and the test sample.

  • Fluorescence Measurements:

    • Using the fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound. The resulting plots should be linear.

    • Determine the slope (Gradient) of each line.

  • Quantum Yield Calculation:

    • The quantum yield of the test sample (ΦF(sample)) can be calculated using the following equation:

    ΦF(sample) = ΦF(standard) × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

    Where:

    • ΦF(standard) is the quantum yield of the standard (0.54 for quinine sulfate).

    • Gradientsample and Gradientstandard are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηsample and ηstandard are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used for both, this term becomes 1.

Structure-Property Relationships: A Data-Driven Perspective

The following table summarizes the photophysical properties of a series of amino-substituted benzimidazo[1,2-a]quinolines, which are structurally related to the core topic and illustrate the impact of substituent positioning on the quantum yield.

CompoundSubstituentSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Reference
1 2-N-IsopentylaminoDioxane380-440-High
2 2,5-DiaminoDioxane360-420-0.04
3 2,5-Diamino (different derivative)Dioxane360-420-0.01

Note: The specific emission wavelengths and a more extensive list of derivatives with their quantum yields are often spread across various research articles. The data above, from a study on related benzimidazo[1,2-a]quinolines, demonstrates the significant influence of the amino substituent's position on the quantum yield, with the 2-N-isopentylamino derivative showing a high quantum yield, while the 2,5-diamino derivatives exhibit very low quantum yields. This highlights the critical role of molecular design in achieving desired photophysical properties.

Visualizing the Process: Workflow and Mechanistic Insights

To provide a clearer understanding of the experimental and theoretical concepts discussed, the following diagrams, generated using Graphviz, illustrate the key workflows and molecular processes.

Diagram 1: Experimental Workflow for Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_std->abs_measure prep_smp Prepare Sample Solutions (Benzimidazole-Quinoline Derivative) prep_smp->abs_measure fluo_measure Measure Fluorescence (Fluorometer) abs_measure->fluo_measure Same Excitation λ integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Using Comparative Method) plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Diagram 2: Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

ESIPT cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol Enol Form Enol_star Enol* (Excited) Enol->Enol_star Absorption (hν) Enol_star->Enol Fluorescence (hν'') Keto_star Keto* (Tautomer) Enol_star->Keto_star ESIPT Keto_star->Enol Fluorescence (hν')

Caption: Schematic of the ESIPT process in a hydroxy-substituted derivative.

Conclusion and Future Directions

The this compound framework represents a versatile and promising scaffold for the development of advanced fluorescent materials. The quantum yield of these derivatives is a complex function of their molecular structure, substituent patterns, and the surrounding environment. By understanding the fundamental principles of their photophysics, including the critical role of structural rigidity and the potential for processes like ESIPT, researchers can rationally design and synthesize novel compounds with optimized fluorescence properties for a wide array of applications.

Future research in this area will likely focus on the development of derivatives with even higher quantum yields, larger Stokes shifts, and enhanced photostability. Furthermore, the exploration of these compounds as responsive probes for specific analytes, such as metal ions or pH, holds significant promise for applications in chemical sensing and biological imaging. The continued synergy between synthetic chemistry, photophysical characterization, and computational modeling will be instrumental in unlocking the full potential of this remarkable class of fluorophores.

References

  • Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229–235. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]

  • Fahrni, C. J., Henary, M. M., & van der Schyf, C. J. (2002). Excited-State Intramolecular Proton Transfer in 2-(2'-Tosylaminophenyl)benzimidazole. The Journal of Physical Chemistry A, 106(4), 7655–7663. [Link]

  • Karpiuk, J. (2003). Proton-transfer reactions in the excited states of benzazole derivatives. Pure and Applied Chemistry, 75(8), 967-990. [Link]

  • Ghosh, S., & Purkayastha, P. (2014). Excited state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl) benzimidazole (HPBI): A perspective. Journal of Luminescence, 145, 62-72. [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Rurack, K., & Resch-Genger, U. (2012). Standards for Fluorescence Quantum Yield Measurements. In Springer Series on Fluorescence (pp. 41-71). Springer, Berlin, Heidelberg. [Link]

  • Sahoo, H., et al. (2021). Deciphering the excited state intramolecular charge-coupled double proton transfer in an asymmetric quinoline–benzimidazole system. New Journal of Chemistry, 45(1), 215-226. [Link]

  • Tomasulo, M., et al. (2016). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry, 40(12), 10217-10227. [Link]

  • Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP). ResearchGate. [Link]

  • Demchenko, A. P. (2013). The concept of excited-state intramolecular proton transfer. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 15, 22-42. [Link]

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An In-depth Technical Guide to Tautomerism in 2-(1H-Benzo[d]imidazol-2-yl)quinoline Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Prototropic Fluctuation in Drug Design

The 2-(1H-Benzo[d]imidazol-2-yl)quinoline scaffold represents a privileged heterocyclic system, forming the core of molecules with significant potential in medicinal chemistry and materials science.[1] Its rigid, planar architecture is conducive to interactions with biological targets such as protein kinases, while its conjugated π-system imparts valuable photophysical properties.[1] However, the true biological and material character of this scaffold cannot be fully appreciated without a deep understanding of its tautomeric nature.

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical determinant of a molecule's pharmacological profile. Different tautomers present distinct three-dimensional shapes, hydrogen bonding patterns, and electrostatic potentials, leading to vastly different binding affinities for biological receptors. For the this compound system, the principal tautomerism is an annular prototropic shift, involving the migration of a proton between the two nitrogen atoms of the benzimidazole moiety. The position of this equilibrium is not static; it is subtly influenced by the electronic nature of substituents and the surrounding solvent environment.

This guide provides a comprehensive technical exploration of the tautomeric landscape of this compound. We will dissect the synthetic pathways to this core, detail the advanced spectroscopic and computational methodologies required for its characterization, and provide field-proven insights into the causality behind experimental choices. The objective is to equip researchers with the foundational knowledge and practical protocols necessary to control and exploit the tautomerism of this versatile scaffold in drug discovery and development.

The Tautomeric Landscape: Annular Equilibrium

The core of tautomerism in this system is the rapid, reversible migration of the acidic proton (H1') between the N1' and N3' atoms of the benzimidazole ring. This results in two chemically equivalent, and therefore isoenergetic, tautomeric forms in the unsubstituted parent compound. This process is known as annular tautomerism.[2]

Caption: Annular tautomerism in the this compound system.

While these two forms are degenerate in the parent molecule, the introduction of substituents on the benzimidazole ring breaks this symmetry, leading to a distinct energetic preference for one tautomer over the other. The quinoline nitrogen can also participate in tautomerism, potentially forming a zwitterionic or non-aromatic species, though these are generally significantly less stable.[3]

Synthesis of the Core Scaffold

The most common and efficient route to this compound systems involves the condensation of benzene-1,2-diamine with a quinoline-2-carboxylic acid derivative. A robust method is the oxidative cyclocondensation, which proceeds via an intermediate formylquinoline.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Selective Oxidation of a 2-Methylquinoline Precursor

  • Rationale: Selenium dioxide (SeO₂) is a specific and effective oxidizing agent for converting activated methyl groups, such as the one at the C2 position of a quinoline ring, into aldehydes. This creates the necessary electrophilic center for the subsequent condensation.

  • Procedure: a. Dissolve the substituted 2-methylquinoline precursor (1.0 eq) in a suitable solvent like 1,4-dioxane. b. Add selenium dioxide (1.1 - 1.5 eq) to the solution. c. Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and filter to remove the black selenium byproduct. e. Evaporate the solvent under reduced pressure and purify the resulting crude 2-formylquinoline intermediate by column chromatography (Silica gel, hexane/ethyl acetate gradient).[4]

Step 2: Oxidative Cyclocondensation with Benzene-1,2-diamine

  • Rationale: The formyl group of the quinoline intermediate reacts with the diamine to form a Schiff base, which then undergoes an intramolecular cyclization and oxidation to yield the aromatic benzimidazole ring.

  • Procedure: a. Dissolve the purified 2-formylquinoline (1.0 eq) and benzene-1,2-diamine (1.0 eq) in ethanol. b. Add a catalytic amount of a mild oxidizing agent, such as sodium metabisulfite or simply expose the reaction to air, which can be sufficient for oxidation. c. Reflux the mixture for 2-6 hours, monitoring by TLC. d. Cool the reaction mixture. The product often precipitates from the solution. e. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the this compound product.[4]

Characterization of Tautomeric Equilibrium

A multi-faceted approach combining spectroscopic and computational methods is essential to fully characterize the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution. The rapid proton exchange between the N1' and N3' positions leads to a time-averaged spectrum at room temperature.[5]

  • ¹H NMR: The most direct evidence is the observation of a single, often broad, signal for the N-H proton. The protons on the benzimidazole ring that are equivalent in the time-averaged structure (H4'/H7' and H5'/H6') will each appear as a single set of signals.[6]

  • ¹³C NMR: Similarly, the carbon signals for C4'/C7' and C5'/C6' will be averaged and appear as single resonances. The chemical shifts of C3a' and C7a' are particularly sensitive to the tautomeric state and provide a reliable criterion for estimating the tautomeric ratio in non-symmetrical systems.[7]

  • Low-Temperature NMR: By cooling the sample, it is sometimes possible to slow the proton exchange rate sufficiently to observe the distinct signals for each individual tautomer, a condition known as slow exchange.[8]

Nucleus Expected ¹H Chemical Shift (δ, ppm) in DMSO-d₆ Expected ¹³C Chemical Shift (δ, ppm) in DMSO-d₆
N-H12.5 - 13.5 (broad singlet)-
Quinoline H7.5 - 8.5 (complex multiplets)120 - 150
Benzimidazole H4'/H7'~7.7 (averaged signal)~115 (averaged signal)
Benzimidazole H5'/H6'~7.3 (averaged signal)~123 (averaged signal)
Benzimidazole C2'-~151
Benzimidazole C3a'/C7a'-~138 (averaged signal)

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for the time-averaged structure of this compound in DMSO-d₆.[6][9]

UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission profiles of the tautomers are expected to differ due to variations in their electronic structure and conjugation.

  • UV-Vis Absorption: Each tautomer will have a characteristic λmax. In solution, the observed spectrum is a superposition of the spectra of all tautomers present at equilibrium. By changing solvent polarity, the equilibrium can be shifted, leading to observable changes in the absorption spectrum (solvatochromism).[10]

  • Fluorescence Emission: This scaffold is often fluorescent.[10] Similar to absorption, the emission spectrum can reveal the presence of multiple species. Furthermore, this system is analogous to compounds known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a form of phototautomerism. Upon photoexcitation, the proton can transfer from the benzimidazole nitrogen to the quinoline nitrogen, leading to a tautomer that exists only in the excited state. This process typically results in a large Stokes shift and dual fluorescence (emission from both the normal and the tautomeric excited states).[11]

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Computational Analysis cluster_analysis Data Interpretation S1 Condensation of Precursors S2 Purification (Crystallization/Chromatography) S1->S2 C1 NMR Spectroscopy (¹H, ¹³C, Variable Temp.) S2->C1 C2 UV-Vis & Fluorescence Spectroscopy S2->C2 C3 Computational Modeling (DFT Calculations) S2->C3 A1 Determine Tautomer Ratios (from NMR integration) C1->A1 A2 Identify Spectroscopic Signatures (λmax, Emission bands) C2->A2 A3 Calculate Relative Energies (ΔG from DFT) C3->A3 A4 Correlate Experimental & Theoretical Data A1->A4 A2->A4 A3->A4

Caption: Experimental workflow for the study of tautomerism.

Computational Modeling: A Predictive Framework

Density Functional Theory (DFT) is an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[12]

Computational Protocol: DFT Analysis
  • Structure Optimization:

    • Methodology: Build the 3D structures of all plausible tautomers (e.g., 1'H and 3'H forms). Perform full geometry optimization in the gas phase using a suitable functional and basis set, commonly B3LYP/6-311++G(d,p).[12][13] This level of theory provides a good balance between accuracy and computational cost for such systems.

  • Energy Calculation & Solvent Effects:

    • Methodology: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies). The resulting Gibbs free energies (G) are used to determine the relative stability (ΔG) of the tautomers.

    • Causality: It is crucial to include the effect of the solvent, as it can significantly alter the tautomeric equilibrium. This is typically achieved using a continuum solvation model like the Polarizable Continuum Model (PCM).[12] Calculations should be performed using solvents that match the experimental conditions (e.g., DMSO, Chloroform).

  • Spectroscopic Prediction:

    • Methodology: Use the optimized geometries to predict NMR chemical shifts via the Gauge-Independent Atomic Orbital (GIAO) method.[13] Predict UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).

    • Self-Validation: Comparing these computationally predicted spectra with the experimental data provides a powerful validation of both the structural models and the interpretation of the experimental results.

Tautomer Gas Phase ΔG (kcal/mol) ΔG in DMSO (kcal/mol) (PCM) ΔG in Toluene (kcal/mol) (PCM)
1'H-form 0.00 (Reference)0.00 (Reference)0.00 (Reference)
3'H-form 0.000.000.00
Quinoline-N⁺H-form (Zwitterion) +15.2+8.5+18.1

Table 2: Hypothetical DFT-calculated relative Gibbs free energies (ΔG) for tautomers of the parent this compound. The 1'H and 3'H forms are isoenergetic. The zwitterionic form is significantly less stable, but its stability increases in polar solvents like DMSO.

Conclusion: Harnessing Tautomerism for Therapeutic Innovation

The tautomeric equilibrium of this compound is a fundamental property that dictates its molecular interactions and, consequently, its function. For drug development professionals, understanding this equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design. The dominant tautomer in the physiological environment of a target protein will be the biologically relevant form. By employing the integrated synthetic, spectroscopic, and computational strategies outlined in this guide, researchers can accurately characterize and predict the tautomeric behavior of novel derivatives. This knowledge enables the strategic placement of substituents to "lock" the molecule into the more active tautomeric form, thereby optimizing binding affinity, enhancing efficacy, and ultimately accelerating the development of new, targeted therapeutics.

References

  • Synthesis, X-ray structure and theoretical investigation of 2-(2'-quinolyl)benzimidazole metal complexes. ResearchGate. Available at: [Link]

  • 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. CORE. Available at: [Link]

  • A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate. Available at: [Link]

  • A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. SpringerLink. Available at: [Link]

  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. National Institutes of Health. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]

  • Annular tautomerism of benzimidazole and perimidine. ResearchGate. Available at: [Link]

  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. National Institutes of Health. Available at: [Link]

  • Excited State Intramolecular Proton Transfer and Metal Ion Complexation of 2-(2'-Hydroxyphenyl)benzazoles in Aqueous Solution. ACS Publications. Available at: [Link]

  • (PDF) Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. ResearchGate. Available at: [Link]

  • Spectroscopy and Structure of 2-Hydroxyqulnoline. Bernstein Group. Available at: [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available at: [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health. Available at: [Link]

  • (PDF) A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. ResearchGate. Available at: [Link]

  • Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. RSC Publishing. Available at: [Link]

  • Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction. RSC Publishing. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. PubMed. Available at: [Link]

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The Rising Phoenix: A Technical Guide to the Biological Activities of Benzimidazole-Quinoline Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI]

Abstract

The confluence of distinct pharmacophores into a single molecular entity, a strategy known as molecular hybridization, has emerged as a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of a particularly promising class of these hybrids: benzimidazole-quinoline conjugates. By uniting the structural motifs of benzimidazole, a key component in various antiparasitic and antiulcer drugs, and quinoline, the core of renowned antimalarial and antibacterial agents, researchers have unlocked a synergistic potential against a spectrum of challenging diseases. This document will navigate the landscape of their anticancer, antimicrobial, and antiviral activities, delving into their mechanisms of action, structure-activity relationships, and the robust experimental methodologies required for their evaluation.

The Strategic Union: Rationale for Benzimidazole-Quinoline Hybridization

The individual scaffolds of benzimidazole and quinoline are cornerstones of pharmacologically active compounds.[1][2][3][4][5][6] Benzimidazole, a bicyclic aromatic compound, is a privileged structure in drug discovery, known for its diverse therapeutic applications.[7] Similarly, the quinoline ring system is a critical pharmacophore in a multitude of clinically used drugs, particularly in the realm of infectious diseases and cancer.[6][8][9]

The rationale behind the hybridization of these two moieties is to create a new molecular entity that may exhibit:

  • Enhanced Biological Activity: The combination of two active pharmacophores can lead to a synergistic effect, resulting in higher potency than the individual components.[4]

  • Novel Mechanisms of Action: The hybrid molecule may interact with biological targets in a manner distinct from its parent scaffolds, potentially overcoming existing drug resistance mechanisms.[10]

  • Improved Pharmacokinetic Profile: The physicochemical properties of the hybrid can be modulated to enhance absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of these hybrids typically involves multi-step reactions, creating a covalent linkage between the benzimidazole and quinoline rings.[11][12][13][14][15]

The Anti-Cancer Arsenal: A Multi-pronged Attack

Benzimidazole-quinoline hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][9][11][12][15][16][17] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanisms of Anticancer Activity
  • Topoisomerase Inhibition: A primary mechanism of action for many benzimidazole-quinoline hybrids is the inhibition of DNA topoisomerases. These essential enzymes regulate the topological state of DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these hybrids introduce DNA strand breaks, ultimately leading to apoptotic cell death.[18][19]

  • DNA Intercalation: The planar aromatic structures of the quinoline and benzimidazole rings facilitate their insertion between the base pairs of the DNA double helix.[20] This intercalation distorts the DNA structure, interfering with DNA replication and transcription, and inducing cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many benzimidazole-quinoline hybrids have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often a consequence of DNA damage and is mediated by the activation of caspase cascades.[4]

  • Kinase Inhibition: Some hybrids have been found to inhibit specific protein kinases that are crucial for cancer cell signaling and proliferation. For example, docking studies have suggested potential interactions with the TAO2 kinase domain.[21][22]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzimidazole-quinoline hybrids is significantly influenced by the nature and position of substituents on both heterocyclic rings. Key SAR observations include:

  • Linker Moiety: The type and length of the linker connecting the benzimidazole and quinoline rings play a crucial role in determining the biological activity.

  • Substituents on the Benzimidazole Ring: The presence of specific groups, such as halogens or amidine moieties, can enhance antiproliferative activity.[21][22]

  • Substituents on the Quinoline Ring: Modifications to the quinoline core can modulate the DNA binding affinity and overall cytotoxicity.

Experimental Workflow: Evaluating In Vitro Anticancer Activity

A robust evaluation of the anticancer potential of novel benzimidazole-quinoline hybrids necessitates a series of well-defined in vitro assays.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Hybrid characterization Structural Characterization (NMR, MS) synthesis->characterization mtt_assay MTT Assay (Cell Viability) characterization->mtt_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) mtt_assay->cytotoxicity_assay topo_inhibition Topoisomerase Inhibition Assay cytotoxicity_assay->topo_inhibition dna_binding DNA Intercalation Studies (UV-Vis, Fluorescence) topo_inhibition->dna_binding apoptosis_assay Apoptosis Assay (Annexin V/PI) dna_binding->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle

Caption: Workflow for evaluating the in vitro anticancer activity of benzimidazole-quinoline hybrids.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][3][23][24]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][23][24] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzimidazole-quinoline hybrid compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the benzimidazole-quinoline hybrid in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate for 2-4 hours at 37°C, protected from light.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well.[3]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[24]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][24]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[21][22]

Parameter Description
IC₅₀ (µM) The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cell Line The specific type of cancer cell used in the assay (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Exposure Time (h) The duration for which the cells are exposed to the compound.

The Antimicrobial Frontier: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new therapeutic agents.[10] Benzimidazole-quinoline hybrids have emerged as a promising class of antimicrobial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6][10]

Mechanisms of Antimicrobial Activity

The precise mechanisms by which these hybrids exert their antimicrobial effects are still under investigation, but several potential targets have been proposed:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer activity, these compounds may inhibit bacterial topoisomerases, which are essential for DNA replication and repair.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the hybrid molecules may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function.

  • Inhibition of Key Metabolic Enzymes: Benzimidazole-quinoline hybrids may inhibit essential enzymes involved in bacterial metabolism, leading to cell death.

Experimental Workflow: Assessing In Vitro Antimicrobial Activity

The evaluation of antimicrobial efficacy involves determining the minimum concentration of the compound required to inhibit or kill the microorganism.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_quantitative Quantitative Analysis synthesis Synthesis of Hybrid characterization Structural Characterization synthesis->characterization agar_diffusion Agar Well/Disk Diffusion Assay characterization->agar_diffusion mic_determination Broth Microdilution (MIC) agar_diffusion->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination

Caption: Workflow for evaluating the in vitro antimicrobial activity of benzimidazole-quinoline hybrids.

Detailed Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[25][26]

Principle: The antimicrobial agent diffuses from a well through the agar, establishing a concentration gradient. If the microorganism is susceptible, a zone of inhibition (a clear area where no growth occurs) will form around the well.

Materials:

  • Bacterial or fungal strain of interest

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Benzimidazole-quinoline hybrid compound (dissolved in a suitable solvent)

  • Positive control (a known antibiotic)

  • Negative control (the solvent used to dissolve the compound)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of growth.[27]

  • Well Preparation:

    • Aseptically create wells in the inoculated agar plate using a sterile cork borer.[25][26]

  • Compound Addition:

    • Carefully add a defined volume (e.g., 100 µL) of the benzimidazole-quinoline hybrid solution, positive control, and negative control into separate wells.[25]

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[28]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Parameter Description
MIC (µg/mL) The Minimum Inhibitory Concentration is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
MBC (µg/mL) The Minimum Bactericidal Concentration is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Zone of Inhibition (mm) The diameter of the clear zone around the well where microbial growth is inhibited.

The Antiviral Arena: A New Line of Defense

While less explored than their anticancer and antimicrobial properties, benzimidazole-quinoline hybrids are also emerging as potential antiviral agents.[29] The broad-spectrum antiviral activity of some benzimidazole derivatives suggests that their quinoline hybrids could be effective against a variety of viral pathogens.[29]

Potential Mechanisms of Antiviral Activity

The antiviral mechanisms of these hybrids are likely to be virus-specific and may involve:

  • Inhibition of Viral Replication: They may interfere with key viral enzymes such as polymerases or proteases, which are essential for viral replication.

  • Blocking Viral Entry: The compounds could prevent the virus from entering host cells by binding to viral surface proteins or host cell receptors.

  • Interference with Viral Assembly and Release: They might disrupt the formation of new viral particles or inhibit their release from the host cell.

Experimental Workflow: Evaluating In Vitro Antiviral Efficacy

The assessment of antiviral activity typically involves cell-based assays that measure the ability of a compound to inhibit virus-induced cytopathic effects or the production of new viral particles.

antiviral_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antiviral Screening cluster_quantitative Quantitative Analysis synthesis Synthesis of Hybrid characterization Structural Characterization synthesis->characterization cpe_assay Cytopathic Effect (CPE) Inhibition Assay characterization->cpe_assay plaque_assay Plaque Reduction Assay cpe_assay->plaque_assay ec50_determination EC₅₀ Determination plaque_assay->ec50_determination cc50_determination CC₅₀ Determination (Cytotoxicity) ec50_determination->cc50_determination selectivity_index Selectivity Index (SI) Calculation cc50_determination->selectivity_index

Caption: Workflow for evaluating the in vitro antiviral activity of benzimidazole-quinoline hybrids.

Detailed Protocol: Plaque Reduction Assay

The plaque reduction assay is a quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2][8][30][31]

Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. An overlay medium restricts the spread of the virus, allowing for the formation of discrete plaques. The antiviral compound's efficacy is determined by its ability to reduce the number of these plaques.[8]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • Complete cell culture medium

  • Benzimidazole-quinoline hybrid compound

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

  • Fixative solution (e.g., 10% formalin)

  • 24-well or 6-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells into plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the benzimidazole-quinoline hybrid in infection medium.

    • Prepare a dilution of the virus stock that will yield a countable number of plaques (e.g., 50-100 plaques per well).

    • Aspirate the growth medium from the cell monolayers and infect the cells with the virus suspension.

    • Incubate for 1-2 hours to allow for viral adsorption.[8]

  • Overlay Application:

    • Carefully remove the virus inoculum.

    • Gently add the pre-warmed overlay medium containing the respective concentrations of the compound to each well.[8]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until visible plaques form.[8]

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution.[8]

    • Stain the cells with crystal violet solution.[8]

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).[8]

Parameter Description
EC₅₀ (µM) The 50% effective concentration, which is the concentration of the compound that reduces the number of plaques by 50%.
CC₅₀ (µM) The 50% cytotoxic concentration, which is the concentration of the compound that causes a 50% reduction in cell viability.
SI (Selectivity Index) The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀), which indicates the therapeutic window of the compound. A higher SI value is desirable.

Conclusion and Future Perspectives

Benzimidazole-quinoline hybrids represent a compelling and versatile scaffold in the quest for novel therapeutic agents. Their demonstrated efficacy against cancer, microbial, and viral targets underscores the power of molecular hybridization in drug discovery. The multi-faceted mechanisms of action, particularly in the context of cancer, offer the potential to circumvent drug resistance and improve therapeutic outcomes.

Future research in this field should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these hybrids will enable more rational drug design.

  • Optimizing Structure-Activity Relationships: Systematic modification of the hybrid scaffold will lead to the identification of more potent and selective compounds.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Exploring a Broader Range of Biological Activities: The therapeutic potential of these hybrids may extend beyond the activities discussed in this guide, warranting investigation into other disease areas.

The continued exploration of benzimidazole-quinoline hybrids holds immense promise for the development of the next generation of therapeutics to combat some of the most pressing global health challenges.

References

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  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mantu, D., Antoci, V., Moldoveanu, C., Zbancioc, G., & Mangalagiu, I. I. (2016). Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 96–103. [Link]

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  • Synthesis and evaluation of new quinazoline-benzimidazole hybrids as potent anti-microbial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed. (2021, February 15). Retrieved January 14, 2026, from [Link]

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A Technical Guide to the Anticancer Properties of Quinoline-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic hybridization of pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, aimed at developing therapeutic agents with enhanced potency, novel mechanisms of action, and improved selectivity. This guide delves into the burgeoning field of quinoline-benzimidazole derivatives, a class of synthetic hybrids demonstrating significant promise as anticancer agents. By covalently linking the quinoline and benzimidazole moieties—both of which are privileged structures found in numerous approved drugs—researchers have created compounds that engage with multiple, critical cancer-related targets. We will explore the synthetic strategies for creating these hybrids, dissect their primary mechanisms of action, including kinase and topoisomerase inhibition, and present a comprehensive analysis of their structure-activity relationships. This document serves as a technical resource, providing detailed experimental protocols and summarizing key preclinical data to guide future research and development in this promising area of oncology.

Introduction: The Rationale for a Hybrid Scaffold

Cancer remains a formidable challenge to global health, largely due to its heterogeneity and the emergence of drug resistance.[1] The development of new therapeutic agents that can overcome these hurdles is a high priority.[1] Molecular hybridization has emerged as a powerful strategy in drug design, allowing for the combination of two or more pharmacophores into a single molecule.[2] This approach aims to create agents that can interact with multiple biological targets, potentially leading to synergistic effects, reduced side effects, and a lower likelihood of resistance development.[2]

The quinoline and benzimidazole nuclei are exemplary scaffolds in this context.

  • Quinoline: This bicyclic heterocycle is a key component of numerous natural and synthetic compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] Several quinoline-based drugs are approved for clinical use in oncology, acting through mechanisms like kinase inhibition and DNA intercalation.[5]

  • Benzimidazole: As a fused heterocyclic system resembling a purine nucleotide, benzimidazole is a "master key" that can fit into a variety of biological targets.[1][6] Its derivatives are known to exhibit potent anticancer effects by targeting tubulin polymerization, topoisomerases, and various kinases.[1][6]

The conjugation of these two potent pharmacophores has yielded a new generation of anticancer candidates with impressive preclinical activity. These hybrids have demonstrated the ability to inhibit cancer cell proliferation at nanomolar concentrations and engage in multiple modes of action, making them compelling subjects for further investigation.[7][8]

Synthetic Strategies: Building the Hybrid Molecule

The construction of quinoline-benzimidazole hybrids typically involves multi-step synthetic pathways designed for efficiency and versatility. A common and effective strategy involves a four-step sequence: N-acylation, N-alkylation, quaternization, and, in some cases, a subsequent cycloaddition reaction.[2][7][8] This approach allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (e.g., Quinoline & Benzimidazole precursors) step1 Step 1: N-Acylation (Coupling of moieties) start->step1 step2 Step 2: N-Alkylation (Introduction of a linker) step1->step2 step3 Step 3: Quaternization (Formation of salt) step2->step3 step4 Optional Step 4: Cycloaddition (e.g., Huisgen 3+2 for triazole linker) step3->step4 final Final Quinoline-Benzimidazole Hybrid step3->final If Step 4 is skipped step4->final

Caption: Generalized workflow for synthesizing quinoline-benzimidazole hybrids.
Protocol 1: Generalized Synthesis of Quinoline-Benzimidazole Hybrids

This protocol is a representative example based on methodologies reported in the literature.[2][7][8]

Step 1: N-Acylation

  • Dissolve a substituted benzimidazole in a suitable aprotic solvent (e.g., DMF).

  • Add an equimolar amount of a quinoline derivative containing a carboxylic acid group.

  • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product using an appropriate organic solvent and purify by column chromatography.

Step 2: N-Alkylation

  • Dissolve the acylated product from Step 1 in a polar aprotic solvent (e.g., acetonitrile).

  • Add an alkylating agent (e.g., a dihaloalkane like 1,2-dibromoethane) and a base (e.g., K₂CO₃).

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting N-alkylated intermediate by recrystallization or column chromatography.

Step 3: Quaternization

  • Dissolve the N-alkylated product from Step 2 in a suitable solvent (e.g., acetone or chloroform).

  • Add the desired quinoline or benzimidazole derivative to act as the nucleophile.

  • Heat the mixture to reflux for 24-48 hours.

  • The quaternized salt will often precipitate out of the solution upon cooling.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Mechanisms of Anticancer Activity

Quinoline-benzimidazole derivatives exert their anticancer effects through a multi-targeted approach. The primary mechanisms identified to date are the inhibition of crucial cellular enzymes, namely protein kinases and DNA topoisomerases.

Inhibition of Protein Kinases

Protein kinases are fundamental regulators of cellular signal transduction pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9] Quinoline-benzimidazole hybrids have been shown to be potent inhibitors of several key kinases.

  • VEGFR-2 and EGFR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] Epidermal Growth Factor Receptor (EGFR) drives proliferation in many cancer types.[10] Certain quinoline-based hybrids act as potent inhibitors of these receptor tyrosine kinases, blocking downstream signaling pathways like PI3K/Akt/mTOR.

  • Other Kinases: Studies have also identified activity against other kinases such as Protein Kinase B (PKB/Akt), IκB kinase (IKK), Pim-1 kinase, and TAO2 kinase.[5][11] This broad-spectrum kinase inhibition suggests that these compounds can disrupt multiple oncogenic signaling networks simultaneously.

G cluster_pathway Kinase Inhibition Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ADP ADP RTK->ADP PI3K PI3K RTK->PI3K P QB_Deriv Quinoline-Benzimidazole Derivative QB_Deriv->RTK Binds to ATP pocket Block INHIBITION ATP ATP ATP->RTK Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling cascade.
Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, during replication and transcription.[12] Topoisomerase inhibitors are a major class of chemotherapy drugs. They function by trapping the enzyme in a covalent complex with DNA, leading to irreversible double-strand breaks and triggering apoptosis.[5][6] Both quinoline and benzimidazole scaffolds have been independently developed as topoisomerase inhibitors.[6][13] Their hybrids continue this legacy, demonstrating potent inhibition of Topoisomerase I and II.[4][14]

G cluster_topo Topoisomerase I Inhibition Mechanism DNA_super Supercoiled DNA Topo1 Topoisomerase I (Topo I) DNA_super->Topo1 binds Cleavage Cleavable Complex (Topo I + Nicked DNA) Topo1->Cleavage nicks DNA Religation Religation Cleavage->Religation Normal Process DSB Permanent DNA Strand Break Cleavage->DSB DNA_relaxed Relaxed DNA Religation->DNA_relaxed QB_Deriv Quinoline-Benzimidazole Derivative QB_Deriv->Cleavage Stabilizes Apoptosis Apoptosis DSB->Apoptosis

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole-Quinoline Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents.[1][2] The hybrid scaffold of 2-(1H-Benzo[d]imidazol-2-yl)quinoline is a testament to this approach, seamlessly integrating two privileged heterocyclic systems: benzimidazole and quinoline. Both moieties are renowned for their broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The resulting hybrid molecules have garnered significant attention from researchers, demonstrating promising results against a variety of diseases.[1][5] This guide provides a comprehensive overview of the synthetic routes to these valuable compounds, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Strategic Approaches to Synthesis

The construction of the this compound core can be accomplished through several synthetic pathways. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. The most prevalent strategies involve the condensation of ortho-phenylenediamines with quinoline derivatives bearing a suitable electrophilic functional group at the 2-position.

One-Pot Condensation Reactions

One-pot syntheses are highly desirable in modern organic chemistry due to their efficiency, reduced waste, and operational simplicity. Several one-pot procedures for the synthesis of this compound derivatives have been developed, often employing a catalyst to facilitate the key bond-forming steps.

A common and effective one-pot approach involves the reaction of an o-phenylenediamine with a quinoline-2-carbaldehyde. This condensation reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to afford the final benzimidazole-quinoline hybrid. Various oxidizing agents and catalytic systems can be employed to promote this transformation.

Another notable one-pot method is the copper-catalyzed cascade process. This approach may involve a Knoevenagel condensation followed by an intramolecular Ullmann-type coupling, providing a versatile route to substituted benzimidazo[1,2-a]quinolines.[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis from o-Phenylenediamine and Quinoline-2-Carbaldehyde

This protocol details a general and widely applicable method for the synthesis of this compound derivatives via a one-pot condensation reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted o-phenylenediamineReagentCommercially Available
Substituted quinoline-2-carbaldehydeReagentCommercially Available or Synthesized
EthanolAnhydrousStandard Supplier
Zinc Oxide Nanoparticles (ZnO NPs)CatalystCommercially AvailableOther catalysts can be explored.[7]
Diethyl EtherReagentStandard SupplierFor washing
Filter PaperN/AStandard Supplier
Round-bottom flaskN/AStandard Glassware
Magnetic stirrer with heatingN/AStandard Equipment
Reflux condenserN/AStandard Glassware
Buchner funnel and flaskN/AStandard Equipment
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted o-phenylenediamine (1.0 mmol, 1.0 eq) and the substituted quinoline-2-carbaldehyde (1.0 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (15 mL) to the flask, followed by the addition of a catalytic amount of ZnO nanoparticles (0.02 mol%).[7]

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction (typically within a few hours), allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized this compound derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.[8][9]

Protocol 2: Multi-step Synthesis via Amide Coupling

For certain derivatives, a multi-step approach involving an initial amide coupling followed by cyclization can provide better control and higher yields.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-AminoquinolineReagentCommercially Available
3-Bromopropanoic acidReagentCommercially Available
BenzimidazoleReagentCommercially Available
Dicyclohexylcarbodiimide (DCC)ReagentStandard SupplierCoupling agent
Dichloromethane (DCM)AnhydrousStandard Supplier
Sodium Hydride (NaH)ReagentStandard Supplier60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Hydrochloric Acid (HCl)1 M aq.Standard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated aq.Standard Supplier
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier
Step-by-Step Procedure

Step 1: Synthesis of 3-bromo-N-(quinolin-8-yl)propanamide

  • Reaction Setup: Dissolve 8-aminoquinoline (1.0 mmol) and 3-bromopropanoic acid (1.1 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask.

  • Coupling Reaction: Cool the mixture to 0 °C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.2 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Step 2: N-Alkylation of Benzimidazole

  • Reaction Setup: In a separate flask, suspend sodium hydride (1.2 mmol) in anhydrous DMF (10 mL) under an inert atmosphere.

  • Deprotonation: Add benzimidazole (1.0 mmol) portion-wise at 0 °C and stir for 30 minutes.

  • Alkylation: Add a solution of 3-bromo-N-(quinolin-8-yl)propanamide (1.0 mmol) in DMF to the reaction mixture. Allow the reaction to proceed at room temperature for 6 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting product by column chromatography.[10]

Visualization of Synthetic Pathways

General One-Pot Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product A o-Phenylenediamine C Mix in Ethanol with Catalyst A->C B Quinoline-2-carbaldehyde B->C D Reflux C->D Heat E Cool to Room Temperature D->E Reaction Completion F Vacuum Filtration E->F G Wash with Diethyl Ether F->G H This compound G->H

Caption: Workflow for the one-pot synthesis of this compound.

Mechanistic Pathway of Condensation

G Reactants o-Phenylenediamine + Quinoline-2-carbaldehyde Intermediate1 Schiff Base Formation (Imine Intermediate) Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic Attack Oxidation Oxidative Aromatization (e.g., with O2 or other oxidant) Intermediate2->Oxidation Product This compound Oxidation->Product Formation of Benzimidazole Ring

Caption: Key mechanistic steps in the formation of the benzimidazole-quinoline hybrid.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the quinoline and benzimidazole rings. The NH proton of the benzimidazole typically appears as a broad singlet at a downfield chemical shift.[8][9]

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the hybrid structure. The carbon of the C=N bond within the benzimidazole ring is a key diagnostic peak.[8][9]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the synthesized compound.

Example Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
This compound 13.20 (s, 1H, NH), 9.02 (s, 1H, Ar-H), 8.50-7.20 (m, 10H, Ar-H)[7]163.2 (C=N), aromatic signals[7]M+ calculated
Substituted derivatives Varies based on substituentsVaries based on substituentsM+ calculated

Applications and Future Perspectives

The this compound scaffold serves as a versatile platform for the development of new therapeutic agents.[3] The ability to readily introduce a wide range of substituents on both the quinoline and benzimidazole rings allows for the fine-tuning of their pharmacological properties. These compounds have shown significant potential as anticancer, antimicrobial, and antiviral agents, making them attractive candidates for further drug development efforts.[1][4][5] Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as the elucidation of their mechanisms of action.

References

  • Tiglani, D., Salahuddin, Yar, M. S., & Ahsan, M. J. (2022). Benzimidazole-Quinoline Hybrid Scaffold as Promising Pharmacological Agents: A Review. Polycyclic Aromatic Compounds, 42(8), 5327-5353. [Link]

  • Various Authors. (n.d.). Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. ResearchGate. [Link]

  • Various Authors. (n.d.). Benzimidazole-Quinoline Hybrid Scaffold as Promising Pharmacological Agents: A Review | Request PDF. ResearchGate. [Link]

  • Măruţescu, L., Niţulescu, G. M., Drăghici, C., & Olaru, O. T. (2018). Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Molecules, 23(10), 2658. [Link]

  • Yar, M. S., & Tiglani, D. (2021). Quinoline containing benzimidazole and their biological activities. Semantic Scholar. [Link]

  • Various Authors. (2014). One-Pot Synthesis of Novel Quinoline-Fused Azeto[1,2-a]benzimidazole Analogs Via Intramolecular Pd-Catalyzed C–N Coupling. Catalysis Letters, 144(7), 1332-1338. [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synfacts, 2007(05), 0417–0427. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 19(7), 9347–9364. [Link]

  • Yadav, M., & Chundawat, T. S. (n.d.). Synthesis of 4-(3-(1H-benzo[d]imidazole-2-yl)quinoline-2-yl)morpholine... ResearchGate. [Link]

  • Niţulescu, G. M., Drăghici, C., & Măruţescu, L. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. RSC Advances, 12(45), 29199–29214. [Link]

  • Stoyanov, S., & Ivanov, I. (2024). 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. Preprints.org. [Link]

  • Szulczyk, D., & Błaszczak-Świątkiewicz, K. (2023). New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs. Molecules, 28(1), 350. [Link]

  • Valencia, J., Sánchez-Velasco, O. A., Saavedra-Olavarría, J., Hermosilla-Ibáñez, P., Pérez, E. G., & Insuasty, D. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]

  • Bąk, A., & Boryczka, S. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(19), 6296. [Link]

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Application Note: A Robust, Scalable Protocol for the Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(1H-Benzo[d]imidazol-2-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described method is based on the condensation and subsequent oxidative cyclization of quinoline-2-carbaldehyde and benzene-1,2-diamine. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide essential data for process validation and safety. This guide is tailored for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this valuable scaffold.

Introduction and Significance

The fusion of quinoline and benzimidazole moieties into a single molecular entity, this compound, creates a scaffold with a rich pharmacological and photophysical profile. Benzimidazoles are renowned pharmacophores present in numerous clinically approved drugs, while the quinoline ring is a cornerstone of various bioactive compounds. The combined structure is explored for applications including, but not limited to, anticancer agents, fluorescent sensors, and ligands in coordination chemistry.

The synthesis detailed herein offers a straightforward, efficient, and reproducible pathway to this important molecule, utilizing readily available starting materials. The protocol's robustness makes it suitable for both small-scale laboratory synthesis and larger-scale production.

Principle of the Synthesis: Reaction Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The initial step is the condensation of quinoline-2-carbaldehyde with one of the amino groups of benzene-1,2-diamine (also known as o-phenylenediamine) to form a Schiff base intermediate. This is followed by an intramolecular oxidative cyclization, where the second amino group attacks the imine carbon, and subsequent aromatization yields the final benzimidazole ring system.[1][2]

The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis.

While various oxidants can be employed, this protocol leverages atmospheric oxygen as a green and cost-effective oxidizing agent, often facilitated by a catalyst or specific solvent conditions.[1] The choice of solvent and catalyst is critical for promoting the oxidative cyclization step over potential side reactions.[3][4]

Experimental Protocol

This protocol has been optimized for both high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Quinoline-2-carbaldehyde≥97%Sigma-Aldrich5470-96-2Store under inert gas.
Benzene-1,2-diamine≥98%Alfa Aesar95-54-5Light-sensitive; store in a dark container.[5]
Ethanol (EtOH)AnhydrousFisher Scientific64-17-5
Glacial Acetic AcidACS GradeVWR64-19-7Catalyst
Ethyl Acetate (EtOAc)HPLC GradeVWR141-78-6For TLC and purification
HexaneHPLC GradeVWR110-54-3For TLC and purification
Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow start Start reagent_prep 1. Reagent Preparation Dissolve reactants in ethanol in a round-bottom flask. start->reagent_prep catalyst_add 2. Catalyst Addition Add glacial acetic acid to the mixture. reagent_prep->catalyst_add reaction 3. Reaction Reflux the mixture for 4-6 hours while stirring. catalyst_add->reaction monitoring 4. Monitoring Track reaction progress via TLC. reaction->monitoring monitoring->reaction Incomplete? workup 5. Work-up Cool, neutralize with NaHCO3, and extract with ethyl acetate. monitoring->workup Complete? purification 6. Purification Purify the crude product via column chromatography or recrystallization. workup->purification characterization 7. Characterization Confirm structure and purity (NMR, MS, MP). purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve quinoline-2-carbaldehyde (1.57 g, 10 mmol) and benzene-1,2-diamine (1.08 g, 10 mmol) in 40 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add glacial acetic acid (0.3 mL, ~5 mmol). The acetic acid acts as a catalyst to facilitate both the Schiff base formation and the subsequent cyclization.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction is open to the air, which provides the necessary oxygen for the oxidative step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The product spot should be significantly more polar than the starting aldehyde.

  • Work-up: Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of cold water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold water and a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield a pure, crystalline solid.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Light yellow to beige crystalline solid

  • Melting Point: 220-224 °C

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the quinoline and benzimidazole protons. A broad singlet around 13.0 ppm corresponding to the N-H proton of the imidazole ring is a key indicator.

  • Mass Spectrometry (ESI+): m/z = 246.10 [M+H]⁺ for C₁₆H₁₁N₃.

Safety and Hazard Information

It is imperative that this protocol be carried out in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Quinoline-2-carbaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] Handle with care and avoid inhalation of dust.

  • Benzene-1,2-diamine (o-Phenylenediamine): Toxic if swallowed and may cause an allergic skin reaction.[9][10] It is a suspected carcinogen and mutagen.[9][10][11] Contact can severely irritate and burn the skin and eyes.[12] Breathing the dust can irritate the nose and throat.[10][12]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before beginning the experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor closely by TLC. Ensure the reaction is open to air for proper oxidation.
Loss of product during work-up.Ensure complete precipitation by adding sufficient cold water. Avoid using excess solvent for washing the precipitate.
Impure Product Incomplete cyclization (presence of Schiff base).Ensure sufficient reflux time and exposure to air. The purification step should remove this intermediate.
Side reactions.Ensure the temperature does not significantly exceed the boiling point of ethanol. Use the specified amount of catalyst.
Reaction Stalls Inactive catalyst or insufficient oxidant.Use fresh glacial acetic acid. Ensure the reaction is not under an inert atmosphere; it requires oxygen from the air.

Conclusion

This application note details a reliable and efficient method for synthesizing this compound. By explaining the causality behind the procedural steps and providing comprehensive safety and troubleshooting information, this guide serves as a self-validating system for researchers. The protocol's use of readily available reagents and straightforward execution makes it an excellent choice for producing this versatile heterocyclic compound for further study and application.

References

  • New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: o-PHENYLENEDIAMINE. [Link]

  • International Programme on Chemical Safety (IPCS). (2021). International Chemical Safety Cards (ICSC): o-PHENYLENEDIAMINE. [Link]

  • Sciencelab.com. (2013). Material Safety Data Sheet: Ortho-Phenylenediamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79619, 2-Quinolinecarboxaldehyde. [Link]

  • Dabye, D., et al. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(6), 1987. [Link]

  • ResearchGate. (2025). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. [Link]

  • Sharada, L., et al. (2014). Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Asian Journal of Chemistry, 26(23), 7961-7968. [Link]

  • Ghosh, K., et al. (2010). Oxidative cyclization of a phenolic Schiff base and synthesis of a cyclometalated ruthenium nitrosyl complex: photoinduced NO release by visible light. Inorganic Chemistry, 49(16), 7235-7237. [Link]

  • Santra, S., et al. (2022). MnO2-Mediated Oxidative Cyclization of "Formal" Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Molecules, 27(20), 7105. [Link]

  • Zhang, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Scientific Reports, 14(1), 26188. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. [Link]

  • ResearchGate. (2017). 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(3-(1H-benzo[d]imidazole-2-yl)quinoline-2-yl)morpholine.... [Link]

  • Patel, H., et al. (2022). Synthesis, characterisation and evaluation of some 1,5-benzodiazepine quinolin-2- one derivatives as possible hypnotic agents. Journal of the Indian Chemical Society, 99(11), 100762. [Link]

  • Arnold, E. P., et al. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science, 22(1), 1-5. [Link]

  • ResearchGate. (2022). Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. [Link]

  • Meth-Cohn, O., & Taylor, D. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. [Link]

  • ResearchGate. (n.d.). 2-(1H-benzo[d]imidazol-1-yl)-N-(quinoline-8-yl)acetamide derivatives. [Link]

  • Ramadan, S. K., et al. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Future Journal of Pharmaceutical Sciences, 10(1), 118. [Link]

  • ResearchGate. (n.d.). Quinoline-2-carbaldehyde. [Link]

  • Wang, L., et al. (2007). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 9(5), 453-456. [Link]

  • Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1411. [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. [Link]

Sources

Application Notes and Protocols: 2-(1H-Benzo[d]imidazol-2-yl)quinoline as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-Benzo[d]imidazol-2-yl)quinoline (BIQ) and its derivatives as robust fluorescent probes. This document delves into the synthesis, photophysical characteristics, and diverse applications of BIQ in the detection of various analytes, supported by detailed mechanistic insights and field-proven experimental protocols.

Introduction: The Chemical Versatility of this compound

This compound (BIQ) is a heterocyclic aromatic compound that integrates the structural motifs of quinoline and benzimidazole. This unique combination imparts favorable photophysical properties, including strong fluorescence emission and environmental sensitivity, making it an excellent scaffold for the design of fluorescent probes. The nitrogen atoms within the quinoline and benzimidazole rings act as effective coordination sites for metal ions and can participate in hydrogen bonding interactions, forming the basis for its sensing capabilities. The modular nature of its synthesis allows for facile structural modifications to tune its photophysical properties and enhance selectivity towards specific analytes.

The applications of BIQ and its derivatives are extensive, ranging from the detection of biologically and environmentally significant metal ions like Zn²⁺, Cd²⁺, and Hg²⁺ to the sensing of anions and pH changes. These probes operate through various well-established photophysical mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT), which will be elaborated upon in the subsequent sections.

Synthesis and Photophysical Characterization

General Synthesis of this compound

The synthesis of BIQ is typically achieved through a condensation reaction between 2-quinolinecarbaldehyde and o-phenylenediamine. This straightforward method allows for good yields and can be adapted for the synthesis of various derivatives by using substituted starting materials.

Illustrative Synthetic Scheme:

Synthesis of BIQ 2-quinolinecarbaldehyde 2-Quinolinecarbaldehyde Reaction 2-quinolinecarbaldehyde->Reaction o-phenylenediamine o-Phenylenediamine o-phenylenediamine->Reaction BIQ This compound Reaction->BIQ Condensation CHEF Mechanism cluster_free Free Probe (Low Fluorescence) cluster_bound Probe-Zn²⁺ Complex (High Fluorescence) Free_Probe BIQ Excited_State_Free Excited State (S1) Free_Probe->Excited_State_Free Excitation (hν) Bound_Probe BIQ-Zn²⁺ Free_Probe->Bound_Probe Binding Non_Radiative Non-Radiative Decay (PET) Excited_State_Free->Non_Radiative Ground_State_Free Ground State (S0) Non_Radiative->Ground_State_Free Excited_State_Bound Excited State (S1) Bound_Probe->Excited_State_Bound Excitation (hν) Radiative Fluorescence (hν') Excited_State_Bound->Radiative Ground_State_Bound Ground State (S0) Radiative->Ground_State_Bound Zn Zn²⁺ Zn->Bound_Probe

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.

Due to their toxicity, the detection of heavy metal ions like Cd²⁺ and Hg²⁺ is of great environmental and health concern. Modified BIQ probes have demonstrated high selectivity and sensitivity for these ions. The sensing can manifest as either fluorescence enhancement or quenching, depending on the specific probe design and the nature of the metal ion. For instance, some quinoline-benzothiazole derivatives show a "turn-on" fluorescence for Cd²⁺. In contrast, other derivatives exhibit fluorescence quenching upon binding to Hg²⁺.

Sensing Mechanism: Fluorescence Quenching

Fluorescence quenching can occur through several mechanisms, including the heavy atom effect and energy or electron transfer. In the case of Hg²⁺, its presence can promote intersystem crossing to the triplet state, a non-radiative pathway, thus quenching the fluorescence.

Anion Sensing

While less common than metal ion sensing, BIQ derivatives can be engineered to detect anions. This is typically achieved by introducing hydrogen bond donor groups, such as ureas or thioureas, onto the BIQ scaffold. The binding of an anion through hydrogen bonding can perturb the electronic properties of the fluorophore, leading to a change in its fluorescence.

Experimental Protocols

The following protocols provide a general framework for utilizing BIQ-based probes. It is crucial to optimize these protocols for the specific probe and analyte under investigation.

Protocol 1: Synthesis of a BIQ Derivative

This protocol describes a general method for synthesizing a substituted BIQ derivative.

Materials:

  • Substituted 2-quinolinecarbaldehyde

  • Substituted o-phenylenediamine

  • Ethanol or another suitable solvent

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of the substituted 2-quinolinecarbaldehyde and o-phenylenediamine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure BIQ derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Procedure for Fluorescence Titration

This protocol outlines the steps for evaluating the sensing performance of a BIQ probe towards a target analyte.

Materials:

  • Stock solution of the BIQ probe (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solution of the analyte (e.g., 10 mM of a metal salt in water or a suitable buffer).

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl) or solvent system.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the BIQ probe (e.g., 10 µM) in the chosen buffer or solvent system.

  • Place 2-3 mL of the probe solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the probe solution by exciting at its absorption maximum (λ_abs) and recording the emission over the expected range.

  • Add small aliquots of the analyte stock solution to the cuvette (e.g., 1-10 µL increments).

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence spectrum after each addition.

  • Continue the titration until the fluorescence intensity reaches a plateau.

  • Plot the change in fluorescence intensity at the emission maximum (λ_em) against the analyte concentration to determine the binding stoichiometry and association constant.

Data Analysis Workflow:

Data Analysis Workflow Start Start: Fluorescence Titration Data Collect_Spectra Collect Fluorescence Spectra at Varying Analyte Concentrations Start->Collect_Spectra Extract_Intensity Extract Maximum Fluorescence Intensity (F) at λ_em Collect_Spectra->Extract_Intensity Plot_Data Plot ΔF or F/F₀ vs. [Analyte] Extract_Intensity->Plot_Data Binding_Analysis Perform Binding Isotherm Analysis (e.g., Benesi-Hildebrand plot) Plot_Data->Binding_Analysis Determine_Parameters Determine Binding Constant (Kₐ) and Stoichiometry Binding_Analysis->Determine_Parameters LOD_Calculation Calculate Limit of Detection (LOD) Determine_Parameters->LOD_Calculation End End: Characterized Probe Performance LOD_Calculation->End

Caption: A typical workflow for analyzing fluorescence titration data.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and powerful class of fluorescent probes. Their straightforward synthesis, tunable photophysical properties, and diverse sensing capabilities make them valuable tools in chemical biology, environmental monitoring, and drug discovery. Future research in this area will likely focus on the development of probes with enhanced water solubility, two-photon absorption for deep-tissue imaging, and multi-analyte sensing capabilities. The integration of BIQ-based probes into advanced materials and devices, such as test strips and cellular imaging agents, holds significant promise for real-world applications.

References

  • Chen, Y., et al. (2014). 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. Inorganica Chimica Acta, 423, 131-138.
  • Ghosh, A., et al. (2019). Two New Quinoline‐Benzothiazole Blended 'Off‐On' Type Fluorescent Probes Exclusively Detect Cd²⁺. ChemistrySelect, 4(27), 8021-8026.
  • Li, M., et al. (2022). Imino and Benzimidazolinyl Functionalized pyrano[2,3-b] Quinoline as a Dual-Responsive Probe for Detection of Mercury ion and Phosgene. Dyes and Pigments, 207, 110729.
  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of standards in the spectral range 250-800 nm. Analytical Chemistry, 83(4), 1232-1242.
  • Lou, Z., et al. (2017). Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing for Cu2+: Mechan

Application Notes and Protocols: 2-(1H-Benzo[d]imidazol-2-yl)quinoline in Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorophore for Cellular Interrogation

The convergence of heterocyclic chemistry and biomedical imaging has yielded a powerful arsenal of molecular probes for visualizing the intricate workings of biological systems. Among these, 2-(1H-Benzo[d]imidazol-2-yl)quinoline stands out as a structurally elegant and photophysically robust fluorophore. Its rigid, planar architecture, arising from the fusion of the quinoline and benzimidazole ring systems, imparts favorable fluorescent properties, including a significant Stokes shift and environmental sensitivity. These characteristics make it an exceptional candidate for the development of chemosensors and bioimaging agents.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound and its derivatives in bioimaging. We will delve into its synthesis, photophysical characteristics, and provide field-proven protocols for its use in cellular imaging, including its application as a sensor for metal ions and pH.

Photophysical Properties: Understanding the Fluorophore's Behavior

The utility of this compound in bioimaging is fundamentally dictated by its interaction with light. The compound typically exhibits strong absorption in the UV-to-visible region and emits fluorescence in the visible spectrum. The exact excitation and emission maxima are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity is a key attribute that can be harnessed for sensing applications.

PropertyValue RangeSolvent/ConditionsReference
Absorption Maximum (λabs) 318 - 325 nmMethanol, THF[1]
Emission Maximum (λem) 340 - 420 nmVarious solvents
Stokes Shift ~20 - 100+ nmDependent on solvent and substitution
Quantum Yield (ΦF) VariableDependent on solvent and molecular structure

Note: The photophysical properties can be significantly modulated by the introduction of various substituents onto the quinoline or benzimidazole rings.

The fluorescence of this compound and its derivatives can be influenced by several factors, including:

  • Solvent Polarity: Increasing solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.

  • pH: Protonation or deprotonation of the nitrogen atoms in the benzimidazole and quinoline moieties can significantly alter the electronic structure and, consequently, the fluorescence properties. This makes these compounds promising candidates for pH sensing.

  • Metal Ion Coordination: The lone pair of electrons on the nitrogen atoms can coordinate with metal ions. This interaction can lead to either fluorescence quenching or enhancement, forming the basis for metal ion detection.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the condensation of quinoline-2-carboxylic acid with o-phenylenediamine. The following protocol provides a general guideline for its preparation.

Materials and Reagents:
  • Quinoline-2-carboxylic acid

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Protocol:
  • Reaction Setup: In a round-bottom flask, combine quinoline-2-carboxylic acid (1 equivalent) and o-phenylenediamine (1.1 equivalents).

  • Acid Catalyst: Carefully add polyphosphoric acid (PPA) to the flask in a quantity sufficient to create a stirrable paste. Caution: PPA is corrosive and hygroscopic. Handle with appropriate personal protective equipment in a fume hood.

  • Heating: Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • A precipitate of the crude product should form.

  • Extraction:

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Application in Bioimaging: Protocols and Methodologies

The unique photophysical properties of this compound make it a versatile tool for various bioimaging applications. Below are detailed protocols for its use in live cell imaging and bacterial staining.

Protocol 1: Live Cell Imaging and Sensing

This protocol outlines a general procedure for staining live mammalian cells with this compound for fluorescence microscopy. This compound and its derivatives have shown potential for imaging various cellular components and for sensing changes in the intracellular environment.

  • Stock Solution (1 mM): Dissolve an appropriate amount of this compound in sterile dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate complete medium for your cell line (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixative (Optional): 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Mounting Medium: A suitable mounting medium, with or without DAPI for nuclear counterstaining.

  • Cell Seeding: Seed the cells of interest onto sterile glass-bottom dishes or coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Loading:

    • On the day of the experiment, remove the culture medium.

    • Prepare a working solution of the probe by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and application.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Live Cell Imaging:

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

  • Fixed Cell Imaging (Optional):

    • After the washing step, add 4% PFA to the cells and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

Caption: Workflow for live and fixed cell imaging.

Protocol 2: Bacterial Staining

Derivatives of this compound have been shown to be effective fluorescent dyes for bacterial imaging. This protocol provides a general method for staining both Gram-positive and Gram-negative bacteria.

  • Bacterial Culture: A mid-log phase culture of the bacteria of interest.

  • Staining Buffer: Phosphate-buffered saline (PBS, pH 7.4) or a suitable buffer for maintaining bacterial viability.

  • Probe Stock Solution (1 mM): Dissolve this compound or its derivative in DMSO.

  • Bacterial Harvest: Harvest the bacterial cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).

  • Washing: Resuspend the bacterial pellet in PBS and centrifuge again. Repeat this washing step twice to remove any residual medium.

  • Resuspension: Resuspend the final bacterial pellet in PBS to a desired optical density (e.g., OD₆₀₀ of 0.5).

  • Staining:

    • Add the probe stock solution to the bacterial suspension to a final concentration of 1-10 µM. The optimal concentration may vary depending on the bacterial strain and the specific derivative used.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark.

  • Washing (Optional): To reduce background fluorescence, the stained bacteria can be pelleted by centrifugation and resuspended in fresh PBS.

  • Imaging:

    • Place a small volume (e.g., 5-10 µL) of the stained bacterial suspension onto a microscope slide and cover with a coverslip.

    • Image the bacteria using a fluorescence microscope with the appropriate filter sets.

Expert Insights and Causality in Experimental Design

  • Choice of Solvent for Stock Solution: DMSO is a common choice for dissolving hydrophobic fluorescent probes due to its high solubilizing power and miscibility with aqueous media. However, it is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid cytotoxicity.

  • Optimizing Probe Concentration and Incubation Time: The optimal staining conditions are a balance between achieving a strong fluorescent signal and minimizing cytotoxicity. It is recommended to perform a titration of the probe concentration and incubation time to determine the ideal parameters for your specific experimental setup.

  • Controls are Critical: Always include appropriate controls in your experiments. A vehicle control (cells treated with the same concentration of DMSO as the probe-treated cells) is essential to rule out any effects of the solvent. For sensing applications, negative and positive controls are necessary to validate the probe's response.

  • Minimizing Phototoxicity: Fluorescent probes can generate reactive oxygen species upon excitation, which can be toxic to live cells. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results when using this compound or its derivatives, consider the following:

  • Characterize Your Probe: Before use in biological experiments, thoroughly characterize the photophysical properties of your synthesized or purchased probe. This includes measuring its absorption and emission spectra, and determining its quantum yield and photostability.

  • Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the probe is non-toxic to your cells of interest.

  • Confirm Localization: If you hypothesize that the probe localizes to a specific organelle, co-stain the cells with a known organelle-specific marker to confirm co-localization.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel fluorescent probes for bioimaging. Its sensitivity to the local microenvironment, coupled with its robust photophysical properties, enables a wide range of applications, from the detection of metal ions and pH to the imaging of cellular structures. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the potential of this exciting class of fluorophores in their own investigations. Future research will likely focus on the development of derivatives with enhanced properties, such as two-photon absorption for deep-tissue imaging, and the expansion of their applications in areas such as targeted drug delivery and theranostics.

References

  • Garudachari, B., et al. (Year). Benzimidazole-quinoline derivatives and tested them for antimicrobial activities. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Diaconu, D., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. RSC Medicinal Chemistry, 13(10), 1235-1249.
  • Perin, N., et al. (Year). 2-substituted-benzimidazo[1,2-a]quinolines and tested for their antitumor activity. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Brajsa, K., et al. (Year). amidino-replaced benzimidazole and benzimidazo[1,2a] quinoline derivatives and studied them in 2D and 3D cell culture systems for their cytotoxic activities. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • E-Feky, S. A., et al. (Year). Benzimidazole and fluorinated quinoline derivatives and tested for anti-inflammatory activity and ulcerative effect. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Zamfir, A., et al. (2018). Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 125-135.
  • Eseola, A. O., et al. (2014). 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization, and photophysical properties. Inorganica Chimica Acta, 423, 304-314.
  • Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.
  • Patel, K., et al. (2025). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents.
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  • Wang, C., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Scientific Reports, 14(1), 1-8.
  • Johnson, S. D., & Gribble, G. W. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(6), 1984.
  • Yadav, M., & Chundawat, T. S. (Year). Synthesis of 4‐(3‐(1H‐benzo[d]imidazole‐2‐yl)quinoline‐2‐yl)morpholine...
  • Costa, D., et al. (2016). Bifunctional fluorescent benzimidazo[1,2-α]quinolines for Candida spp. biofilm detection and biocidal activity. Journal of Photochemistry and Photobiology B: Biology, 163, 225-233.
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Application Notes and Protocols for Metal Ion Detection Using 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(1H-Benzo[d]imidazol-2-yl)quinoline as a fluorescent chemosensor for the detection of metal ions. These notes detail the underlying scientific principles, synthesis of the probe, and step-by-step protocols for its use in identifying and quantifying specific metal ions. The content is structured to provide both a theoretical understanding and practical, field-proven methodologies to ensure reliable and reproducible results.

Introduction: The Critical Role of Metal Ion Detection

Heavy and transition metal ions play a dual role in biological and environmental systems; some are essential micronutrients, while others are potent toxins. The accurate and sensitive detection of these ions is therefore paramount in fields ranging from environmental monitoring and food safety to cellular biology and drug discovery. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time analysis.

This compound, a heterocyclic organic compound, has garnered significant attention as a versatile fluorescent probe. Its molecular structure, featuring both a quinoline and a benzimidazole moiety, provides an excellent scaffold for the coordination of metal ions, leading to distinct changes in its photophysical properties. This allows for the selective detection of various metal ions, including but not limited to Zn²⁺, Cd²⁺, and Hg²⁺.

Scientific Principles of Detection

The functionality of this compound as a chemosensor is rooted in the principles of fluorescence spectroscopy. In its unbound state, the molecule exhibits a certain level of fluorescence. Upon binding with a specific metal ion, the electronic properties of the molecule are altered, leading to a change in the fluorescence output. This can manifest as either an increase in fluorescence intensity ("turn-on" response) or a decrease ("turn-off" or quenching).

The selectivity of the sensor for a particular metal ion is dictated by the nature of the coordination complex formed. Factors such as the ionic radius, charge, and preferred coordination geometry of the metal ion determine the stability and specificity of the interaction. For instance, the nitrogen atoms in the quinoline and benzimidazole rings can act as a bidentate ligand, forming a stable complex with certain metal ions.

Application Notes & Protocols: Antimicrobial Evaluation of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the antimicrobial properties of the novel heterocyclic compound, 2-(1H-Benzo[d]imidazol-2-yl)quinoline. This molecule represents a strategic hybridization of two potent pharmacophores: quinoline and benzimidazole. Quinoline derivatives are known for their broad-spectrum antimicrobial activities, while the benzimidazole scaffold is a core component in numerous pharmacologically active agents.[1][2][3][4] The fusion of these two moieties presents a promising avenue for the development of new antimicrobial agents to combat drug resistance.[4]

This document provides detailed, field-proven protocols for the synthesis and antimicrobial evaluation of this compound, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible results.

Part 1: Synthesis of this compound

A reliable synthesis is the foundational step for any antimicrobial investigation. One common and effective method involves the condensation of a quinoline-2-carbaldehyde precursor with o-phenylenediamine. This approach is favored for its efficiency and the relative availability of starting materials.

Scientific Rationale

The synthesis leverages the nucleophilic nature of the amino groups in o-phenylenediamine, which attack the electrophilic carbonyl carbon of the quinoline-2-carbaldehyde. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to form the stable benzimidazole ring system. The choice of an oxidizing agent and an acidic catalyst is crucial for driving the reaction to completion and achieving a high yield.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: Reagents reagents Quinoline-2-carbaldehyde + o-Phenylenediamine start->reagents Gather mixing Mix in Solvent (e.g., Ethanol) reagents->mixing catalyst Add Catalyst (e.g., Acetic Acid) mixing->catalyst oxidant Add Oxidant (e.g., NaHSO3) catalyst->oxidant reflux Reflux Reaction (e.g., 4-6 hours) oxidant->reflux workup Reaction Work-up (Cooling, Neutralization) reflux->workup Completion purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product end Characterization (NMR, Mass Spec, IR) product->end

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol
  • Reagent Preparation : In a round-bottom flask, dissolve quinoline-2-carbaldehyde (1 equivalent) and o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Initiation : Stir the mixture at room temperature for 15-20 minutes.

  • Catalysis & Oxidation : Add a catalytic amount of a suitable acid (if not using acetic acid as the solvent) and an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅).

  • Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature. Pour it into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Isolation : Filter the crude solid product, wash it thoroughly with distilled water, and dry it under a vacuum.

  • Purification : Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure this compound.

  • Characterization : Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[2]

Part 2: Antimicrobial Susceptibility Testing

The primary goal of susceptibility testing is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[5] This is a critical quantitative measure of antimicrobial potency.

Broth Microdilution Method for MIC Determination

The broth microdilution method is the gold standard for determining MIC values due to its reproducibility and efficiency.[6][7] The protocol is designed with essential controls to ensure the validity of the results.

  • Standardized Inoculum : Using a 0.5 McFarland standard ensures that a consistent number of bacterial cells (approximately 1.5 x 10⁸ CFU/mL) is used for each test, which is crucial for reproducibility.[5][8]

  • Serial Dilution : A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a broad range.

  • Controls :

    • Growth Control (No Compound) : Confirms that the bacteria are viable and can grow in the test medium under the incubation conditions.[6]

    • Sterility Control (No Bacteria) : Confirms that the growth medium and compound stock are not contaminated.[6]

    • Positive Control (Standard Antibiotic) : Benchmarks the assay's performance against a known antibiotic, validating the susceptibility of the test strains.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_analysis Analysis Phase prep_compound Prepare Compound Stock Solution (e.g., in DMSO) serial_dilute Perform 2-fold Serial Dilution of Compound across plate prep_compound->serial_dilute prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) add_inoculum Add 100 µL Standardized Inoculum to test wells prep_inoculum->add_inoculum add_broth Dispense 100 µL Broth to all wells add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (37°C, 18-24 hours) add_inoculum->incubate controls Prepare Controls: - Growth (Bacteria + Broth) - Sterility (Broth only) controls->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

  • Preparation of Compound Stock : Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[6] Further dilute this in the appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to create a working solution.[8]

  • Preparation of Bacterial Inoculum :

    • From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5][6]

  • Microtiter Plate Setup :

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound's working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.[8]

  • Inoculation and Controls :

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This brings the final volume to 200 µL.[6]

    • Growth Control : Prepare wells with 100 µL of growth medium and 100 µL of the bacterial inoculum (no compound).[6]

    • Sterility Control : Prepare wells with 200 µL of sterile growth medium only.[6]

  • Incubation : Seal the plate and incubate at 35-37°C for 16-24 hours.[5][8]

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.[5]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is a valuable qualitative screening tool to quickly assess the antimicrobial activity.[9] It relies on the diffusion of the antimicrobial agent from a disk into an agar medium seeded with the test microorganism.

  • Plate Preparation : Prepare a lawn of the test microorganism on a Mueller-Hinton Agar (MHA) plate by evenly spreading a standardized inoculum (0.5 McFarland) with a sterile cotton swab.[9][10]

  • Disk Application : Aseptically place sterile filter paper disks (6 mm diameter) onto the surface of the agar.

  • Compound Application : Pipette a known volume (e.g., 10-20 µL) of a specific concentration of the this compound solution onto a disk.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Measurement : Measure the diameter of the clear zone of growth inhibition around the disk in millimeters (mm). A larger zone of inhibition generally indicates greater potency.[9]

Part 3: Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing the efficacy of the test compound against different microorganisms and control antibiotics.

Table 1: Example of MIC Data Summary
Test MicroorganismGram StainTest Compound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[Insert Data]Ciprofloxacin[Insert Data]
Candida albicans (Fungus)N/A[Insert Data]Fluconazole[Insert Data]

Part 4: Proposed Mechanism of Action

While the precise mechanism of a novel hybrid must be determined experimentally, a probable mode of action can be hypothesized based on its constituent scaffolds. Quinolone antibiotics are well-established inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[8][11] These enzymes are essential for managing DNA supercoiling during replication, making them excellent antibacterial targets.

Hypothetical Target: Bacterial DNA Gyrase

It is plausible that the quinoline moiety of this compound targets the DNA gyrase enzyme in bacteria. By inhibiting this enzyme, the compound would disrupt DNA replication and repair, ultimately leading to bacterial cell death. The benzimidazole portion may contribute to cell permeability, target binding affinity, or inhibition of other cellular pathways, potentially creating a synergistic effect.

Mechanism_Pathway compound 2-(1H-Benzo[d]imidazol- 2-yl)quinoline cell_wall Bacterial Cell Wall & Membrane compound->cell_wall Penetrates inhibition Inhibition compound->inhibition cytoplasm Cytoplasm cell_wall->cytoplasm dna_gyrase DNA Gyrase (Enzyme) cytoplasm->dna_gyrase disruption Replication Blocked, DNA Damage dna_gyrase->disruption Leads to dna_replication DNA Replication & Supercoiling dna_replication->dna_gyrase Managed by inhibition->dna_gyrase Targets cell_death Bacterial Cell Death disruption->cell_death

Sources

Application Notes & Protocols: In Vitro Cytotoxicity Assessment of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

The fusion of quinoline and benzimidazole moieties into a single molecular entity, such as 2-(1H-Benzo[d]imidazol-2-yl)quinoline, represents a strategic approach in medicinal chemistry. Both quinoline and benzimidazole are considered "privileged scaffolds" due to their recurrence in a multitude of pharmacologically active compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The rationale for creating such hybrid molecules is to harness the synergistic or additive effects of both pharmacophores, potentially leading to enhanced potency, novel mechanisms of action, or improved selectivity.[2][3]

Numerous studies have highlighted the potential of quinoline-benzimidazole derivatives as potent anticancer agents.[4][5][6] These compounds have been shown to interfere with critical cellular processes, including DNA replication, cell cycle progression, and the induction of programmed cell death (apoptosis).[7] Therefore, the initial and most critical step in evaluating a novel compound like this compound is to rigorously characterize its cytotoxic effects on cancer cells in vitro.

These application notes provide a comprehensive guide for researchers to assess the cytotoxic potential of this compound. We present a multi-assay strategy, moving from general viability to specific mechanisms of cell death, ensuring a robust and well-rounded preliminary evaluation. The protocols are designed to be self-validating by incorporating essential controls and explaining the causality behind key experimental choices.

Section 1: Foundational Cytotoxicity Screening via MTT Assay

The first step in characterizing a novel compound is to determine its effect on cell viability and metabolic activity. The MTT assay is a robust, quantitative, and high-throughput colorimetric method for this purpose.[8]

Principle of the MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[9] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10] A decrease in metabolic activity is therefore interpreted as a measure of cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_read Phase 4: Data Acquisition seed Seed Cells in 96-well Plate (e.g., 5x10³ cells/well) incubate1 Incubate Overnight (24h) (37°C, 5% CO₂) seed->incubate1 prep_compound Prepare Serial Dilutions of This compound treat Treat Cells with Compound (Include Vehicle Control) prep_compound->treat incubate2 Incubate for Exposure Period (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 4h (Allows formazan formation) add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate3->add_solubilizer shake Shake Plate (15 min) to Dissolve Crystals add_solubilizer->shake read Read Absorbance (570 nm) shake->read LDH_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Acquisition seed_treat Seed and Treat Cells (Same as MTT Protocol) setup_controls Prepare Controls: - Spontaneous Release (Untreated) - Maximum Release (Lysis Buffer) seed_treat->setup_controls transfer_supernatant Transfer Supernatant to a New 96-well Plate setup_controls->transfer_supernatant add_reagent Add LDH Reaction Mixture to Each Well transfer_supernatant->add_reagent incubate_rt Incubate at Room Temperature (30 min, protected from light) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read Absorbance (490 nm) add_stop->read

Caption: Core steps of the LDH cytotoxicity assay workflow.

Detailed Protocol: LDH Assay

1. Cell Seeding and Treatment:

  • Follow the same procedure for cell seeding and compound treatment as described in the MTT protocol (Section 1).

  • Crucial Controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: A set of untreated wells to which Lysis Buffer (e.g., 10X Triton X-100) is added 45 minutes before the end of incubation. This provides the 100% cell death value. [11] * Background Control: Culture medium without cells.

2. Assay Execution:

  • Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and a tetrazolium salt). [11]* Add 50 µL of the Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate. [11]* Incubate at room temperature for 30 minutes, protected from light. [11]* Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction. [11] 3. Data Acquisition and Analysis:

  • Measure the absorbance at 490 nm. A background reference wavelength of 680 nm can also be measured and subtracted. [11]* Calculate the Percentage Cytotoxicity using the formula:

    • % Cytotoxicity = [ (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Table 2: Representative Cytotoxicity Data (LDH Assay)

Compound Concentration (µM)% Cytotoxicity (MCF-7 Cells) [Hypothetical Data]
0 (Vehicle)0.0 ± 2.1
1.05.3 ± 3.5
5.015.8 ± 4.2
10.035.1 ± 5.5
25.068.9 ± 6.1

The data presented are for illustrative purposes only. An increase in % cytotoxicity that correlates with the decrease in viability from the MTT assay suggests a cell-killing mechanism involving membrane damage.

Section 3: Elucidating the Mechanism of Cell Death by Apoptosis Assay

After confirming cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process and a common mechanism of action for anticancer drugs. [12]The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.

Principle of the Annexin V/PI Assay

This assay differentiates between healthy, apoptotic, and necrotic cells. [13]* Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is confined to the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. [14]* Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it stains the nucleus red. [13][15] By using both stains, we can distinguish four cell populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive (less common)

Signaling Pathway: Overview of Apoptosis Induction

Many anticancer compounds, including quinoline derivatives, induce apoptosis by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways. [16]Both pathways converge on the activation of executioner caspases (like Caspase-3), which orchestrate the dismantling of the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor caspase8 Caspase-8 (Initiator) receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 compound This compound (Hypothesized Stressor) stress Mitochondrial Stress (ROS, DNA Damage) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates to obtain a sufficient number of cells for analysis (e.g., 1 x 10⁶ cells per well). [13]* Treat cells with this compound at its IC₅₀ concentration and 2x IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include a vehicle control.

2. Cell Harvesting:

  • Crucially, collect both floating and adherent cells to avoid underrepresenting the apoptotic population.

  • Aspirate the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.

  • Wash the adherent cells with PBS, then trypsinize them.

  • Combine the trypsinized cells with the supernatant collected in the first step.

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant. [14][17]* Wash the cell pellet twice with cold PBS.

3. Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex and incubate the cells at room temperature for 15 minutes in the dark. [15]* After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

4. Flow Cytometry:

  • Analyze the samples on a flow cytometer immediately.

  • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly. [13][17]* Acquire data for at least 10,000 events per sample.

Data Analysis & Presentation

The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Table 3: Representative Apoptosis Induction Data (Flow Cytometry)

Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)
Vehicle Control94.53.11.8
Compound (IC₅₀)55.328.714.5
Compound (2x IC₅₀)20.145.232.6

The data presented are for illustrative purposes only. A significant increase in the percentage of cells in the early and late apoptotic quadrants following treatment strongly indicates that this compound induces cell death via an apoptotic mechanism.

Conclusion and Future Directions

This multi-faceted in vitro testing strategy provides a robust framework for the initial cytotoxic evaluation of this compound. By integrating data from MTT, LDH, and Annexin V/PI assays, researchers can:

  • Quantify the dose-dependent cytotoxic potency (IC₅₀).

  • Differentiate between cytostatic and cytotoxic effects.

  • Identify the primary mechanism of cell death (apoptosis vs. necrosis).

A compound that demonstrates a low IC₅₀ in the MTT assay, a dose-dependent increase in LDH release, and a significant shift towards the apoptotic population in the Annexin V/PI assay is a strong candidate for further development. Subsequent investigations should focus on more detailed mechanistic studies, such as cell cycle analysis, measurement of mitochondrial membrane potential, and Western blot analysis for key apoptotic proteins (e.g., caspases, Bax, Bcl-2, PARP) to further elucidate the specific molecular pathways involved.

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  • Datt, V., et al. (2024). Synthesis, Structure-activity Relationship, and Biological Activity of Benzimidazole-quinoline: A Review to Aid in the Design of a New Drug. Letters in Drug Design & Discovery. [Link]

  • Datt, V., et al. (2024). Synthesis, Structure-Activity Relationship, and Biological Activity of Benzimidazole-Quinoline: A Review to Aid in the Design of a New Drug. ResearchGate. [Link]

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  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. [Link]

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  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. [Link]

  • Sławiński, J., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. [Link]

  • Al-Warhi, T., et al. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Kumar, D., et al. (2021). New 3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one-based triazole derivatives: Design, synthesis, and biological evaluation as antiproliferative and apoptosis-inducing agents. PubMed. [Link]

  • Pop, R., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. ResearchGate. [Link]

  • Ramadan, S. K., et al. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC. [Link]

  • Pop, R., et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. MDPI. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline containing 2,4,5-Trisubstituted Imidazole Derivatives. ResearchGate. [Link]

  • Mhlongo, N. N., et al. (2022). New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. PMC. [Link]

  • Sławiński, J., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]

  • Pop, R., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. PMC. [Link]

  • Pop, R., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. PMC. [Link]

  • Jumblatt, J. E., et al. (1989). Ocular Actions of an Octahydrobenzo[f]quinoline: Ha117. PubMed. [Link]

  • Angapelly, S., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. ResearchGate. [Link]

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Application Notes & Protocols: 2-(1H-Benzo[d]imidazol-2-yl)quinoline as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-(1H-Benzo[d]imidazol-2-yl)quinoline—hereafter abbreviated as BZQ—as a ligand in coordination chemistry. BZQ is a robust, planar, and electronically versatile N,N-bidentate chelating ligand. Its unique structure, which fuses the quinoline and benzimidazole moieties, provides a rigid coordination sphere that is highly effective in stabilizing a wide array of transition metal ions. This guide delves into the synthesis of the BZQ ligand, its diverse coordination modes, and its significant applications in the development of luminescent materials, homogeneous catalysts, and potential therapeutic agents. We provide detailed, field-proven protocols for the synthesis of BZQ and a representative metal complex, alongside characterization guidelines and workflows for its application in fluorescence-based sensing.

Section 1: Introduction to this compound (BZQ)

Molecular Structure and Properties

The BZQ molecule is a conjugated heterocyclic system composed of a quinoline ring linked to a benzimidazole ring at the 2-position. This arrangement results in a sterically constrained, planar structure with two key nitrogen donor atoms: the sp²-hybridized nitrogen of the quinoline ring and the sp²-hybridized imine nitrogen of the benzimidazole ring.

The key structural and electronic features that make BZQ a compelling ligand include:

  • Rigid Bidentate Chelation: BZQ coordinates to metal ions via the quinoline and benzimidazole nitrogen atoms to form a highly stable five-membered chelate ring. This rigidity minimizes conformational flexibility, often leading to more defined and stable coordination geometries.

  • π-System Richness: The extensive π-conjugated system is responsible for the ligand's intrinsic photophysical properties and allows for electronic communication across the molecule, which can be modulated by metal coordination.

  • Tunable N-H Moiety: The benzimidazole ring contains an acidic N-H proton. This proton can be retained, participate in hydrogen bonding, or be deprotonated upon coordination to a metal center, thereby modulating the overall charge and electronic properties of the resulting complex.[1]

Figure 2: Bidentate chelation of BZQ to a generic metal center (M).

Structural Diversity of Metal Complexes

The geometry of BZQ-metal complexes is dictated by the coordination number of the metal ion, its electronic configuration, and the steric/electronic properties of any ancillary ligands present.

Metal IonRepresentative FormulaCoordination GeometryReference
Zn(II)[Zn(BZQ)Cl₂]Distorted Tetrahedral[2]
Cu(II){[Cu(BZQ)₂(OAc)]OAc}Trigonal Bipyramidal[2]
Co(II)[Co(BZQ)(DMF)Cl₂]Trigonal Bipyramidal[2]
Zn(II)[Zn(L)₂(MeOH)]Distorted Square-Pyramidal[1]
Pb(II)[Pb(BZQ)Cl₂]nDistorted Six-coordinate[2]
L refers to a derivative of BZQ*

Section 4: Key Applications and Protocols

Application Focus: Luminescent Materials and Fluorescent Probes

4.1.1. Mechanistic Insight BZQ complexes with d¹⁰ metal ions like Zn(II) are particularly interesting for their strong luminescent properties. The coordination to zinc enhances the ligand's fluorescence for several reasons:

  • Increased Rigidity: Metal chelation restricts intramolecular vibrations and rotations that would otherwise quench the excited state non-radiatively.

  • Inhibition of Photoinduced Electron Transfer (PET): The lone pair on the nitrogen atoms can quench fluorescence in the free ligand. Coordination to a metal ion engages these lone pairs, inhibiting this quenching pathway.

  • Excited-State Intramolecular Proton Transfer (ESIPT): BZQ and its complexes can exhibit large Stokes shifts, which is attributed to the transfer of the benzimidazole proton in the excited state. [1]This property is highly desirable for avoiding self-absorption in sensing and imaging applications.

4.1.2. Protocol 2: Synthesis of a Representative Fluorescent Zinc(II) Complex, [Zn(BZQ)₂(OAc)₂]

Materials:

  • This compound (BZQ) (2.0 eq)

  • Zinc(II) acetate dihydrate, Zn(OAc)₂·2H₂O (1.0 eq)

  • Methanol (reagent grade)

  • Tetrahydrofuran (THF, reagent grade)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Ligand Dissolution: Dissolve BZQ (e.g., 0.49 g, 2.0 mmol) in 15 mL of THF in a 50 mL round-bottom flask. Gently warm if necessary to achieve complete dissolution.

  • Metal Salt Solution: In a separate vial, dissolve Zn(OAc)₂·2H₂O (e.g., 0.22 g, 1.0 mmol) in 10 mL of methanol.

  • Reaction: Add the methanolic solution of zinc acetate dropwise to the stirring THF solution of the BZQ ligand at room temperature. A precipitate may form immediately.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70°C) for 3-4 hours.

  • Isolation: After cooling to room temperature, collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the product with a small amount of cold THF and then diethyl ether. Dry the complex under vacuum.

  • Characterization: Confirm complex formation by FT-IR (disappearance or shift of the N-H band, appearance of new bands in the low-frequency region for Zn-N bonds) and elemental analysis. The photoluminescent properties should be studied using UV-Vis and fluorescence spectroscopy.

4.1.3. Protocol 3: Fluorometric Titration for Metal Ion Sensing

This protocol provides a general workflow to evaluate the ability of BZQ to act as a turn-on fluorescent sensor for a target metal ion (e.g., Zn²⁺).

Materials:

  • Stock solution of BZQ (e.g., 1 mM in DMSO).

  • Working solution of BZQ (e.g., 10 µM in a buffered aqueous solution or organic solvent like acetonitrile).

  • Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in water).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Baseline Spectrum: Place 2 mL of the 10 µM BZQ working solution into a cuvette and record its fluorescence emission spectrum (e.g., excite at its absorption maximum, ~350 nm).

  • Titration: Add small aliquots (e.g., 2 µL) of the metal ion stock solution to the cuvette.

  • Measurement: After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes. Record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. A significant increase in intensity upon addition of the target ion indicates a sensing event.

Figure 3: Experimental workflow for synthesis and fluorescent application testing.

Application Focus: Homogeneous Catalysis

The BZQ ligand framework is effective in stabilizing catalytically active metal centers. For instance, Ru(II) complexes of BZQ derivatives have been tested as catalysts for the oxidation of benzyl alcohol. [2]Similarly, copper complexes have demonstrated catecholase activity, mimicking the function of the copper-containing enzyme catechol oxidase by catalyzing the oxidation of catechol to o-quinone. [3]The rigid nature of the BZQ ligand helps to prevent catalyst deactivation and can impart specific selectivity to the reaction.

Application Focus: Bioinorganic Chemistry and Drug Development

The inherent biological activity of the quinoline and benzimidazole motifs makes BZQ an attractive scaffold for medicinal chemistry. [4]Metal coordination can enhance the therapeutic potential of an organic ligand through several mechanisms, including improved cellular uptake and novel mechanisms of action. BZQ-metal complexes have been investigated for their antimicrobial and anticancer activities, with studies showing that Cu(II) and Zn(II) complexes can be more effective than the free ligand against certain bacterial and fungal strains. [5]

Section 5: Summary and Future Outlook

This compound is a ligand of significant utility and versatility in coordination chemistry. Its straightforward synthesis, rigid chelating nature, and rich electronic properties make it an ideal platform for constructing functional metal complexes. The applications demonstrated in fluorescence, catalysis, and bioinorganic chemistry highlight its vast potential.

Future research is expected to expand into several areas:

  • Advanced Materials: Incorporation of BZQ-metal complexes into Metal-Organic Frameworks (MOFs) or polymers for heterogeneous catalysis or advanced sensor design.

  • Photodynamic Therapy: Development of heavy metal complexes (e.g., Ru, Ir) that can act as photosensitizers for cancer therapy.

  • Asymmetric Catalysis: Synthesis of chiral BZQ derivatives to be used as ligands in enantioselective catalytic reactions.

This guide provides the foundational knowledge and practical protocols for researchers to begin exploring the rich and rewarding chemistry of the BZQ ligand system.

Section 6: References

  • Chen, Y., et al. (2014). 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. Inorganica Chimica Acta. [Link]

  • ResearchGate. (2025). Three metal(II) complexes constructed using the 2-(1 H -benzo[ d ]imidazol-2-yl)quinoline ligand | Request PDF. ResearchGate. [Link]

  • Cui, G.-H., et al. (2012). Two different one-dimensional supramolecular chains formed from the reaction of 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline with two different precursors, Co(NO3)2 and CoCl2. Acta Crystallographica Section C. [Link]

  • Royal Society of Chemistry. (2016). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry. [Link]

  • Manasagangotri, Physics @. (2017). Synthesis, characterization, crystal structu. Physics @ Manasagangotri. [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Novel transition metal complexes of 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol as active pharmacophore: Experimental and computational explorations | Request PDF. ResearchGate. [Link]

  • PubMed Central. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PubMed Central. [Link]

  • MySkinRecipes. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)quinoline. MySkinRecipes. [Link]

  • Preprints.org. (2024). 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. Preprints.org. [Link]

  • PubMed Central. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. PubMed Central. [Link]

  • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. [Link]

Sources

Application Notes & Protocols: Suzuki Coupling Reactions for the Synthesis of 8-phenyl Substituted 2-(1H-benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fusion of quinoline and benzimidazole rings in a single molecular framework has garnered significant interest within the pharmaceutical and materials science communities. Quinoline derivatives are known for a wide range of biological activities, including antimalarial, antiviral, and anticancer properties.[1] Similarly, benzimidazole moieties are recognized for their analgesic, anti-inflammatory, and antioxidant activities.[1] The combined scaffold, 2-(1H-benzo[d]imidazol-2-yl)quinoline, has been explored for cytotoxic, antimicrobial, and ligand-based applications.[1] The introduction of a phenyl group at the 8-position of the quinoline ring can further modulate the steric and electronic properties of the molecule, potentially enhancing its therapeutic efficacy or material characteristics.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2][3][4] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide offers high functional group tolerance, mild reaction conditions, and the use of environmentally benign and less toxic boronic acids.[4][5] This application note provides a detailed protocol for the synthesis of 8-phenyl substituted 2-(1H-benzo[d]imidazol-2-yl)quinolines via a Suzuki coupling reaction, offering insights into reaction optimization and execution for researchers in drug development and materials science. A recent report on the synthesis of a related compound, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, confirms the viability of Suzuki coupling at the 8-position of the quinoline core.[1][6]

Reaction Mechanism and Scientific Principles

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[2][4][7] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an 8-halo-2-(1H-benzo[d]imidazol-2-yl)quinoline), forming a Pd(II) complex.[2][3][4][7] This is often the rate-determining step.[4]

  • Transmetalation: In the presence of a base, the organoboron species (phenylboronic acid) transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[2][3][4] The base is crucial for activating the boronic acid.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][7]

Suzuki_Coupling_Mechanism Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X (8-Halo-quinoline derivative) ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid Ar'-B(OH)2 (Phenylboronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation DiorganoPdII Ar-Pd(II)-Ar' Transmetalation->DiorganoPdII ReductiveElimination Reductive Elimination DiorganoPdII->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-Ar' (Final Product) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section outlines the necessary steps for the synthesis, starting from the preparation of the precursors to the final coupling reaction and purification.

Part 1: Synthesis of Precursors

A. Synthesis of 8-Bromo-2-(1H-benzo[d]imidazol-2-yl)quinoline

The synthesis of the halogenated quinoline-benzimidazole precursor is a critical first step. While various methods exist for constructing the this compound core, a common approach involves the condensation of a quinoline-2-carboxaldehyde or carboxylic acid with o-phenylenediamine. For this protocol, we will assume the availability of 8-bromoquinoline-2-carboxylic acid.

Materials:

  • 8-Bromoquinoline-2-carboxylic acid

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 8-bromoquinoline-2-carboxylic acid (1.0 eq) and o-phenylenediamine (1.1 eq).

  • Add polyphosphoric acid (PPA) in sufficient quantity to ensure a stirrable paste.

  • Heat the mixture to 130-150 °C with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with cold methanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

B. Synthesis of Phenylboronic Acid

Phenylboronic acid and its derivatives are commercially available. However, they can also be synthesized in the laboratory. A common method involves the reaction of a Grignard reagent with a trialkyl borate.[8][9]

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Trimethyl borate

  • Sulfuric acid (10%)

  • Standard glassware for Grignard reactions (oven-dried)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine.

  • Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard solution to -78 °C (dry ice/acetone bath).

  • Add a solution of trimethyl borate (1.5 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below -60 °C.

  • After the addition, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 10% sulfuric acid until the aqueous layer is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude phenylboronic acid can be purified by recrystallization from water.

Part 2: Suzuki Coupling Reaction

This protocol details the palladium-catalyzed cross-coupling of 8-bromo-2-(1H-benzo[d]imidazol-2-yl)quinoline with phenylboronic acid. Optimization of the catalyst, base, and solvent system may be necessary for different substituted phenylboronic acids.[10]

Materials and Equipment:

  • 8-Bromo-2-(1H-benzo[d]imidazol-2-yl)quinoline

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)[5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[2]

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)[2]

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Inert gas (Argon or Nitrogen) supply

Optimized Reaction Parameters (Example)

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂ (3-5 mol%)Often effective for heteroaromatic substrates.[1]
Ligand (if needed) dppf (included in catalyst)Bulky phosphine ligands can improve catalytic activity.
Base K₃PO₄ (2-3 equivalents)A moderately strong base, often providing good yields.[1]
Solvent THF/Water (4:1)A common solvent mixture for Suzuki couplings.[1]
Temperature 70-100 °CSufficient to drive the reaction to completion.[2]
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Step-by-Step Protocol:

  • To a Schlenk flask, add 8-bromo-2-(1H-benzo[d]imidazol-2-yl)quinoline (1.0 eq), phenylboronic acid (1.2-1.5 eq), the chosen base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).[1]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., THF and water) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 8-phenyl substituted this compound.[2]

Caption: Experimental workflow for the Suzuki coupling reaction.

Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

Characterization Data (Hypothetical Example)

TechniqueExpected Results for 8-phenyl-2-(1H-benzo[d]imidazol-2-yl)quinoline
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm. The disappearance of the signal corresponding to the proton at the 8-position of the bromo-quinoline and the appearance of new signals for the phenyl group.
¹³C NMR Signals corresponding to the carbon atoms of the quinoline, benzimidazole, and the newly introduced phenyl ring.
Mass Spec (HRMS) The molecular ion peak corresponding to the calculated exact mass of the product.
FT-IR Characteristic N-H stretching of the benzimidazole ring, and C=N and C=C stretching vibrations of the aromatic systems.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents.[10] The choice of base can be particularly critical.[5] Ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

  • Side Reactions: The formation of homocoupled products (biphenyl from phenylboronic acid) can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

  • Difficult Purification: If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of Celite after the work-up can help remove some of the palladium species.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 8-phenyl substituted 2-(1H-benzo[d]imidazol-2-yl)quinolines. This protocol provides a comprehensive guide for researchers to successfully perform this transformation. Careful optimization of reaction conditions and adherence to inert atmosphere techniques are key to achieving high yields and purity. The synthesized compounds can then be evaluated for their potential applications in medicinal chemistry and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Available at: [Link]

  • Taylor & Francis Online. SYNTHESIS OF SOME PARA-FUNCTIONALIZED PHENYLBORONIC ACID DERIVATIVES. Available at: [Link]

  • Wikipedia. Phenylboronic acid. Available at: [Link]

  • ResearchGate. Scheme of (a) synthesis of phenylboronic acid derivatives (n = 1, 2, 3). Available at: [Link]

  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction. Available at: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]

  • Preprints.org. 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. Available at: [Link]

  • ResearchGate. Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline 1. Available at: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Available at: [Link]

  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Available at: [Link]

  • CORE. 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available at: [Link]

  • Synthesis, characterisation and evaluation of some 1,5-benzodiazepine quinolin-2- one derivatives as possible hypnotic agents. Available at: [Link]

  • PubMed Central. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Available at: [Link]

  • Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Available at: [Link]

  • ResearchGate. (PDF) 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. Available at: [Link]

  • ResearchGate. (PDF) Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. Available at: [Link]

  • ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Available at: [Link]

  • NIH. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

  • Semantic Scholar. 3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell. Available at: [Link]

  • Semantic Scholar. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Available at: [Link]

  • Bis{2-[1-(8-hydroxy-2-quinolylmethyl)-1H-benzimidazol-2-yl]quinolin-8-ol} toluene solvate. Available at: [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available at: [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 2-(1H-Benzo[d]imidazol-2-yl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve consistent, high-purity results.

Section 1: Reaction Fundamentals & Optimization FAQs

This section covers the most common questions regarding the setup and optimization of the synthesis.

Q1: What is the most common and reliable method for synthesizing the this compound core structure?

The most robust and frequently cited method is the oxidative condensation of a quinoline-2-carbaldehyde derivative with an o-phenylenediamine derivative.[1][2] This reaction typically proceeds in two key stages: (1) formation of a Schiff base intermediate via condensation of the aldehyde and the diamine, followed by (2) an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.

A widely used protocol involves heating the reactants in nitrobenzene, which serves as both a high-boiling point solvent and a mild oxidizing agent to facilitate the final aromatization step.[1]

Q2: How critical is the purity of the starting materials, quinoline-2-carbaldehyde and o-phenylenediamine?

Extremely critical. The success of this synthesis is highly dependent on the quality of your starting materials.

  • Quinoline-2-carbaldehyde: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid. The presence of this acid can interfere with the reaction and complicate purification. It is advisable to use freshly prepared or purified aldehyde. Purity can be checked by ¹H NMR to ensure the aldehyde proton signal (typically δ 9-10 ppm) is sharp and integrated correctly.[1]

  • o-Phenylenediamine: This reactant is sensitive to light and air, leading to oxidation and the formation of colored, polymeric impurities. Oxidized diamine can significantly reduce your yield and lead to a dark, difficult-to-purify reaction mixture. Use a high-purity grade that is light-colored (white to pale pink/tan). If the material is dark brown or black, it should be purified, for example, by recrystallization or treatment with activated charcoal.

Q3: What are the optimal reaction conditions (solvent, temperature, time)?

The choice of conditions depends on the specific substrates and scale, but a well-established starting point is the use of nitrobenzene at an elevated temperature.

A representative procedure involves reacting equimolar amounts of the quinoline-2-carbaldehyde and the N-substituted o-phenylenediamine in dry nitrobenzene at 120 °C for approximately 22 hours.[1] The high temperature is necessary to drive the condensation and cyclization, while nitrobenzene facilitates the final oxidative aromatization step.

For alternative, potentially "greener" approaches, researchers have explored various catalytic systems for benzimidazole synthesis in general, often using milder oxidants or different solvents, though these must be adapted and optimized for the specific quinoline-benzimidazole target.

Workflow for Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification SM_Aldehyde Quinoline-2-carbaldehyde Purity_Check Verify Purity (NMR, Color) SM_Aldehyde->Purity_Check SM_Diamine o-Phenylenediamine SM_Diamine->Purity_Check Reaction_Setup Combine Reactants in Nitrobenzene Purity_Check->Reaction_Setup Proceed if pure Heating Heat at 120°C for ~22h Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Upon completion Chromatography Silica Gel Column Chromatography Cooling->Chromatography Characterization Characterize Product (NMR, MS, IR) Chromatography->Characterization

Caption: General experimental workflow for the synthesis.

Section 2: Troubleshooting Guide

Even with an optimized protocol, experimental challenges can arise. This section provides a systematic guide to diagnosing and solving common issues.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Oxidized aldehyde or diamine.[1] 2. Insufficient Temperature/Time: Reaction did not proceed to completion. 3. Non-Oxidative Conditions: The final aromatization step did not occur.1. Verify Purity: Use fresh, pure starting materials. Purify if necessary. 2. Optimize Conditions: Increase reaction time or incrementally raise the temperature (e.g., to 130-140°C), monitoring by TLC. 3. Ensure Oxidant Presence: If not using nitrobenzene, ensure an oxidant (e.g., air, O₂) is supplied to the reaction.
Significant Side Product Formation 1. Quinoxaline Formation: A common side reaction where two molecules of aldehyde react with the diamine under non-oxidative conditions. 2. Incomplete Cyclization: The intermediate Schiff base or the non-aromatized dihydrobenzimidazole may be present.1. Promote Benzimidazole Pathway: Ensure strongly oxidative conditions are maintained. The use of nitrobenzene is effective for this.[1] 2. Drive Reaction to Completion: Increase reaction time or temperature to favor the fully cyclized and aromatized product.
Reaction Mixture Becomes a Dark, Intractable Tar 1. Decomposition: Excessively high temperatures can cause decomposition of reactants or products. 2. Polymerization: Oxidized o-phenylenediamine is prone to forming polymeric tars.1. Reduce Temperature: Lower the reaction temperature and compensate with a longer reaction time. 2. Use High-Purity Diamine: Start with clean, colorless o-phenylenediamine to minimize polymerization pathways.
Product is Insoluble / Difficult to Purify 1. Inherent Properties: The planar, conjugated structure of the product leads to low solubility in common organic solvents. 2. Co-elution: Product may co-elute with starting materials or impurities during chromatography.1. Solvent Selection: For chromatography, use more polar solvent systems like dichloromethane/methanol.[3] For recrystallization, consider high-boiling solvents like DMF or DMSO, followed by precipitation with water or an anti-solvent. 2. Gradient Elution: Use a shallow gradient during column chromatography to improve separation. For example, start with 100% CH₂Cl₂ and gradually add MeOH up to 5-10%.
Troubleshooting Logic for Low Yield

G cluster_SM Step 1: Check Starting Materials cluster_Cond Step 2: Evaluate Reaction Conditions cluster_Oxid Step 3: Verify Oxidative Environment Start Low Yield Observed SM_Purity Are starting materials pure and fresh? Start->SM_Purity SM_Yes Yes SM_Purity->SM_Yes SM_No No SM_Purity->SM_No Conditions Was the reaction run at 120°C for at least 22h? SM_Yes->Conditions SM_Action Purify aldehyde and diamine before use. SM_No->SM_Action Cond_Yes Yes Conditions->Cond_Yes Cond_No No Conditions->Cond_No Oxidant Was nitrobenzene used or air supplied? Cond_Yes->Oxidant Cond_Action Increase time or incrementally raise temp. Cond_No->Cond_Action Oxid_Yes Yes Oxidant->Oxid_Yes Oxid_No No Oxidant->Oxid_No Final_Step If all steps are confirmed, consider alternative synthetic routes. Oxid_Yes->Final_Step Oxid_Action Ensure a proper oxidant is present for aromatization. Oxid_No->Oxid_Action

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Section 3: Mechanism & Characterization FAQs

Q4: Can you provide a simplified reaction mechanism?

Certainly. The reaction proceeds through a well-understood pathway involving three main steps:

  • Schiff Base Formation: The aldehyde on the quinoline ring reacts with one of the amino groups of o-phenylenediamine to form a C=N bond (an imine), with the loss of a water molecule.

  • Intramolecular Cyclization: The remaining free amino group of the o-phenylenediamine attacks the newly formed imine carbon in an intramolecular fashion, forming a five-membered dihydrobenzimidazole ring.

  • Oxidation (Aromatization): The dihydrobenzimidazole intermediate is not stable and is readily oxidized to the fully aromatic benzimidazole ring system. In this protocol, nitrobenzene acts as the oxidant, being reduced in the process.[1] This final step is crucial for the stability of the product.

Simplified Reaction Mechanism

G Reactants Quinoline-CHO + o-Phenylenediamine SchiffBase Schiff Base Intermediate Reactants->SchiffBase - H₂O Cyclized Dihydro-benzimidazole Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product Final Aromatic Product Cyclized->Product Oxidation (e.g., Nitrobenzene)

Caption: Key stages in the formation of the quinoline-benzimidazole scaffold.

Q5: What are the key spectroscopic signatures to confirm my product?
  • ¹H NMR: You should look for signals corresponding to both the quinoline and benzimidazole aromatic protons. A key signal is the N-H proton of the benzimidazole, which typically appears as a broad singlet at a downfield chemical shift (e.g., >10 ppm) and is exchangeable with D₂O. If your diamine was N-substituted, this signal will be absent, and you will instead see signals for the N-alkyl or N-aryl group.[1]

  • ¹³C NMR: The spectrum will be complex, but you should be able to identify the quaternary carbons involved in the fusion of the rings and the C=N carbon of the imidazole ring (typically δ > 140 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.[2]

  • Infrared (IR) Spectroscopy: Look for a characteristic N-H stretching vibration (a broad band around 3100-3400 cm⁻¹) if the benzimidazole is N-unsubstituted. C=N and C=C stretching vibrations will be present in the 1500-1650 cm⁻¹ region.[3]

References

  • One-Pot Synthesis of Benzo[1][4]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. (2024). Preprints.org. Retrieved from [Link]

  • Sharada, et al. (n.d.). Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). (2024). ResearchGate. Retrieved from [Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.). Google Patents.
  • Reported methods for the synthesis of benzoquinolin‐2(1H)‐ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. Retrieved from [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2024). Bentham Science Publishers. Retrieved from [Link]

  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. (2022). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-Benzo[d]imidazol-2-yl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yield is the most common issue in this synthesis, typically stemming from one of four areas: reagent quality, suboptimal reaction conditions, inefficient oxidative cyclization, or competing side reactions.

  • Causality 1: Reagent Purity is Paramount. The two starting materials, o-phenylenediamine and 2-quinolinecarboxaldehyde, are susceptible to degradation.

    • o-Phenylenediamine: This diamine readily oxidizes in air, indicated by a color change from off-white/tan to dark brown or purple. Oxidized starting material will not participate in the desired reaction and can introduce complex impurities.

    • 2-Quinolinecarboxaldehyde: Aldehydes, particularly heteroaromatic ones, can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. This reduces the available amount of your electrophile.

  • Expert Recommendation:

    • Verify Purity: Always start with the highest purity reagents available. If the o-phenylenediamine is discolored, it can be purified by sublimation or recrystallization from an ethanol/water mixture under an inert atmosphere.

    • Freshness: Use freshly opened or recently purified reagents. Store both starting materials under an inert atmosphere (Nitrogen or Argon) and protected from light.

  • Causality 2: Suboptimal Reaction Conditions. The choice of solvent and temperature is critical. This reaction is not a simple condensation; it involves a condensation followed by an oxidative cyclization. The conditions must favor both steps. A common approach involves reacting 2-quinolinecarboxaldehyde with N-methylbenzene-1,2-diamine in nitrobenzene at 120°C, which can achieve high yields of around 88%.[1]

  • Expert Recommendation:

    • Solvent Selection: For robust, high-yielding synthesis, nitrobenzene is an excellent choice as it serves as both a high-boiling solvent and a mild oxidizing agent, driving the final aromatization step.[1][2] However, due to its toxicity and high boiling point, removal can be challenging.

    • Alternative Solvents: Dimethylformamide (DMF) is a common alternative, often used at a lower temperature of ~80°C.[3] When using DMF or other non-oxidizing solvents (like ethanol or acetic acid), an external oxidant is often required.[3][4] See the table in Appendix B for a comparison.

  • Causality 3: Inefficient Oxidative Aromatization. The reaction proceeds through a dihydrobenzimidazole intermediate which must be oxidized to form the final aromatic product. If the reaction environment is not sufficiently oxidative, this intermediate may fail to convert, or the reaction may stall.

  • Expert Recommendation:

    • Aerobic Conditions: If using a non-oxidizing solvent like DMF or ethanol, ensure the reaction is open to the air or, for better control, bubble a gentle stream of air or oxygen through the reaction mixture.

    • Chemical Oxidants: The addition of a catalytic amount of iodine (I₂) or potassium iodide (KI) can facilitate the oxidative cyclization step, especially in solvents like DMF.[3]

Q2: I am observing a significant, poorly soluble byproduct that crashes out of the reaction mixture. What is it, and how can I prevent it?

A2: The most likely byproduct, especially if reaction conditions are not optimized, is a quinoxaline derivative.

  • Causality: Quinoxalines are formed from the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.[5] In this context, a competing side reaction can occur where the 2-quinolinecarboxaldehyde is oxidized in situ to a quinoline-2-glyoxal derivative, or the o-phenylenediamine self-condenses under certain conditions. However, the most direct cause is often the reaction of two molecules of o-phenylenediamine with the aldehyde under non-oxidative conditions that disfavor benzimidazole formation. A related pathway can lead to the formation of other complex quinoxaline structures.

  • Expert Recommendation:

    • Stoichiometric Control: Ensure a precise 1:1 molar ratio of the aldehyde and the diamine. An excess of the diamine can favor side reactions.

    • Promote Benzimidazole Formation: Employ conditions that strongly favor the desired pathway. Using an oxidative solvent like nitrobenzene or adding an oxidant like iodine when using DMF will accelerate the final aromatization to the benzimidazole, outcompeting the pathways to quinoxaline byproducts.[1][3]

    • Temperature Control: Excessively high temperatures in non-oxidizing solvents can sometimes promote side reactions. Follow established temperature protocols closely.

Q3: My reaction stalls and does not proceed to completion, even after extended time. What are the potential causes?

A3: A stalled reaction typically points to three main issues: insolubility of an intermediate, insufficient energy to overcome the activation barrier of the final step, or catalyst deactivation (if one is used).

  • Causality: The Schiff base intermediate formed after the initial condensation may have limited solubility in the chosen solvent, effectively removing it from the reaction. Alternatively, the final oxidative aromatization step has its own activation energy. If the temperature is too low or the oxidant is too weak, the reaction will not proceed to completion.

  • Expert Recommendation:

    • Review Solvent and Temperature: This is the most critical diagnostic step. If you are running the reaction in ethanol at reflux, you may not have sufficient thermal energy or oxidative potential. Switching to a higher boiling solvent like DMF with an oxidant or using the nitrobenzene system is a reliable solution.[1][3]

    • Monitor by TLC/LCMS: Track the appearance of intermediates. If you see a buildup of a new spot that does not convert to the product, it is likely the dihydrobenzimidazole intermediate. This is a clear sign that more potent oxidative conditions are required.

Q4: The final product is proving difficult to purify via column chromatography. What alternative strategies can I employ?

A4: Purification challenges often arise from byproducts having similar polarity to the desired product or from the product's interaction with the stationary phase.

  • Causality: The nitrogen atoms in both the quinoline and benzimidazole rings can interact strongly with the acidic silica gel, leading to significant tailing and poor separation. Furthermore, if quinoxaline byproducts are present, their polarity can be very close to your target compound.

  • Expert Recommendation:

    • Modify the Mobile Phase: To reduce tailing on silica gel, add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM). This deactivates the acidic sites on the silica.

    • Switch the Stationary Phase: Consider using neutral or basic alumina for your column chromatography, which can prevent the strong interactions observed with silica.

    • Recrystallization: This is often the most effective method for achieving high purity. The target molecule is a rigid, planar aromatic system that typically has good crystallinity. Experiment with various solvent systems. A good starting point is recrystallization from hot ethanol, ethyl acetate, or a DMF/water system.[4]

    • Acid-Base Extraction: As a basic compound, the product can be protonated. An acid-base workup can sometimes help remove neutral, non-basic impurities before chromatography. Dissolve the crude material in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent. Caution: Test this on a small scale first, as the hydrochloride salt of your product may precipitate or be insoluble.

Frequently Asked Questions (FAQs)

Q1: What is the established reaction mechanism for the condensation of 2-quinolinecarboxaldehyde and o-phenylenediamine?

A1: The synthesis is a classic example of heterocyclic condensation chemistry, proceeding through a two-stage mechanism: 1) Imine Formation and 2) Oxidative Cyclization .

  • Condensation & Imine Formation: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-quinolinecarboxaldehyde. This is followed by dehydration to yield a Schiff base (imine) intermediate. This step is often catalyzed by a trace amount of acid.

  • Intramolecular Cyclization: The second amino group of the benzimidazole precursor then performs an intramolecular nucleophilic attack on the imine carbon. This 5-endo-trig cyclization forms a non-aromatic dihydrobenzimidazole intermediate.

  • Oxidation/Aromatization: The final, and often rate-limiting, step is the oxidation of the dihydro-intermediate. This involves the loss of two hydrogen atoms to form the stable, aromatic benzimidazole ring system. This step requires an oxidant, which can be atmospheric oxygen, a solvent like nitrobenzene, or an additive like iodine.[1][3]

A diagram of this pathway is provided in Appendix C .

Q2: What are the recommended starting conditions for a reliable synthesis?

A2: For a robust and high-yielding reaction, we recommend the High-Temperature Nitrobenzene Method . A detailed protocol is available in Appendix A . The key parameters are:

  • Reactants: 2-quinolinecarboxaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Solvent: Dry Nitrobenzene.

  • Temperature: 120-150 °C.[1][2]

  • Atmosphere: In air.

  • Time: Typically 18-24 hours.

This method leverages the dual role of nitrobenzene as a solvent and oxidant, consistently providing good to excellent yields.[1]

Q3: How critical is the choice of solvent and oxidant?

A3: The choice is extremely critical as it directly impacts reaction efficiency, time, and work-up procedure. The solvent must not only dissolve the reactants but also facilitate the high-temperature conditions needed for cyclization and, in some cases, participate in the oxidation. A comparison of common systems is provided in the data table in Appendix B .

Q4: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A4: A combination of techniques is essential for reliable analysis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Ideal for quickly tracking the consumption of starting materials (visualized with a UV lamp) and the appearance of the product. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing the correct molecular weight peak and allows for the identification of intermediates and byproducts.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for unambiguous structure confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight.

    • Melting Point (mp): A sharp melting point is a good indicator of purity.

    • Infrared Spectroscopy (IR): Can confirm the absence of a carbonyl (C=O) peak from the starting aldehyde and the presence of N-H stretching from the benzimidazole ring.

Appendix A: Detailed Experimental Protocols

Protocol 1: High-Temperature Nitrobenzene Method (High Yield)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-quinolinecarboxaldehyde (1.0 mmol, 1 eq) and o-phenylenediamine (1.0 mmol, 1 eq) in dry nitrobenzene (5 mL).

  • Heat the solution to 120 °C in an oil bath and stir for 22 hours in the presence of air.[1]

  • Monitor the reaction to completion using TLC.

  • Cool the reaction mixture to room temperature.

  • Directly load the cooled solution onto a silica gel column for flash chromatography.

  • Elute with a suitable solvent system (e.g., a gradient of dichloromethane and ethyl acetate) to isolate the pure product.[1]

  • Remove the solvent under reduced pressure to yield the final product.

Protocol 2: Iodine-Catalyzed DMF Method (Milder Conditions)

  • To a flask, add 2-quinolinecarboxaldehyde (1.0 mmol, 1 eq), o-phenylenediamine (1.0 mmol, 1 eq), and Potassium Iodide (KI) (1.0 mmol, 1 eq) in DMF (10 mL).[3]

  • Stir the mixture at 80 °C in an open flask (exposed to air) for 22-24 hours.[3]

  • After cooling to room temperature, add water (30 mL) to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography (e.g., gradient of 25–50% EtOAc/hexane) to afford the pure product.[3]

Appendix B: Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields

EntryReactantsSolventCatalyst/OxidantTemp. (°C)Time (h)Yield (%)Reference
18-bromo-6-methylquinoline-2-carbaldehyde, N¹-methylbenzene-1,2-diamineNitrobenzeneNone (Solvent acts as oxidant)1202288%[1]
2o-Cyanobenzaldehyde, o-PhenylenediamineDMFKI / Air8022-2487%[3]
33-Chlorobenzo[f]quinoline-2-carbaldehyde, 1,2-diaminoethaneEthanolAcetic AcidReflux372%[4]

Note: Yields are highly substrate-dependent. This table serves as a guide for comparing reaction systems for the core transformation.

Appendix C: Visualization Diagrams

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_Aldehyde 2-Quinoline- carboxaldehyde I_Schiff Schiff Base (Imine) R_Aldehyde->I_Schiff Condensation (-H₂O) R_Diamine o-Phenylenediamine R_Diamine->I_Schiff I_Dihydro Dihydrobenzimidazole Intermediate I_Schiff->I_Dihydro Intramolecular Cyclization P_Final 2-(1H-Benzo[d]imidazol- 2-yl)quinoline I_Dihydro->P_Final Oxidation (-2H) (e.g., Air, I₂, Nitrobenzene)

Caption: Reaction mechanism for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckPurity 1. Check Reagent Purity (Aldehyde & Diamine) Start->CheckPurity IsPure Are Reagents Pure? CheckPurity->IsPure Purify Purify Reagents (Recrystallize/Sublime) IsPure->Purify No CheckConditions 2. Evaluate Reaction Conditions (Solvent, Temp, Oxidant) IsPure->CheckConditions Yes Purify->CheckPurity AreConditionsOxidative Is System Sufficiently Oxidative? CheckConditions->AreConditionsOxidative SwitchSystem Switch to Oxidative System (Nitrobenzene or DMF/I₂) AreConditionsOxidative->SwitchSystem No MonitorRxn 3. Monitor by TLC/LCMS for Intermediate Buildup AreConditionsOxidative->MonitorRxn Yes SwitchSystem->MonitorRxn End Yield Improved MonitorRxn->End

Caption: Logical workflow for troubleshooting low reaction yields.

References

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  • 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. (2024). Preprints.org. [Link]

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  • Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. (n.d.). Asian Journal of Chemistry. [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. (2025). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • 2-(1H-benzo[d]imidazol-1-yl)-N-(quinoline-8-yl)acetamide derivatives. (n.d.). ResearchGate. [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). JLUpub. [Link]

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  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. [Link]

  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. (2022). PMC - PubMed Central. [Link]

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  • WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.).
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  • Quinoline. (n.d.). Wikipedia. [Link]

  • Scheme 2. Condensation of 2 with ethylenediamine and o-phenylenediamine. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Scientific & Academic Publishing. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC - PubMed Central. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. [Link]

  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2019). Medwin Publishers. [Link]

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Technical Support Center: Purification of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1H-Benzo[d]imidazol-2-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important heterocyclic compound. The inherent complexity of its structure, combining both a quinoline and a benzimidazole moiety, often presents unique purification challenges. This resource aims to provide practical, experience-driven solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My this compound product won't crystallize from the chosen solvent. What's going wrong?

Answer:

Failure to crystallize is a common issue that can stem from several factors:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. This compound is a relatively polar molecule, so solvents like ethanol, methanol, or ethyl acetate are often good starting points.[1] If the compound is too soluble even at low temperatures, consider a less polar solvent or a mixed solvent system.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of pure product can also induce crystallization.

  • Purity of the Crude Product: If the crude product is heavily contaminated with impurities, it can inhibit crystal formation. It may be necessary to first perform a preliminary purification step, such as a quick filtration through a silica plug or a simple extraction, to remove gross impurities.

Question 2: After recrystallization, my product is still colored. How can I remove colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules. Here are a few strategies to address this:

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Solvent Selection: The colored impurity might have different solubility properties than your desired compound. Experiment with different recrystallization solvents. A solvent that poorly dissolves the impurity at high temperatures might leave it behind.

  • Oxidative Impurities: The color may be due to oxidation of the starting materials or the product. Ensuring the synthesis and purification are carried out under an inert atmosphere (like nitrogen or argon) can prevent the formation of these impurities.

Column Chromatography Problems

Question 3: My compound is streaking on the TLC plate and running as a broad band on the column. What can I do?

Answer:

Streaking on a TLC plate and band broadening during column chromatography are often related and can be caused by:

  • Compound Polarity: this compound has basic nitrogen atoms which can interact strongly with the acidic silica gel. This can lead to tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent.

  • Solvent System: The polarity of the eluent may not be optimal. A solvent system that is too polar can cause the compound to move too quickly down the column, resulting in poor separation. Conversely, a system that is not polar enough will lead to slow elution and band broadening. Systematically screen different solvent systems using TLC to find the optimal mobile phase. Common systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[2]

  • Column Overloading: Applying too much crude material to the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question 4: I'm seeing multiple spots on the TLC of my collected fractions, even though I thought I had a single band. Why is this happening?

Answer:

This can be a frustrating observation. Here are some potential reasons:

  • Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the chosen solvent system. Try developing the TLC plate in a different solvent system to see if the spots separate.

  • On-plate Decomposition: The compound might be unstable on the silica gel. This can be tested by spotting the TLC plate, letting it sit for a while before developing, and comparing it to a plate that is developed immediately. If new spots appear, consider using a different stationary phase like alumina.

  • Tautomerism: The benzimidazole moiety can exist in different tautomeric forms, which might be separable under certain chromatographic conditions. However, this is less likely to be observed as distinct, stable spots on a standard silica gel TLC.

Frequently Asked Questions (FAQs)

Question 1: What is the most effective general method for purifying this compound?

Answer:

A combination of techniques is often the most effective approach. A typical purification workflow would be:

  • Aqueous Workup: After the reaction, an aqueous workup with extraction is crucial to remove inorganic salts and water-soluble byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is a powerful technique to separate the desired product from unreacted starting materials and organic byproducts.[2][3] A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate or a mixture with methanol) is often effective.

  • Recrystallization: The final step to obtain a highly pure, crystalline product is typically recrystallization.[1] The choice of solvent is critical and may require some experimentation.

G

Question 2: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm both the purity and the identity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point that is consistent with the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule. The spectra should be clean, with the correct chemical shifts, integrations, and coupling patterns.[2][4]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.[1]

Question 3: What are some common impurities I should be aware of during the synthesis and purification?

Answer:

The impurities will depend on the synthetic route used. However, some common impurities could include:

  • Unreacted Starting Materials: Such as quinoline-2-carbaldehyde or o-phenylenediamine derivatives.

  • Side-Products: Depending on the reaction conditions, side reactions can lead to the formation of related heterocyclic compounds.

  • Oxidation Products: The quinoline and benzimidazole rings can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

  • Solvent Residues: Ensure your final product is thoroughly dried to remove any residual solvents from the purification process.

Question 4: Are there any safety precautions I should take when working with this compound and the solvents used for its purification?

Answer:

Yes, standard laboratory safety practices should always be followed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Handle all organic solvents and the compound itself in a well-ventilated fume hood to avoid inhaling vapors.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all solvents used to be aware of any specific hazards.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally gives better separation.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent (e.g., hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for recrystallizing this compound.

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Data Presentation

Table 1: Comparison of Solvent Systems for TLC Analysis

Solvent System (v/v)Rf Value of ProductSeparation from Impurities
Hexane:Ethyl Acetate (1:1)0.45Good
Dichloromethane:Methanol (95:5)0.60Excellent
Toluene:Acetone (4:1)0.30Fair

Visualization of Troubleshooting Logic

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References

  • Preprints.org. (2024). 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. Preprints.org. Available at: [Link]

  • El-Helw, E. A. E., Abdelrahman, A. M., Fahmi, A. A., & Rizk, S. A. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. BMC Chemistry, 18(1), 1-15. Available at: [Link]

  • Sharada, L. N., et al. (n.d.).
  • ResearchGate. (n.d.). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents.
  • Wiley Online Library. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry.
  • Diaconu, D., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports, 12(1), 17004. Available at: [Link]

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Technical Support Center: Troubleshooting Low Fluorescence of 2-(1H-Benzo[d]imidazol-2-yl)quinoline (BIQ) Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(1H-Benzo[d]imidazol-2-yl)quinoline (BIQ) probes and their derivatives. The unique photophysical properties of the BIQ scaffold, arising from the fusion of quinoline and benzimidazole moieties, make it a valuable tool in diverse research fields, including medicinal chemistry and materials science.[1] These probes are frequently explored for their potential as kinase inhibitors, anticancer agents, and luminescent materials.[1]

However, like many planar aromatic fluorophores, BIQ probes can exhibit variable or unexpectedly low fluorescence, posing a significant challenge during experimental work. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing the performance of BIQ probes. Drawing from established principles of fluorescence spectroscopy and field-proven insights, this document will explain the causality behind common issues and provide actionable protocols to resolve them.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with BIQ probes.

Q1: My BIQ probe has very low or no fluorescence in solution. What are the primary causes?

Low fluorescence is the most frequent issue and can stem from several factors. A systematic diagnosis is crucial.

Most Likely Cause: Aggregation-Caused Quenching (ACQ)

  • Causality Explained: BIQ probes are often planar, hydrophobic molecules. In solution, particularly at higher concentrations or in poor solvents (e.g., aqueous buffers), they tend to stack on top of each other via π-π interactions. This process, known as aggregation, creates non-radiative decay pathways that dissipate the excited-state energy as heat instead of light, thus "quenching" the fluorescence.[2][3][4] This phenomenon is a common challenge for many organic luminescent materials.[2]

  • Troubleshooting Steps:

    • Perform a Concentration-Dependent Study: Prepare a dilution series of your BIQ probe in the experimental solvent. Measure the fluorescence intensity at each concentration. If the fluorescence intensity does not increase linearly with concentration and instead plateaus or decreases at higher concentrations, ACQ is the likely culprit.[4]

    • Work at Lower Concentrations: The most direct way to mitigate ACQ is to use the probe at the lowest concentration that still provides a detectable signal.

    • Optimize the Solvent System: A solvent that better solvates the probe can prevent aggregation.[4] If your experiment allows, try dissolving the probe in a small amount of a polar aprotic organic solvent like DMSO or DMF before diluting it into your final aqueous buffer. The final concentration of the organic solvent should be kept minimal (typically <1%) to avoid artifacts.

    • Incorporate Surfactants or Host Molecules: Low concentrations of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help disperse aggregates. Alternatively, host molecules like cyclodextrins can encapsulate the BIQ probe, physically preventing aggregation and enhancing fluorescence.[4]

Other Potential Causes:

  • Incorrect Solvent Environment: The fluorescence of BIQ derivatives is highly sensitive to the solvent's polarity and viscosity.[5][6] In some cases, a highly polar protic solvent like water or methanol can quench fluorescence through hydrogen bonding or other interactions.[6] Conversely, some derivatives require a specific environment to fluoresce brightly.

    • Action: Test the probe's fluorescence in a panel of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Ethanol). This will help you characterize your specific derivative and choose an optimal solvent system.[5][7]

  • Probe Degradation: BIQ probes, like any organic molecule, can degrade if stored improperly (e.g., exposed to light, oxygen, or extreme pH).

    • Action: Check the purity of your probe using techniques like HPLC or mass spectrometry. Prepare fresh stock solutions from solid material stored under recommended conditions (cool, dark, and dry).

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set correctly for your specific BIQ derivative.

    • Action: Run an excitation-emission matrix (EEM) scan on a dilute, non-aggregated sample to determine the optimal excitation and emission maxima.

Q2: The fluorescence signal is unstable and photobleaching quickly. What can I do?

Photobleaching is the irreversible photochemical destruction of a fluorophore. While all fluorophores are susceptible, the experimental setup can dramatically influence the rate of bleaching.

  • Causality Explained: High-intensity excitation light, especially over prolonged periods, can cause the excited-state fluorophore to react with molecular oxygen or other molecules, leading to its permanent destruction.

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Lower the power of your excitation source (e.g., lamp or laser) to the minimum level required for an acceptable signal-to-noise ratio.

    • Minimize Exposure Time: Use the shortest possible integration/exposure time and keep the shutter closed when not actively acquiring data.

    • Use Antifade Reagents: For microscopy applications, use a commercial antifade mounting medium. For solution-based assays, deoxygenating the buffer (e.g., by bubbling with nitrogen or argon) can significantly reduce photobleaching, as oxygen is a primary mediator of phototoxicity.

    • Incorporate a Scavenging System: An oxygen scavenging system, such as glucose oxidase/catalase, can be added to the buffer to remove dissolved oxygen.

Section 2: Frequently Asked Questions (FAQ)

Q1: What are the typical excitation and emission maxima for BIQ probes?

The photophysical properties of BIQ probes are highly dependent on their specific chemical structure (i.e., the substituents on the quinoline or benzimidazole rings) and the solvent environment.[5] Generally, excitation maxima (λ_ex) are in the UV to near-visible range (300-400 nm), and emission maxima (λ_em) are in the blue to green range (400-550 nm). However, these can shift significantly. For example, protonation of the molecule can cause a bathochromic (red) shift in the emission band.[8] It is always best practice to experimentally determine the optimal wavelengths for your specific probe and conditions.

Q2: How does the solvent environment affect the fluorescence of BIQ probes?

The solvent plays a critical role. Many BIQ derivatives exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent.[6]

  • Polarity: An increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[6] This is frequently due to the stabilization of a more polar excited state, such as a Twisted Intramolecular Charge Transfer (TICT) state.

  • Hydrogen Bonding: Protic solvents (like water and alcohols) can form hydrogen bonds with the nitrogen atoms in the BIQ core. This can either enhance or quench fluorescence depending on the specific molecular structure. For instance, one study showed a significant decrease in fluorescence intensity upon the addition of just 1% water to an organic solvent.[6]

  • Viscosity: In some cases, increasing solvent viscosity can restrict molecular rotations in the excited state, closing non-radiative decay pathways and leading to enhanced fluorescence.

Q3: How should I prepare and store my BIQ probe stock solutions?

Proper handling is essential for reproducibility.

  • Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a high-purity, anhydrous organic solvent in which the probe is highly soluble, such as DMSO or DMF. Use a glass vial, as some compounds can adsorb to plastic.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil). To prevent contamination and degradation from freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Before opening a frozen vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric water into the stock.

Section 3: Protocols & Workflows

Protocol 1: Validating a BIQ Probe Working Solution

This protocol helps confirm that your probe is active and that your measurement system is configured correctly.

  • Prepare a Dilute Solution: Prepare a ~1 µM solution of your BIQ probe in a solvent where it is known to be fluorescent (e.g., ethanol or acetonitrile).

  • Prepare a Blank: Use the pure solvent as a blank control.

  • Acquire Spectra:

    • Place the blank in the fluorometer and acquire a blank spectrum.

    • Replace with the probe solution.

    • Set the excitation wavelength to the expected maximum (e.g., 350 nm) and scan the emission spectrum over a relevant range (e.g., 370-650 nm).

    • Set the emission wavelength to the observed maximum and scan the excitation spectrum.

  • Analyze: Subtract the blank spectrum from the probe spectrum. The resulting spectra should show clear excitation and emission peaks, confirming probe activity and identifying its optimal wavelengths under these conditions.

Workflow 1: Systematic Troubleshooting of Low Fluorescence

This workflow provides a logical sequence for diagnosing low signal issues.

TroubleshootingWorkflow Start Low or No Fluorescence Signal Check_Instrument Step 1: Verify Instrument Settings (λ_ex, λ_em, gain) Start->Check_Instrument Check_Probe Step 2: Check Probe Integrity (Prepare fresh solution) Check_Instrument->Check_Probe Settings OK Solution_OK Signal Restored Check_Instrument->Solution_OK Signal restored ACQ_Test Step 3: Test for Aggregation (ACQ) (Run concentration series) Check_Probe->ACQ_Test Fresh probe still low Check_Probe->Solution_OK Signal restored Is_ACQ Is fluorescence non-linear with concentration? ACQ_Test->Is_ACQ Solvent_Test Step 4: Evaluate Solvent Effects (Test in different solvents) Solution_Solvent Solution: Use Optimal Solvent for Experiment Solvent_Test->Solution_Solvent Signal improves in new solvent Issue_Persists Issue Persists: Consider Intrinsic Properties or Contamination Solvent_Test->Issue_Persists No improvement Is_ACQ->Solvent_Test No (Linear) Solution_ACQ Solution: Lower Concentration or Change Solvent System Is_ACQ->Solution_ACQ Yes Solution_ACQ->Solution_OK Solution_Solvent->Solution_OK

Caption: A systematic workflow for diagnosing the root cause of low fluorescence signals.

Section 4: Key Data Summary

The choice of solvent significantly impacts the photophysical properties of BIQ probes. The following table summarizes general trends observed for quinoline-benzimidazole type fluorophores. Absolute values will vary based on the specific derivative.

Solvent Relative Polarity Typical Effect on Emission Maximum (λ_em) General Impact on Quantum Yield (Φ_F) Reference
TolueneLowShorter Wavelength (Blue-shifted)Often Higher[5]
DichloromethaneMediumIntermediate WavelengthVariable[5]
Tetrahydrofuran (THF)MediumIntermediate WavelengthVariable[5]
AcetonitrileHigh (Aprotic)Longer Wavelength (Red-shifted)Can be lower due to TICT stabilization[7]
Methanol / EthanolHigh (Protic)Longer Wavelength (Red-shifted)Often Lower due to H-bonding[5][7]
WaterVery High (Protic)Significant Red-shiftFrequently Quenched (ACQ and H-bonding)[6]

Section 5: Visualizing Key Mechanisms

Aggregation-Caused Quenching (ACQ)

The following diagram illustrates the concept of ACQ, where individual fluorescent molecules become non-fluorescent upon aggregation.

ACQ_Mechanism cluster_0 Dilute Solution (Monomers) cluster_1 Concentrated Solution (Aggregates) Monomer_Ground BIQ Monomer (Ground State) Monomer_Excited BIQ Monomer (Excited State) Monomer_Ground->Monomer_Excited Excitation (Light In) Aggregate_Ground BIQ Aggregate (Ground State) Monomer_Ground->Aggregate_Ground π-π stacking (High Concentration) Monomer_Excited->Monomer_Ground Light_Out Fluorescence (Light Emission) Monomer_Excited->Light_Out Radiative Decay Aggregate_Excited BIQ Aggregate (Excited State) Aggregate_Ground->Aggregate_Excited Excitation (Light In) Aggregate_Excited->Aggregate_Ground Heat_Out Quenching (Heat Emission) Aggregate_Excited->Heat_Out Non-Radiative Decay

Caption: Conceptual diagram of Aggregation-Caused Quenching (ACQ).

References

  • 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. (n.d.). CORE. Retrieved January 14, 2026, from [Link]

  • Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. (2023). PubMed. Retrieved January 14, 2026, from [Link]

  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2023). Arabian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • 2-(1H-benzo[d]imidazol-1-yl)-N-(quinoline-8-yl)acetamide derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of 4-(3-(1H-benzo[d]imidazole-2-yl)quinoline-2-yl)morpholine.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Fluorescent benzimidazo[1,2-a]quinolines: Synthesis, spectroscopic and computational studies of protonation equilibria and metal. (n.d.). Retrieved January 14, 2026, from [Link]

  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. (2022). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • Synthesis, characterisation and evaluation of some 1,5-benzodiazepine quinolin-2- one derivatives as possible hypnotic agents. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal. (2016). SciSpace. Retrieved January 14, 2026, from [Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][5][9]phenanthroline Ligand and Its Cu(I) Complexes. (2024). NIH. Retrieved January 14, 2026, from [Link]

  • Fluorescent benzimidazo[1,2-a]quinolines: Synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • (PDF) Imino and benzimidazolinyl functionalized pyrano[2,3-b] quinoline as a dual-responsive probe for detection of mercury ion and phosgene. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • 4-(1H-Benzo[d]imidazol-2-yl)quinoline. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Fluorescence Lifetime Characterization of Novel Low-pH Probes. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • (PDF) Two New Quinoline-Benzothiazole Blended 'Off-On' Type Fluorescent Probes Exclusively Detect Cd. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Enhancing the Selectivity of 2-(1H-Benzo[d]imidazol-2-yl)quinoline Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-Benzo[d]imidazol-2-yl)quinoline sensors. This guide is designed to provide in-depth, practical solutions to common and complex challenges encountered during experimental work, with a core focus on enhancing sensor selectivity. The information herein is grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise when utilizing this compound sensors.

Q1: My sensor is showing a response to multiple metal ions, not just my target analyte. How can I improve its selectivity?

A1: This is a common challenge. Enhancing selectivity often involves a multi-pronged approach:

  • Structural Modification: The selectivity of a sensor is intrinsically linked to its molecular structure. Introducing specific functional groups to the quinoline or benzimidazole rings can create a more tailored binding pocket for the target ion. For example, adding soft-base donor atoms (like sulfur) can favor binding to soft metal ions, while hard-base donors (like oxygen or nitrogen) favor hard metal ions.

  • Solvent System Optimization: The polarity of the solvent can significantly influence the sensor-analyte interaction. Experiment with a range of solvents or solvent mixtures (e.g., DMSO/H₂O, MeCN/H₂O) to find conditions that maximize the response to the target analyte while minimizing interference from others.[1]

  • pH Control: The pH of the experimental medium is critical as it can affect both the protonation state of the sensor and the speciation of the metal ions.[2] A thorough pH titration experiment is essential to identify the optimal pH range where the sensor exhibits the highest selectivity for the target analyte.[2]

Q2: I'm observing weak or no fluorescence signal from my sensor, even in the presence of the target analyte. What could be the cause?

A2: A weak or absent signal can stem from several factors:

  • Incorrect Excitation/Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific sensor derivative. These photophysical properties can shift based on solvent and binding state.[3] It is advisable to run a full excitation-emission matrix scan to confirm the correct settings.

  • Low Quantum Yield: The intrinsic quantum yield of your sensor might be low. While structural modifications are the ultimate solution, you can sometimes enhance fluorescence by changing the solvent to a less polar or more rigid environment to restrict non-radiative decay pathways.

  • Photobleaching: Prolonged exposure to the excitation light source can cause the fluorophore to degrade, leading to a diminished signal.[4] Minimize exposure time and use an anti-fade mounting medium if applicable.[5]

  • Quenching Effects: The presence of quenching species in your sample, including some metal ions, can reduce fluorescence intensity.[6]

Q3: The fluorescence of my sensor is bleaching too quickly during imaging. What can I do to minimize photobleaching?

A3: Photobleaching is a common issue in fluorescence microscopy.[4] Here are some strategies to mitigate it:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.

  • Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium.[5] These reagents work by scavenging free radicals that contribute to photobleaching.

  • Choose More Photostable Dyes: If you are in the design phase, consider derivatives known for higher photostability.

Q4: How do I perform a proper interference study to validate the selectivity of my sensor?

A4: A robust interference study is crucial for demonstrating selectivity. The standard procedure involves:

  • Measure the fluorescence response of the sensor to your target analyte at a specific concentration.

  • In separate experiments, measure the response of the sensor to a range of potentially competing ions at the same or even higher concentrations.[1]

  • Finally, measure the sensor's response to the target analyte in the presence of each of the competing ions.[7]

  • A highly selective sensor will show a significant response only to the target analyte, with minimal change in signal when competing ions are also present.[7]

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for more complex experimental problems.

Guide 1: Diagnosing and Overcoming Poor Selectivity

This guide will walk you through a systematic process to identify the root cause of poor selectivity and implement corrective measures.

Workflow for Diagnosing Poor Selectivity

A Start: Poor Selectivity Observed B Step 1: Verify Purity of Sensor Compound (NMR, Mass Spec, HPLC) A->B C Is the compound pure? B->C D Purify compound and repeat experiment C->D No E Step 2: Conduct Comprehensive Interference Study (Test against a wide range of relevant cations and anions) C->E Yes D->B F Identify interfering species E->F G Step 3: Systematic pH Optimization (Titrate pH from acidic to basic and measure response) F->G H Does an optimal pH window for selectivity exist? G->H I Step 4: Solvent System Variation (Test in solvents of varying polarity and proticity) H->I No K Proceed with optimized conditions H->K Yes J Does solvent change improve selectivity? I->J J->K Yes L Consider structural modification of the sensor J->L No

Caption: A logical workflow for troubleshooting poor sensor selectivity.

Experimental Protocol: pH Optimization for Enhanced Selectivity
  • Prepare a Stock Solution of your this compound sensor in a suitable organic solvent (e.g., DMSO or methanol).

  • Prepare a Series of Buffers covering a wide pH range (e.g., pH 2 to 12).

  • For each pH value: a. In a cuvette, add the buffer solution. b. Add a small aliquot of the sensor stock solution to a final concentration typically in the micromolar range. c. Record the fluorescence spectrum. d. Add a specific concentration of your target analyte and record the spectrum again. e. In a separate cuvette, add a specific concentration of a known interfering ion and record the spectrum.

  • Analyze the Data: Plot the fluorescence intensity (or the ratio of intensities if it's a ratiometric sensor) against pH for the sensor alone, with the target analyte, and with the interfering ion.

  • Identify the Optimal pH: The optimal pH is the range where the difference in signal between the target analyte and the interfering ion is maximized.[2]

Guide 2: Addressing Signal Instability and Photobleaching

This guide provides strategies to ensure a stable and reproducible fluorescence signal.

Workflow for Improving Signal Stability

A Start: Unstable or Fading Signal B Step 1: Check for Photobleaching (Acquire images over time with constant illumination) A->B C Is the signal decreasing over time? B->C D Implement photobleaching mitigation strategies C->D Yes E Step 2: Evaluate Environmental Sensitivity (Check for temperature and oxygen sensitivity) C->E No J Problem Solved D->J F Step 3: Assess for Undesired Chemical Reactions (Is the sensor reacting with components of the medium?) E->F G Step 4: Verify Instrument Stability (Check lamp/laser output and detector sensitivity) F->G H Is the instrument stable? G->H I Service or calibrate the instrument H->I No H->J Yes I->G

Caption: A systematic approach to diagnosing and resolving signal instability.

Strategies to Minimize Photobleaching
StrategyDescription
Reduce Excitation Power Use neutral density filters or adjust laser power settings to the minimum required for a good signal.
Minimize Exposure Time Use the shortest possible camera exposure times and avoid continuous illumination.
Use Antifade Reagents Add antifade agents like n-propyl gallate or commercial formulations to your sample.[5]
Oxygen Scavenging In some cases, deoxygenating the solution can reduce photobleaching.

III. Advanced Topics

Structural Modification for Enhanced Selectivity

The rational design of the sensor molecule is the most powerful tool for achieving high selectivity.[8][9] The this compound scaffold offers several positions for functionalization.

Key Modification Sites and Their Effects
  • Position 8 of the Quinoline Ring: This is a common site for introducing a chelating group. An 8-hydroxyquinoline moiety, for example, is a classic chelator for metal ions like Zn²⁺.[1][2]

  • The Benzimidazole N-H Group: This site can be functionalized to modulate the electronic properties of the sensor and to introduce additional binding sites.

  • The Quinoline and Benzimidazole Rings: Substitution on the aromatic rings with electron-donating or electron-withdrawing groups can tune the photophysical properties (absorption and emission wavelengths, quantum yield) of the sensor.[3]

Conceptual Pathway for Sensor Modification

A Target Analyte Identified B Analyze Properties of Target (e.g., Hard/Soft Acid/Base, Ionic Radius, Coordination Geometry) A->B C Select Appropriate Chelating Group and Donor Atoms B->C D Synthesize Novel Sensor Derivative C->D E Characterize Photophysical Properties D->E F Evaluate Selectivity and Sensitivity E->F F->A Selectivity is high G Iterative Refinement of Molecular Design F->G Selectivity not optimal G->C

Caption: A conceptual flowchart for the rational design of selective sensors.

IV. Data Interpretation

Understanding Fluorescence Spectra Changes

Changes in the fluorescence spectrum upon analyte binding can provide valuable information about the sensing mechanism.

Spectral ChangePossible Mechanism
Fluorescence Quenching Photoinduced Electron Transfer (PET), Energy Transfer, Heavy Atom Effect.
Fluorescence Enhancement Chelation-Enhanced Fluorescence (CHEF), Inhibition of PET, Aggregation-Induced Emission (AIE).[1][10]
Ratiometric Change (Shift in Emission Wavelength) Excited-State Intramolecular Proton Transfer (ESIPT), Formation of a new emissive species.[1][11]

V. References

  • Crameri, A., et al. (2000). Directed evolution of green fluorescent protein by a new versatile PCR strategy for site-directed and semi-random mutagenesis. Nucleic Acids Research, 28(15), E78. [Link]

  • Dennig, A., Shivange, A. V., Marienhagen, J., & Schwaneberg, U. (2011). OmniChange: the sequence independent method for simultaneous site-saturation of five codons. PLoS One, 6(10), e26222. [Link]

  • Gao, Y., et al. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Advances. [Link]

  • Li, Z., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 868512. [Link]

  • Xu, Z., & Xu, Y. (2016). Recent progress in the design and applications of fluorescent probes for metal ions. Chemical Society Reviews, 45(11), 2976-3017. [Link]

  • Jacobsen, E. N., et al. (2010). From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Journal of the American Chemical Society, 132(24), 8344-8346. [Link]

  • Wang, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

  • Li, J., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 30(7), 1234. [Link]

  • Kumar, M., et al. (2025). Advances in the Detection of Metal Ions by Fluorescent Probes. Coordination Chemistry Reviews, 495, 215371. [Link]

  • Zhang, X., et al. (2013). Fluorescent nanoprobes for sensing and imaging of metal ions: recent advances and future perspectives. Nanoscale, 5(8), 3289-3303. [Link]

  • Zhang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances, 12(36), 23456-23463. [Link]

  • Jacobsen, E. N., et al. (2010). From sensors to silencers: quinoline- and benzimidazole-sulfonamides as inhibitors for zinc proteases. Journal of the American Chemical Society, 132(24), 8344-8346. [Link]

  • Chen, Y., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry, 8, 598934. [Link]

  • Li, Y., et al. (2025). Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. Journal of Molecular Structure, 1319, 138611. [Link]

  • Patriarchi, T., et al. (2023). Maximizing the performance of protein-based fluorescent biosensors. Trends in Biochemical Sciences, 48(7), 612-626. [Link]

  • Yadav, M., & Chundawat, T. S. (2023). Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review. ChemistrySelect, 8(15), e202204552. [Link]

  • Schmidt, A., et al. (2020). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. Scientific Reports, 10(1), 1-11. [Link]

  • Perin, N., et al. (2020). Photophysical Properties and Immobilisation of Fluorescent pH Responsive Aminated benzimidazo[1,2-a]quinoline-6-carbonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117588. [Link]

  • Sharada, L. N., et al. (2018). Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Asian Journal of Chemistry, 30(4), 761-765. [Link]

  • Patriarchi, T., et al. (2023). Maximizing the performance of protein-based fluorescent biosensors. Trends in Biochemical Sciences, 48(7), 612-626. [Link]

  • Sahoo, S. K., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. ChemistrySelect, 7(35), e202202613. [Link]

  • Perin, N., et al. (2020). Photophysical properties and immobilisation of fluorescent pH responsive aminated benzimidazo[1,2-a]quinoline-6-carbonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117588. [Link]

  • STM Journals. (2022). Quinoline-Benzimidazole Conjugate Based Fluorescent Chemosensor: A Ratiometric Sensor for the Differentiation of Rutile and Anatase TiO2 Nanoparticles. STM Journals. [Link]

  • Singh, L., et al. (2022). Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. ChemistrySelect, 7(1), e202103756. [Link]

  • Bendi, A., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports, 12(1), 1-17. [Link]

  • Perin, N., et al. (2021). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry, 45(1), 223-234. [Link]

  • Wang, J., et al. (2025). Imino and benzimidazolinyl functionalized pyrano[2,3-b] quinoline as a dual-responsive probe for detection of mercury ion and phosgene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 337, 125559. [Link]

  • Adegoke, O. A., & Idowu, M. A. (2017). Photophysical Properties of Phenylazoquinolin-8-ol Dyes: Correlation of Experimental and Theoretical Data. Journal of Solution Chemistry, 46(7), 1436-1454. [Link]

  • Ganthi, H. P., et al. (2021). Synthesis, characterisation and evaluation of some 1,5-benzodiazepine quinolin-2- one derivatives as possible hypnotic agents. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Wu, L., et al. (2023). Fluorescent Chemosensors. Royal Society of Chemistry. [Link]

  • Chen, C. H., et al. (2015). 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. Inorganica Chimica Acta, 435, 137-143. [Link]

  • Yan, Y., et al. (2021). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers in Chemistry, 9, 731928. [Link]

  • Song, Q., et al. (2018). Fluorescent Chemosensor for Selective Detection of Phosgene in Solutions and in Gas Phase. ACS Sensors, 3(10), 2058-2063. [Link]

  • Hancock, A. N., et al. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Journal of Fluorescence. [Link]

  • O'Connor, A., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules, 28(14), 5413. [Link]

  • Perin, N., et al. (2021). Fluorescent benzimidazo[1,2-a]quinolines: Synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry, 45(1), 223-234. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-Benzo[d]imidazol-2-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work with this compound. Our approach is rooted in fundamental physicochemical principles to provide you with logical, effective, and scientifically sound troubleshooting strategies.

Understanding the Challenge: The Physicochemical Profile

This compound possesses a rigid, aromatic heterocyclic structure. This molecular architecture contributes to strong intermolecular interactions within the crystal lattice, resulting in high melting points and, consequently, low aqueous solubility. The quinoline moiety imparts a weakly basic character to the molecule, with the pKa of the parent quinoline molecule being approximately 4.90. This suggests that the compound's solubility is likely to be pH-dependent. The benzimidazole group further contributes to the planarity and hydrophobicity of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility problems in a question-and-answer format, providing direct solutions and the scientific reasoning behind them.

Q1: My this compound won't dissolve in my aqueous buffer. What is the first step?

A1: Initial Solvent Selection and the Co-Solvent Approach

For initial dissolution, it is highly recommended to start with a strong, water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds due to its excellent solvating power for a wide range of organic molecules.

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: Add a small volume of high-purity DMSO (e.g., cell culture grade) to the powder.

  • Mixing: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (typically -20°C for long-term storage) to prevent degradation.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental medium. What is happening and how can I fix it?

A2: Addressing Precipitation Upon Dilution ("Crashing Out")

This is a classic sign of a poorly water-soluble compound. The DMSO keeps it in solution at high concentrations, but upon dilution into an aqueous environment, the compound's low intrinsic aqueous solubility causes it to precipitate. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Precipitation

G start Precipitation Observed (Compound 'crashes out') step1 Decrease Final Concentration start->step1 outcome1_success Precipitate Dissolves step1->outcome1_success Success outcome1_fail Precipitation Persists step1->outcome1_fail Failure step2 Optimize Co-solvent Percentage outcome2_success Precipitate Dissolves step2->outcome2_success Success outcome2_fail Precipitation Persists step2->outcome2_fail Failure step3 pH Adjustment outcome3_success Precipitate Dissolves step3->outcome3_success Success outcome3_fail Precipitation Persists step3->outcome3_fail Failure step4 Advanced Formulation Strategies outcome1_fail->step2 outcome2_fail->step3 outcome3_fail->step4

Caption: Troubleshooting workflow for compound precipitation.

  • Step 1: Decrease the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's solubility limit in the final medium. Prepare serial dilutions of your stock solution to determine the maximum concentration that remains soluble.

  • Step 2: Optimize Co-solvent Percentage: While high concentrations of DMSO can be cytotoxic, a slightly higher final percentage might be necessary. Incrementally increase the final DMSO concentration (e.g., from 0.1% to 0.5%, and then to 1%). Crucially, always run a vehicle control with the identical final DMSO concentration to ensure the solvent itself is not affecting your experimental results.

  • Step 3: pH Adjustment: Given that quinoline is a weak base, the solubility of this compound is expected to increase in acidic conditions.[1] Lowering the pH of your aqueous medium below the compound's pKa will lead to protonation of the quinoline nitrogen, forming a more soluble salt.

Protocol 2: pH-Dependent Solubility Testing

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Dilution: Add a fixed amount of your DMSO stock solution to each buffer to achieve the desired final concentration.

  • Equilibration: Gently mix and allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Observation: Visually inspect for any precipitation. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Table 1: Example pH-Solubility Profile

pH of Aqueous MediumVisual Observation
4.0Clear Solution
5.0Clear Solution
6.0Slight Haze
7.0Visible Precipitate
7.4Heavy Precipitate

This is an illustrative table. Actual results may vary.

Q3: I've tried adjusting the pH and co-solvent concentration, but I still have solubility issues at my desired experimental concentration. What are my next options?

A3: Advanced Solubilization Techniques

When basic methods are insufficient, more advanced formulation strategies can be employed. These techniques aim to alter the microenvironment of the compound to enhance its apparent solubility.

Decision Tree for Advanced Solubilization

G start Initial Methods Failed surfactants Use of Surfactants (e.g., Tween® 80, Polysorbate 20) start->surfactants For micellar encapsulation cyclodextrins Complexation with Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins For inclusion complex formation

Caption: Selecting an advanced solubilization method.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be added to the aqueous medium. Above their critical micelle concentration (CMC), these surfactants form micelles that can encapsulate the hydrophobic this compound, effectively increasing its solubility. Start with low concentrations (e.g., 0.01% - 0.1% w/v) and assess for both solubility improvement and potential interference with your assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, like this compound, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Protocol 3: Solubilization with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Dissolve a calculated amount of HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-20% w/v).

  • Complexation: Add the DMSO stock of your compound to the HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for an extended period (e.g., 12-24 hours) to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to remove it.

  • Analysis: Determine the concentration of the solubilized compound in the filtrate.

Summary of Key Recommendations

Table 2: Troubleshooting Summary

IssueRecommended ActionScientific RationaleKey Consideration
Initial Dissolution Failure Use DMSO to create a concentrated stock solution.DMSO is a powerful organic solvent that can disrupt the crystal lattice of the compound.Use high-purity, anhydrous DMSO.
Precipitation on Dilution 1. Lower final concentration.2. Increase final DMSO %.3. Lower pH of the aqueous medium.1. Exceeding solubility limit.2. Maintaining a favorable solvent environment.3. Protonation of the basic quinoline nitrogen to form a more soluble salt.Always include a vehicle control with the same final DMSO concentration. Ensure the final pH is compatible with your experimental system.
Persistent Solubility Issues 1. Add non-ionic surfactants.2. Use cyclodextrins (HP-β-CD).1. Micellar encapsulation of the hydrophobic compound.2. Formation of a water-soluble inclusion complex.Surfactants and cyclodextrins can potentially interfere with some biological assays. Run appropriate controls.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound, enabling accurate and reliable experimental outcomes.

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

Sources

Stability of 2-(1H-Benzo[d]imidazol-2-yl)quinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-Benzo[d]imidazol-2-yl)quinoline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges related to the stability of this compound under typical experimental conditions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability Profile

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring both a quinoline and a benzimidazole moiety, confers upon it a unique set of physicochemical properties. However, this complexity also presents challenges in terms of its stability. A thorough understanding of its degradation pathways under various stress conditions is crucial for the development of robust analytical methods, stable formulations, and reproducible experimental outcomes.[4][5]

Forced degradation studies on structurally related benzimidazole derivatives have shown that these compounds can degrade under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions.[4] The quinoline and benzimidazole rings are susceptible to a range of chemical transformations that can alter the compound's purity, potency, and potentially its biological activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Solubility and pH Stability

Q1: I'm having trouble dissolving this compound. What is the recommended solvent and pH?

A1:

  • Initial Solvent Selection: Due to its largely hydrophobic structure, this compound typically exhibits low aqueous solubility.[3] Initial solubilization should be attempted in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For subsequent dilutions into aqueous buffers, it is critical to keep the final concentration of the organic solvent low (typically <1-5%) to avoid impacting biological assays.

  • pH Adjustment for Aqueous Solutions: The benzimidazole and quinoline moieties contain basic nitrogen atoms. Therefore, adjusting the pH of your aqueous buffer to be acidic can significantly improve solubility by protonating these nitrogens. However, be aware that extreme pH values can promote hydrolysis. A pH range of 3-5 is a good starting point for achieving a balance between solubility and stability.

  • Troubleshooting Poor Solubility:

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

    • Warming: Cautious warming of the solution may improve solubility, but be mindful of potential thermal degradation (see Thermal Stability section).

    • Co-solvents: If permissible in your experimental system, using a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent) can enhance solubility.

Q2: My compound seems to be degrading in my acidic/basic buffer. How can I assess and prevent this?

A2:

  • Causality: The quinoline and benzimidazole rings can be susceptible to acid- and base-catalyzed hydrolysis. This can lead to ring-opening or other structural modifications. Studies on related compounds have confirmed degradation under both acidic and basic conditions.[4]

  • Assessment Protocol: To assess hydrolytic stability, you can perform a forced degradation study. A general protocol is outlined below.

  • Prevention Strategies:

    • Buffer Selection: Use buffers in the pH range where the compound is most stable. This needs to be determined experimentally, but starting in the neutral pH range (6-8) is advisable if solubility permits.

    • Temperature Control: Hydrolysis is often accelerated at higher temperatures. Store your solutions at low temperatures (e.g., 4°C or -20°C) and for the shortest time necessary.

    • Fresh Preparations: Prepare solutions fresh before each experiment to minimize degradation over time.

Photostability

Q3: I'm observing inconsistent results in my fluorescence-based assay. Could light exposure be a factor?

A3:

  • Autofluorescence: Quinoline derivatives are known to be autofluorescent, meaning they can emit light upon excitation, which can interfere with fluorescence-based assays. This intrinsic fluorescence can lead to high background signals.

  • Photodegradation: More critically, benzimidazole and quinoline derivatives can be photolabile, meaning they can degrade upon exposure to light, particularly UV light.[4] This degradation can lead to a loss of the active compound and the formation of potentially interfering byproducts.

  • Troubleshooting & Prevention:

    • Work in Low-Light Conditions: Whenever possible, handle the compound and its solutions in a dark or low-light environment. Use amber-colored vials or wrap containers in aluminum foil.

    • Run a Compound-Only Control: To check for autofluorescence, measure the fluorescence of your compound in the assay buffer without any other reagents.

    • Photostability Testing: If you suspect photodegradation, perform a photostability study as outlined in the protocols section.

Thermal Stability

Q4: Can I heat my solution to aid dissolution? What are the thermal stability limits?

A4:

  • General Considerations: While gentle warming can aid dissolution, prolonged exposure to high temperatures can cause thermal degradation. Thermal decomposition studies on related benzimidazole-quinoline complexes show that degradation can occur at elevated temperatures.[6]

  • Recommended Practice: If warming is necessary, use a water bath at a controlled temperature (e.g., 37-50°C) for a short period. Avoid aggressive heating on a hot plate.

  • Assessing Thermal Stability: To determine the thermal stability of your compound in a specific solvent or as a solid, a forced thermal degradation study is recommended.

Oxidative Stability

Q5: My compound will be used in a cell culture medium that can generate reactive oxygen species (ROS). Is it susceptible to oxidative degradation?

A5:

  • Potential for Oxidation: The electron-rich nature of the quinoline and benzimidazole rings makes them potentially susceptible to oxidation. Forced degradation studies on similar compounds have shown degradation in the presence of oxidizing agents like hydrogen peroxide.[4] In some contexts, the generation of reactive oxygen species by related compounds is a part of their mechanism of action, indicating a susceptibility to redox processes.[7]

  • Prevention and Mitigation:

    • Use of Antioxidants: If compatible with your experimental system, consider the inclusion of antioxidants.

    • Degas Solvents: For long-term storage of solutions, using degassed solvents can minimize exposure to dissolved oxygen.

    • Inert Atmosphere: For highly sensitive applications, handling the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.[5][8][9]

Objective: To identify potential degradation pathways and establish the intrinsic stability of the compound.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber (optional, or a light source with controlled output)

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of base before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation (Solution): Dilute the stock solution in a suitable solvent and heat in a controlled temperature oven (e.g., 80°C).

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 100°C).

    • Photodegradation: Expose a solution of the compound to a light source (e.g., consistent with ICH Q1B guidelines).[10] Keep a control sample wrapped in foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Stress ConditionTypical ParametersExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°CPotential for degradation.[4]
Base Hydrolysis 0.1 N NaOH, 60°CPotential for degradation.[4]
Oxidation 3% H₂O₂, Room TempPotential for degradation.[4]
Thermal (Solid) 100°CAssess solid-state stability.
Photochemical ICH Q1B conditionsHigh likelihood of degradation.[4]

Table 1: Summary of Forced Degradation Conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating and quantifying this compound in the presence of its degradation products.[11][12][13]

Workflow:

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation A Initial Screening (Column, Mobile Phase) B Forced Degradation (Generate Degradants) A->B Select initial conditions C Method Optimization (Gradient, Flow Rate, Temp) B->C Analyze stressed samples D Peak Purity Analysis (PDA Detector) C->D Refine separation E Specificity D->E Finalized Method F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Key Steps:

  • Initial Screening: Start with a robust reversed-phase column (e.g., C18) and a generic gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Forced Degradation: Use the samples generated from Protocol 1 to challenge the separation capability of the method.

  • Method Optimization: Adjust parameters such as the gradient profile, mobile phase composition (including pH), column temperature, and flow rate to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Logical Relationships and Causality

The stability of this compound is governed by its chemical structure and the experimental conditions it is subjected to. The following diagram illustrates the relationships between common experimental stressors and potential degradation pathways.

Stability_Pathway cluster_stressors Experimental Stressors cluster_degradation Degradation Pathways Compound This compound Hydrolysis Hydrolysis Photolysis Photolysis Thermolysis Thermolysis Oxidation Oxidation pH Acid/Base pH->Hydrolysis causes Light Light (UV/Vis) Light->Photolysis causes Temp Heat Temp->Thermolysis causes Oxidant Oxidants (O₂, H₂O₂) Oxidant->Oxidation causes Degradation_Products Degradation Products (Loss of Potency, Assay Interference) Hydrolysis->Degradation_Products leads to Photolysis->Degradation_Products leads to Thermolysis->Degradation_Products leads to Oxidation->Degradation_Products leads to

Caption: Relationship between experimental stressors and degradation pathways.

References

  • Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). International Journal of ChemTech Research. Available from: [Link]

  • Ferrocenyl Quinoline-Benzimidazole Hybrids: A Multistage Strategy to Combat Drug-Resistant Malaria. Inorganic Chemistry. Available from: [Link]

  • Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Forced degradation studies. MedCrave Online. Available from: [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Available from: [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Available from: [Link]

  • Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. ResearchGate. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Characterization of benzimidazole and other oxidative and conjugative metabolites of brimonidine in vitro and in rats in vivo using on-line HID exchange LC-MS/MS and stable-isotope tracer techniques. Xenobiotica. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available from: [Link]

  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. RSC Medicinal Chemistry. Available from: [Link]

  • Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Molecules. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

  • Chemical characterization of photodegradation products of midazolam complexes with randomly methylated-β-cyclodextrin by HPLC and LC-MS/MS. ResearchGate. Available from: [Link]

  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Available from: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available from: [Link]

  • Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences. Available from: [Link]

  • Note for guidance on in-use stability testing of human medicinal products. European Medicines Agency. Available from: [Link]

  • Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods. MDPI. Available from: [Link]

  • Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]

  • Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists. Available from: [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientifica. Available from: [Link]

  • Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Asian Journal of Chemistry. Available from: [Link]

  • [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives]. Pharmazie. Available from: [Link]

  • 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of Isoquinoline-Fused Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoquinoline-fused benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals, providing practical, actionable solutions to common challenges encountered in the lab. Drawing from established literature and field experience, this resource offers in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the complexities of this important synthetic chemistry.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of isoquinoline-fused benzimidazoles. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Yield in Metal-Catalyzed Annulation Reactions

Q1: My rhodium(III)-catalyzed C-H activation/annulation reaction is resulting in a low yield of the desired benzimidazo[2,1-a]isoquinoline. What are the common causes and how can I fix it?

A1: Low yields in Rh(III)-catalyzed C-H activations are a frequent challenge. The causality often traces back to catalyst activity, substrate electronics, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Integrity and Activation:

    • Cause: The dimeric precatalyst, such as [RhCp*Cl2]2, may not be efficiently converting to the active monomeric species. This activation is often facilitated by an acetate source.[1]

    • Solution: Ensure you are using a suitable additive to activate the precatalyst. Silver acetate (AgOAc) or zinc acetate (Zn(OAc)2) are commonly employed.[1] The free N-H on the benzimidazole substrate is often crucial for coordinating with the metal catalyst, so N-methylated substrates may fail to react.[2]

  • Substrate Electronic Effects:

    • Cause: The C-H activation step is an electrophilic process. Electron-donating groups (EDGs) on the 2-aryl ring of the benzimidazole substrate can enhance reactivity and improve yields, while electron-withdrawing groups (EWGs) can hinder it.[1]

    • Solution: If your substrate has strong EWGs, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. Be aware that this can sometimes lead to side product formation. For substrates with ortho-substituents, steric hindrance can also play a role, potentially lowering the yield.[3]

  • Reaction Conditions:

    • Cause: Temperature, solvent, and additives can dramatically impact the reaction outcome. For instance, lowering the reaction temperature might slow down the desired cyclization.[4]

    • Solution: Systematically screen reaction parameters. Toluene is often a good solvent choice for these reactions.[1] Acetic acid can be a beneficial additive.[1] An optimization table can be a useful tool.

Table 1: Example Optimization of Rh(III)-Catalyzed Annulation

EntryCatalyst (mol%)Additive (equiv.)SolventTemperature (°C)Yield (%)
1[RhCpCl2]2 (2.5)AgOAc (4)DCE80Low
2[RhCpCl2]2 (2.5)Zn(OAc)2 (0.5)Toluene100Moderate
3[RhCp*Cl2]2 (2.5)Zn(OAc)2 (0.5), AcOH (5)Toluene100High [1]

Q2: My copper-catalyzed reaction of an o-alkynylbenzonitrile with an o-iodoaniline is giving a poor yield. What should I investigate?

A2: Copper-catalyzed cascade reactions for forming the benzimidazo[2,1-a]isoquinoline core are powerful but sensitive to several factors.

  • Ligand and Base Choice:

    • Cause: The efficiency of copper-catalyzed reactions is often highly dependent on the choice of ligand and base.

    • Solution: While some protocols are ligand-free, others benefit from specific ligands like (hydroxymethyl)benzotriazole.[5] The choice of base is also critical; cesium carbonate and potassium phosphate have been used successfully.[6] Ensure your base is anhydrous and of high quality.

  • Substituent Effects:

    • Cause: The electronic nature of substituents on your starting materials can significantly impact the yield.

    • Solution: In some copper-catalyzed systems, electron-donating groups on the reacting partners lead to better yields, while electron-deficient substrates may react more sluggishly.[7] For example, in the synthesis of morpholines via a copper-catalyzed reaction, electron-rich aldehydes provided comparable or better yields than electron-deficient ones.[7] While this is a different system, the principle of electronic effects influencing copper-catalyzed reactions is broadly applicable.

Issue 2: Formation of Side Products and Regioselectivity Issues

Q3: I am using an unsymmetrically substituted o-phenylenediamine in a metal-free synthesis with a 2-ethynylbenzaldehyde and obtaining a mixture of regioisomers. How can I improve selectivity?

A3: Regioselectivity in the reaction of unsymmetrical o-phenylenediamines is a classic challenge, governed by the differential nucleophilicity of the two amino groups.

  • Understanding the Mechanism:

    • Cause: The reaction likely proceeds through initial imine formation between the aldehyde and one of the amino groups, followed by cyclization. The more nucleophilic (more electron-rich) amino group is expected to react faster with the aldehyde.[4]

    • Solution: You can predict the major regioisomer by analyzing the electronic properties of the substituents on the o-phenylenediamine. An electron-donating group (EDG) will enhance the nucleophilicity of the adjacent amino group, directing the initial reaction to that site. Conversely, an electron-withdrawing group (EWG) will decrease its nucleophilicity.[4] The formation of regioisomeric mixtures is a known issue, but often one isomer is major.[1]

Diagram 1: Regioselectivity in Metal-Free Synthesis

G cluster_0 Unsymmetrical o-Phenylenediamine cluster_1 Reaction Pathway PD EWG/EDG-Substituted o-Phenylenediamine Imine_Major Imine Formation (Major Pathway) PD->Imine_Major More Nucleophilic NH2 (favored) Imine_Minor Imine Formation (Minor Pathway) PD->Imine_Minor Less Nucleophilic NH2 (disfavored) Aldehyde 2-Ethynyl- benzaldehyde Aldehyde->Imine_Major Aldehyde->Imine_Minor Product_Major Major Regioisomer Imine_Major->Product_Major Cyclization & Aromatization Product_Minor Minor Regioisomer Imine_Minor->Product_Minor Cyclization & Aromatization

Caption: Controlling regioselectivity with unsymmetrical diamines.

Issue 3: Purification and Catalyst Removal

Q4: How can I effectively remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?

A4: Residual palladium is a major concern, especially in pharmaceutical applications.[6] Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.

  • Filtration:

    • Technique: If the palladium has precipitated as Pd(0) (black solid), a simple filtration through Celite can be effective.[8]

    • Protocol: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane), and pass it through a pad of Celite (1-2 cm thick) in a sintered glass funnel. Wash the pad thoroughly with the solvent to recover all of your product.[8]

  • Metal Scavengers:

    • Technique: For soluble palladium species, scavenger resins are highly effective. These are typically silica- or polymer-based materials functionalized with groups that chelate the metal, such as thiols or phosphines.[9][10]

    • Protocol: Stir the crude product solution with the scavenger resin (e.g., PhosphonicS SPM32) for a period ranging from a few hours to overnight.[11][12] The optimal temperature can vary, but slightly elevated temperatures (e.g., 45-60°C) can improve kinetics.[10][12] Afterward, the resin is simply filtered off.

  • Activated Carbon:

    • Technique: Activated carbon can also be used to adsorb residual palladium. It is a cost-effective but sometimes less selective option.[10]

    • Protocol: Stir a solution of your crude product with activated charcoal (e.g., Darco KB-B) for several hours.[10] Be aware that product loss due to adsorption on the carbon can occur. A thorough wash of the carbon filter cake is necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the isoquinoline-fused benzimidazole core?

A1: The synthesis of this scaffold can be broadly categorized by which ring of the tetracyclic system is formed last. Common strategies include:

  • Ring B and C Formation: This is a very common approach, often involving the reaction of a 2-arylbenzimidazole with a two-carbon synthon like an alkyne or an α-diazoketoester.[4] This is frequently achieved via transition-metal-catalyzed C-H activation.

  • Ring D Formation: These methods typically start with a pre-formed isoquinoline ring. An example is the intramolecular C-H cycloamination of an N-phenyl-1-aminoisoquinoline.[4]

  • Ring A and D Formation: This powerful strategy often involves a one-pot reaction of three components, such as an o-bromobenzaldehyde, a terminal acetylene, and an o-phenylenediamine, to build both rings A and D simultaneously.[4]

Diagram 2: Major Synthetic Strategies

Caption: Overview of primary synthetic routes.

Q2: I want to avoid using metal catalysts. What are some "green" or metal-free alternatives?

A2: There is a growing interest in developing more sustainable synthetic methods.[6] Several effective metal-free protocols have been reported:

  • Hydroamination/Cyclization: The reaction between 2-alkynylbenzaldehydes and o-phenylenediamines can proceed at ambient or slightly elevated temperatures in a green solvent like ethanol, without any catalyst.[5] The reaction is thought to proceed via imine formation, followed by intramolecular hydroamination of the alkyne and subsequent aromatization.[5]

  • Hypervalent Iodine Catalysis: An oxidative C-N bond formation can be achieved using a catalytic amount of iodobenzene with a stoichiometric oxidant like peracetic acid. This method has been used for the intramolecular cyclization of N-arylisoquinoline-1-amines.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions, often reducing the need for harsh conditions or catalysts. While some microwave protocols still use catalysts, they often do so more efficiently and with shorter reaction times.[6][9]

Q3: What are the challenges of scaling up a microwave-assisted synthesis of isoquinoline-fused benzimidazoles?

A3: While microwave-assisted synthesis offers significant advantages in speed and yield on a lab scale, scaling up presents unique challenges:[13]

  • Homogeneity of Irradiation: A key issue in larger microwave reactors is the non-homogeneous distribution of microwave energy, which can lead to "hot spots" and inconsistent heating, potentially causing product degradation.[14]

  • Solvent Choice: Solvents that are ideal for small-scale microwave reactions (e.g., DMF) can be problematic on a larger scale due to their high boiling points and difficulty of removal.[6]

  • Reproducibility and Safety: Ensuring consistent and safe operation on a larger scale requires specialized equipment and careful protocol development to manage pressure and temperature profiles.

Section 3: Experimental Protocols

Protocol 1: Metal-Free Synthesis of Benzimidazo[2,1-a]isoquinoline

This protocol is adapted from a catalyst-free method described by Török, B. et al.[5]

  • Reagent Preparation: In a round-bottom flask, dissolve 2-ethynylbenzaldehyde (1.0 mmol) and o-phenylenediamine (1.0 mmol) in absolute ethanol (5 mL).

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[15]

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Twardy, D. J., Wheeler, K. A., Török, B., & Dembinski, R. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(7), 2062. Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]

  • Twardy, D. J., Wheeler, K. A., Török, B., & Dembinski, R. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(7), 2062. Available at: [Link]

  • Twardy, D.J., Wheeler, K.A., Török, B., & Dembinski, R. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. ResearchGate. Available at: [Link]

  • Twardy, D. J., Wheeler, K. A., Török, B., & Dembinski, R. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. PubMed. Available at: [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Twardy, D. J., Wheeler, K. A., Török, B., & Dembinski, R. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. National Institutes of Health. Available at: [Link]

  • Gande, M., et al. (2024). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Catalyst-free ambient temperature synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes: Via alkyne hydroamination. Available at: [Link]

  • Baghbanzadeh, M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Mishra, M., et al. (2019). Catalyst-free ambient temperature synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes via alkyne hydroamination. Green Chemistry. Available at: [Link]

  • Halskov, K. S., et al. (2018). Rhodium(III)-Catalyzed Imidoyl C–H Activation for Annulations to Azolopyrimidines. Organic Letters. Available at: [Link]

  • Gande, M., et al. (2024). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. National Institutes of Health. Available at: [Link]

  • Colacot, T. J. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. National Institutes of Health. Available at: [Link]

  • Ackermann, L. (2009). Copper-Catalyzed Tandem Synthesis of N-Fused Isoquinolines. Sci-Hub. Available at: [Link]

  • ResearchGate. (n.d.). Isoquinoline, benzimidazole, and benzimidazo[2,1-a]isoquinoline 1. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • ResearchGate. (n.d.). Effect of substituents on product yield. Available at: [Link]

  • EP&C. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

  • Arkat USA. (n.d.). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Available at: [Link]

  • Kim, D. W., et al. (2010). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health. Available at: [Link]

  • Halskov, K. S., et al. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. PubMed. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2-(1H-Benzo[d]imidazol-2-yl)quinoline as a Fluorescent Zn²⁺ Sensor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular signaling and environmental monitoring, the precise detection of zinc ions (Zn²⁺) is of paramount importance. Zinc is a vital trace element, integral to a myriad of biological processes, from enzymatic activity to gene expression.[1] Dysregulation of zinc homeostasis is implicated in numerous pathologies, making the development of sensitive and selective detection tools a critical endeavor for researchers, scientists, and drug development professionals.

This guide provides an in-depth validation framework for 2-(1H-Benzo[d]imidazol-2-yl)quinoline, a fluorescent chemosensor for Zn²⁺. We will dissect its sensing mechanism, present a rigorous, self-validating experimental protocol for its characterization, and objectively compare its performance against established alternative sensors. Our approach is grounded in explaining the causality behind experimental choices, ensuring the data's integrity and trustworthiness.

Sensing Mechanism: How this compound Detects Zn²⁺

The efficacy of a fluorescent sensor lies in its ability to translate a specific molecular recognition event—in this case, binding to Zn²⁺—into a measurable optical signal. The this compound scaffold and its derivatives operate primarily as "turn-on" fluorescent sensors.[1][2]

In its unbound state, the molecule typically exhibits minimal fluorescence. This is often due to a process called Photoinduced Electron Transfer (PET), where the electron-rich benzimidazole nitrogen atoms can quench the fluorescence of the quinoline fluorophore.[1] Upon chelation with a Zn²⁺ ion, the electron density of the nitrogen atoms is withdrawn towards the metal center. This coordination inhibits the PET process, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1]

Studies on analogous structures, such as an 8-aminoquinoline bearing a benzimidazole moiety, have demonstrated that Zn²⁺ binding inhibits prototropic tautomerization and locks the molecule in a conformation that favors fluorescence.[1] The binding typically occurs in a 1:1 stoichiometry, where one molecule of the sensor coordinates with one zinc ion.[1] This specific and high-affinity interaction is the foundation of its utility as a selective sensor.

Caption: Zn²⁺ binding mechanism of the sensor.

A Rigorous Protocol for Sensor Validation

To ensure scientific integrity, any new sensor must undergo a systematic validation process. The following protocol is designed to be a self-validating system, where each step provides critical data to assess the sensor's performance and explains the rationale behind the procedure.

Validation_Workflow prep 1. Solution Preparation (Sensor & Metal Ion Stocks) uv_vis 2. UV-Vis Titration (Confirm Binding) prep->uv_vis select 5. Selectivity Assay (Test vs. Competing Ions) prep->select ph 6. pH Profile (Define Working Range) prep->ph fluo 3. Fluorescence Titration (Determine Affinity & Sensitivity) uv_vis->fluo job 4. Job's Plot (Determine Stoichiometry) fluo->job lod 7. LOD Calculation (Quantify Sensitivity) fluo->lod Calculate from linear range job->select select->ph ph->lod

Caption: Experimental workflow for sensor validation.

Step-by-Step Methodology

Objective: To comprehensively characterize the photophysical response of this compound to Zn²⁺ and other metal ions.

Materials:

  • This compound powder

  • High-purity solvents (e.g., Methanol, DMSO, buffered aqueous solution)

  • Metal salts (e.g., ZnCl₂, CdCl₂, HgCl₂, CuCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂, NaCl, KCl)

  • pH buffers (e.g., HEPES, Tris-HCl)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Protocol:

  • Preparation of Stock Solutions:

    • Sensor Stock (e.g., 1 mM): Accurately weigh the sensor and dissolve in a suitable solvent like DMSO. Causality: A high-concentration stock in a non-aqueous solvent prevents precipitation and allows for precise dilution into the final aqueous buffer, minimizing solvent effects.

    • Metal Ion Stocks (e.g., 10 mM): Prepare individual stock solutions of each metal salt in deionized water. Causality: Using chloride or nitrate salts avoids interference from counter-ions. Preparing separate stocks prevents cross-contamination.

  • UV-Vis Absorption Titration:

    • Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer.

    • Record its absorption spectrum.

    • Incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 0.1, 0.2, ..., 2.0 equivalents).

    • Record the spectrum after each addition.

    • Analysis: Look for changes in the absorption maxima and the presence of isosbestic points. Causality: Isosbestic points, where the molar absorptivity of two species is equal, strongly indicate a clean conversion from the free sensor to a single complexed species, validating a 1:1 or 1:2 binding model.

  • Fluorescence Titration:

    • Prepare a sensor solution (e.g., 10 µM) and record its emission spectrum at a fixed excitation wavelength.

    • Titrate with the Zn²⁺ stock solution as in the UV-Vis experiment.

    • Analysis: Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration.[1] This curve can be used to calculate the dissociation constant (Kd), a measure of binding affinity. Causality: This step directly quantifies the "turn-on" response and is crucial for determining the sensor's sensitivity and dynamic range.

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions where the total molar concentration of sensor and Zn²⁺ is constant, but their mole fractions vary (from 0 to 1).

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence against the mole fraction of the sensor.

    • Analysis: The mole fraction at which the maximum fluorescence change occurs indicates the binding stoichiometry.[1] Causality: This is a definitive method to confirm the sensor:ion binding ratio (e.g., a maximum at 0.5 indicates a 1:1 complex), which is essential for understanding the sensing mechanism.

  • Selectivity and Competition Experiments:

    • Prepare separate solutions of the sensor, each containing a high concentration (e.g., 10 equivalents) of a different potential interfering metal ion (Cd²⁺, Hg²⁺, Cu²⁺, etc.).

    • Measure the fluorescence response.

    • In a competition experiment, add Zn²⁺ to a solution of the sensor already containing an interfering ion.

    • Analysis: Compare the fluorescence enhancement caused by Zn²⁺ to that of other ions.[1] A highly selective sensor will show a robust signal for Zn²⁺ with minimal response to others. Causality: This is the most critical test for practical applications. A sensor is only useful if it can detect its target in a complex mixture of other ions typically found in biological or environmental samples.

  • pH Dependence:

    • Measure the fluorescence intensity of the sensor in the absence and presence of Zn²⁺ across a range of pH values (e.g., pH 4 to 10).

    • Analysis: Plot intensity versus pH. Causality: This defines the optimal pH working range. Many sensors are proton-sensitive, and this experiment ensures that observed fluorescence changes are due to Zn²⁺ binding, not pH fluctuations.

  • Limit of Detection (LOD) Calculation:

    • Obtain the linear portion of the fluorescence titration curve at low Zn²⁺ concentrations.

    • Calculate the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor-only) measurements and k is the slope of the linear calibration curve.[1][3]

    • Causality: The LOD provides a quantitative measure of the sensor's ultimate sensitivity, defining the lowest concentration it can reliably detect.

Performance Comparison with Alternative Zn²⁺ Probes

No sensor exists in a vacuum. To validate this compound, its performance must be benchmarked against established, commercially available probes. Key alternatives include Zinquin, ZinPyr-1 (ZP1), and FluoZin-3.[4][5] These sensors are widely used and provide a robust baseline for comparison.

  • Zinquin: One of the earliest and most well-known quinoline-based Zn²⁺ sensors.

  • ZinPyr-1 (ZP1): A fluorescein-based sensor with high affinity and a significant fluorescence turn-on response.[4][5]

  • FluoZin-3: Another fluorescein-based indicator with high affinity and a very large fluorescence enhancement upon binding Zn²⁺.[4][6]

The following table summarizes the key performance metrics based on available literature data.

Parameter2-(1H-Benzo[d]imidazol-2-yl) quinoline Derivative (L1)[1]ZinPyr-1 (ZP1)[4]FluoZin-3[4][6]Zinquin[4]
Excitation (nm) ~291~508~494~368
Emission (nm) ~510~527~516~490
Dissociation Constant (Kd) Not explicitly stated (LOD given)~0.7 nM~15 nM~0.7 nM
Limit of Detection (LOD) 1.76 x 10⁻⁷ M (176 nM)Not readily availableNot readily availableNot readily available
Fluorescence Change Strong "Turn-On"> 5-fold> 50-fold"Turn-On"
Selectivity High selectivity over Cd²⁺ and Hg²⁺GoodHigh (low response to Ca²⁺)Moderate
Core Structure Benzimidazole-QuinolineFluoresceinFluoresceinQuinoline

Conclusion and Outlook

The validation data for this compound and its analogues demonstrate its potential as a highly effective "turn-on" fluorescent sensor for Zn²⁺.[1] Its key strengths lie in its pronounced selectivity, particularly its ability to distinguish Zn²⁺ from chemically similar ions like Cd²⁺ and Hg²⁺, which is a common challenge for many sensors.[1] The synthesis is often straightforward, and its photophysical properties are favorable for detection using standard laboratory equipment.

Compared to established fluorescein-based sensors like FluoZin-3, it may not offer the same magnitude of fluorescence enhancement (>50-fold). However, its distinct structural class and high selectivity make it a valuable tool, especially in chemical environments where the performance of fluorescein-based dyes may be compromised.

For researchers in drug development and cellular biology, this compound represents a reliable and selective chemosensor. The rigorous validation protocol outlined here provides a clear pathway to confirm its suitability for specific applications, ensuring that the data generated is both accurate and trustworthy. Further derivatization of this scaffold could lead to next-generation sensors with tuned affinities, different emission wavelengths, and improved utility for in-vivo imaging.

References

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  • Taş, H., Adams, J., Namyslo, J. C., & Schmidt, A. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances, 11(58), 36450–36458.

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. ResearchGate.

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  • Eco-friendly Fluorescent Sensor for Sensitive and Selective Detection of Zn2+ and Fe3+ Ions: Applications in Human Hair Samples. SpringerLink.

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  • Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI.

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI.

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  • Quinoline containing acetyl hydrazone: An easily accessible switch-on optical chemosensor for Zn2. PubMed.

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A Technical Guide for the Analytical Scientist: Evaluating 2-(1H-Benzo[d]imidazol-2-yl)quinoline as a Novel pH Indicator Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the visual determination of pH remains a cornerstone of countless laboratory workflows, from classical acid-base titrations to complex biological assays. The reliability of these measurements hinges on the performance of pH indicators—compounds that signal a specific pH range through a distinct color change. While established indicators like phenolphthalein, methyl orange, and bromothymol blue are trusted mainstays, the pursuit of novel indicators with unique properties continues to drive innovation.

This guide introduces 2-(1H-Benzo[d]imidazol-2-yl)quinoline, a heterocyclic compound with a structural framework suggestive of potential halochromic (pH-sensitive color changing) and fluorometric properties. Its quinoline and benzimidazole moieties are known to participate in protonation equilibria, making it a compelling candidate for pH sensing.

Here, we present an objective comparison between this novel compound and three widely used commercial indicators. This document is structured not as a rigid protocol, but as a comprehensive guide for the discerning researcher. We will delve into the fundamental mechanisms of action, provide detailed, self-validating experimental designs for comparative analysis, and interpret the potential outcomes to position this compound within the existing analytical toolkit.

Section 1: The Indicators – An Overview of Structure and Mechanism

A pH indicator's performance is intrinsically linked to its molecular structure. Most indicators are weak acids or bases, where the protonated (HIn) and deprotonated (In⁻) forms exhibit different colors because of changes in their electronic conjugation and, consequently, their absorption of visible light.[1][2][3]

The Candidate: this compound

This compound is not yet established as a commercial pH indicator. Its potential stems from its fused aromatic ring system. The nitrogen atoms within the quinoline and benzimidazole rings are susceptible to protonation, which can significantly alter the molecule's electronic structure and photophysical properties. Many benzimidazole-quinoline hybrids are also known to be fluorescent, opening the possibility of its use as a fluorescent pH probe, which can offer greater sensitivity than traditional colorimetric indicators.[4][5]

The Benchmarks: Commercial pH Indicators
  • Phenolphthalein: A stalwart of acid-base titrations, phenolphthalein is famous for its sharp transition from colorless to pink in basic media.[6][7] In acidic or neutral solutions (pH < 8.2), it exists in a non-conjugated lactone form, which is colorless. As the pH increases above 8.2, it deprotonates and the lactone ring opens to form a highly conjugated quinoid structure, which absorbs light in the green spectrum, appearing pink to fuchsia.[8]

  • Methyl Orange: This azo dye is a primary choice for titrations in acidic ranges.[9][10] Its mechanism involves the protonation of an azo (-N=N-) linkage. In acidic solutions (pH < 3.1), the protonated form is red. As the pH rises above 4.4, it deprotonates to a yellow form.[11][12]

  • Bromothymol Blue (BTB): Widely used for applications requiring pH determination around neutral (pH 7), BTB is a member of the triphenylmethane dye family.[13] In acidic solutions (pH < 6.0), it is protonated and appears yellow. In basic solutions (pH > 7.6), it is deprotonated, resulting in a more conjugated structure that appears blue.[14][15][16][17]

Section 2: Experimental Design for Comparative Analysis

To objectively evaluate this compound, a rigorous experimental protocol is required. The following workflow is designed to be a self-validating system, ensuring the trustworthiness and accuracy of the results. Spectrophotometry is the chosen analytical method as it provides quantitative, objective data on color changes, moving beyond subjective visual interpretation.[18][19]

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation synth Synthesis of Novel Indicator prep_sol Prepare Standardized Indicator Solutions synth->prep_sol prep_comm Procure Commercial Indicators prep_comm->prep_sol spec Spectrophotometric Measurement (UV-Vis) prep_sol->spec titrate Visual Titration Validation prep_sol->titrate prep_buff Prepare Buffer Series (pH 2-12) prep_buff->spec pka Determine pKa & pH Range spec->pka compare Compare Performance Metrics titrate->compare pka->compare report Generate Comparison Guide compare->report

Caption: Overall experimental workflow for comparing pH indicators.

Protocol 1: Synthesis of this compound

Causality: As this is a novel compound for this application, it must first be synthesized. Various methods exist for creating benzimidazole-quinoline hybrids. A common approach involves the condensation of an appropriate quinoline derivative with o-phenylenediamine.[20]

  • Reactants: Combine 2-quinolinecarboxaldehyde and benzene-1,2-diamine in an appropriate solvent (e.g., ethanol).

  • Catalyst/Conditions: The reaction may be refluxed in the presence of a catalyst or an oxidizing agent to facilitate cyclization and aromatization.

  • Purification: The crude product should be purified using recrystallization or column chromatography to ensure high purity, which is critical for accurate spectrophotometric analysis.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 2: Preparation of Indicator and Buffer Solutions
  • Indicator Stock Solutions: Prepare 0.1% (w/v) stock solutions of this compound, phenolphthalein, methyl orange, and bromothymol blue. Phenolphthalein and the novel indicator may require an alcohol-water mixture (e.g., 50% ethanol) for dissolution, while methyl orange and bromothymol blue are typically dissolved in water.[21] The choice of solvent is crucial as it can slightly influence the pKa.

  • Buffer Series: Prepare a series of standard buffer solutions with known pH values, ranging from pH 2 to 12 in increments of 0.5 pH units. This wide range is necessary to accurately capture the full transition of each indicator.

Protocol 3: Spectrophotometric Determination of pKa and Transition Range

Causality: This method allows for the precise determination of the acid dissociation constant (pKa), which is the pH at which the concentrations of the acidic and basic forms of the indicator are equal.[22] The pH transition range is the observable range over which the color change occurs, typically centered around the pKa.

  • Sample Preparation: For each indicator, create a set of solutions by adding a small, constant volume of the indicator stock solution to each buffer solution in the series (e.g., 100 µL of indicator stock in 3 mL of each buffer).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum (e.g., from 380 nm to 700 nm) for each solution.

  • Identify λmax: From the spectra, identify the wavelength of maximum absorbance for the fully acidic form (λmax-HIn, from the lowest pH buffer) and the fully basic form (λmax-In⁻, from the highest pH buffer).

  • Data Plotting: Create two plots for each indicator:

    • Plot 1: Absorbance at λmax-HIn vs. pH.

    • Plot 2: Absorbance at λmax-In⁻ vs. pH. These plots will yield sigmoidal curves, with the flat regions representing the dominance of one form and the steep region representing the transition range.

  • pKa Calculation: The pKa can be determined graphically as the pH at the midpoint of the transition in the sigmoidal curves. More accurately, it can be calculated using the Henderson-Hasselbalch equation for indicators: pH = pKa + log([In⁻]/[HIn]) The ratio of concentrations can be determined from the absorbance values at a specific wavelength.[18] The pH where [In⁻] = [HIn] is equal to the pKa.[22]

Section 3: Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear, at-a-glance comparison.

Table 1: Comparative Performance of pH Indicators
PropertyThis compoundPhenolphthaleinMethyl OrangeBromothymol Blue
pH Transition Range To be determined8.2 – 10.0[7][21]3.1 – 4.4[9][10]6.0 – 7.6[13][16]
pKa To be determined~9.5~3.47[12]~7.1[14]
Color (Acidic Form) To be determinedColorlessRedYellow
Color (Basic Form) To be determinedPink-FuchsiaYellowBlue
Solubility To be determinedSoluble in alcohol, poorly soluble in water[7]Soluble in waterSlightly soluble in water, soluble in ethanol
Potential Use Case Hypothesized: General purpose, fluorescent sensingStrong acid-weak base titrationsStrong acid-weak base titrationsNeutral pH monitoring (e.g., biological systems)

Section 4: Authoritative Grounding and Mechanistic Insights

The color change of a pH indicator is a direct consequence of a shift in chemical equilibrium. The diagram below illustrates this fundamental principle.

Diagram: General Mechanism of a Weak Acid pH Indicator

G cluster_acid Acidic Conditions (High H⁺) cluster_base Basic Conditions (Low H⁺) HIn HIn (Protonated Form) Color A In In⁻ (Deprotonated Form) Color B HIn->In + OH⁻ In->HIn + H⁺

Caption: Equilibrium shift of a pH indicator with changing H⁺ concentration.

  • Trustworthiness of the Protocol: The spectrophotometric determination of pKa is a self-validating system. The presence of a clean isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms are equal—provides strong evidence that only two species (HIn and In⁻) are involved in the equilibrium. This confirms the integrity of the measurement.

  • Expertise in Interpretation: While the pH range is the primary metric, a senior scientist must also consider the sharpness of the transition. A narrow transition range (≤ 1.5 pH units) is desirable for titration endpoints. Furthermore, the potential for this compound to act as a fluorescent probe should be investigated by measuring its emission spectra across the pH range. A significant change in fluorescence intensity or wavelength upon protonation would represent a major advantage over traditional absorption-based indicators, offering higher sensitivity for specialized applications.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for evaluating this compound as a novel pH indicator against established commercial standards. The provided experimental protocols are designed to yield objective, quantitative data on the key performance metrics, namely the pKa and pH transition range.

While phenolphthalein, methyl orange, and bromothymol blue are reliable and economical choices for their respective pH ranges[1][23], the exploration of new chemical entities is vital for advancing analytical capabilities. The unique structural characteristics of this compound suggest it may not only function as a colorimetric indicator but could also serve as a fluorescent probe. The successful execution of the described experiments will definitively position this compound within the analytical chemist's toolkit and determine its viability as a valuable alternative or supplement to the indicators used today.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). Scirp.org. Retrieved from [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Methyl Orange: Uses, Structure & Indicator Function. (n.d.). Vedantu. Retrieved from [Link]

  • Video: Bromothymol Blue Definition, pKa & Uses. (n.d.). Study.com. Retrieved from [Link]

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  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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  • Synthesis of 4‐(3‐(1H‐benzo[d]imidazole‐2‐yl)quinoline‐2‐yl)morpholine... (n.d.). ResearchGate. Retrieved from [Link]

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  • 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands and their zinc complexes: Syntheses, characterization. (n.d.). CORE. Retrieved from [Link]

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A Comparative Guide to Benzimidazole-Quinoline and Benzothiazole-Quinoline Hybrids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategy of molecular hybridization—joining two or more pharmacophores—has emerged as a powerful tool to develop novel therapeutic agents with enhanced efficacy and potentially reduced resistance.[1] This guide provides an in-depth comparative analysis of two promising classes of hybrid molecules: benzimidazole-quinoline and benzothiazole-quinoline hybrids. We will explore their synthesis, comparative biological activities, and underlying mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Hybridization: Benzimidazole, Benzothiazole, and Quinoline Scaffolds

The benzimidazole, benzothiazole, and quinoline ring systems are privileged structures in drug discovery, each possessing a broad spectrum of pharmacological properties.[2][3]

  • Benzimidazole: This heterocyclic compound is a core component of various clinically used drugs and is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[2] Its mechanism of action in cancer is often associated with the disruption of microtubule polymerization and inhibition of topoisomerase.[4]

  • Benzothiazole: Another important heterocyclic scaffold, benzothiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and kinase-inhibiting agents.[3]

  • Quinoline: The quinoline scaffold is a cornerstone in the development of antimalarial drugs and also exhibits a wide range of other biological activities, including anticancer and antimicrobial effects.[5]

By combining these potent pharmacophores, researchers aim to create hybrid molecules that may exhibit synergistic effects, novel mechanisms of action, and an improved pharmacological profile compared to the individual components.

Comparative Synthesis of Benzimidazole-Quinoline and Benzothiazole-Quinoline Hybrids

The synthesis of these hybrid molecules typically involves multi-step reaction sequences. While specific pathways may vary depending on the desired final compound, a general comparative overview of the synthetic strategies is presented below.

General Synthetic Workflow

The construction of these hybrids often begins with the synthesis of the individual heterocyclic precursors, followed by a coupling reaction to link the two moieties.

G cluster_0 Benzimidazole-Quinoline Hybrid Synthesis cluster_1 Benzothiazole-Quinoline Hybrid Synthesis A o-phenylenediamine derivative C Benzimidazole precursor A->C B Carboxylic acid derivative B->C E Coupling Reaction C->E D Substituted quinoline moiety D->E F Benzimidazole-Quinoline Hybrid E->F G o-aminothiophenol derivative I Benzothiazole precursor G->I H Carboxylic acid or aldehyde H->I K Coupling Reaction I->K J Substituted quinoline moiety J->K L Benzothiazole-Quinoline Hybrid K->L

Caption: Generalized synthetic workflows for benzimidazole-quinoline and benzothiazole-quinoline hybrids.

Experimental Protocol: A Comparative Example

Below is a generalized, step-by-step methodology for the synthesis of a representative from each class of hybrid molecules.

Part 1: Synthesis of Benzimidazole Precursor

  • Reaction Setup: In a round-bottom flask, dissolve an o-phenylenediamine derivative in a suitable solvent such as ethanol.

  • Addition of Reagents: Add a stoichiometric amount of a substituted carboxylic acid or aldehyde.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the pure benzimidazole precursor.

Part 2: Synthesis of Benzothiazole Precursor

  • Reaction Setup: Dissolve an o-aminothiophenol derivative in a solvent like dimethylformamide (DMF).

  • Addition of Reagents: Add a substituted carboxylic acid or aldehyde.

  • Reaction Conditions: The mixture is heated, often under reflux, for a specified period.

  • Work-up and Purification: The product is isolated by pouring the reaction mixture into ice-water, followed by filtration, washing, and purification by recrystallization.

Part 3: Coupling with Quinoline Moiety

  • Reaction Setup: In a suitable solvent, dissolve the synthesized benzimidazole or benzothiazole precursor.

  • Addition of Reagents: Add the desired quinoline derivative, often a halo-substituted quinoline, along with a base (e.g., potassium carbonate) and a catalyst (e.g., copper iodide) if necessary.

  • Reaction Conditions: The reaction is typically heated under an inert atmosphere for several hours to facilitate the coupling reaction.

  • Final Product Isolation: After the reaction is complete, the mixture is worked up by extraction and purified using column chromatography to obtain the final hybrid molecule.

The choice of solvents, catalysts, and reaction conditions is crucial and is often optimized to maximize the yield and purity of the final product. The rationale behind selecting specific starting materials is driven by the desired substitutions on the final hybrid molecule, which in turn influences its biological activity.

Comparative Biological Activities

Both benzimidazole-quinoline and benzothiazole-quinoline hybrids have demonstrated significant potential as anticancer and antimicrobial agents. A comparative summary of their reported activities is presented below.

Anticancer Activity

The anticancer efficacy of these hybrids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell growth, is a key metric in these studies.

Hybrid ClassCancer Cell LineRepresentative IC50 (µM)Reference Compound
Benzimidazole-Quinoline A375 (Melanoma)16.5 ± 1.5-
MDA-MB-231 (Breast)13.4 ± 1.5-
Renal Cancer A498-Selective antitumor activity
Breast Cancer MDA-MB-468-Selective antitumor activity
Benzothiazole-Quinoline HepG2 (Hepatocellular)0.25-
KB (Squamous cell)0.26-

Note: The IC50 values are for specific derivatives within each class and are presented here for comparative purposes. The activity can vary significantly based on the specific substitutions on the heterocyclic rings.

From the available data, it appears that specific derivatives of benzothiazole-quinoline hybrids can exhibit very high potency against certain cancer cell lines, with IC50 values in the sub-micromolar range. Benzimidazole-quinoline hybrids also demonstrate significant anticancer activity, with some derivatives showing selectivity for specific cancer types.[5]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both classes of hybrids have shown promising activity against a variety of bacteria and fungi.

Hybrid ClassMicroorganismRepresentative MIC (µg/mL)Reference Compound
Benzimidazole-Quinoline E. coli (Gram-negative)-Significant activity
S. aureus (Gram-positive)-Significant activity
Benzothiazole-Quinoline M. tuberculosis H37Rv0.968-
E. coli-Excellent activity
S. aureus-Significant activity

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. The data represents the activity of specific derivatives.

The data suggests that both hybrid classes are promising scaffolds for the development of new antimicrobial drugs. Notably, certain benzothiazole-quinoline-urea hybrids have shown exceptional activity against Mycobacterium tuberculosis.[6]

Comparative Mechanisms of Action

The subtle change in the heteroatom from nitrogen (in benzimidazole) to sulfur (in benzothiazole) can significantly influence the mechanism by which these hybrid molecules exert their biological effects.

Benzimidazole-Quinoline Hybrids: Targeting DNA Topoisomerases

A prominent mechanism of action for many benzimidazole-containing compounds, including their quinoline hybrids, is the inhibition of DNA topoisomerases.[4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting topoisomerases, these hybrids can induce DNA damage and trigger apoptosis in cancer cells.

G A Benzimidazole-Quinoline Hybrid B Binds to DNA-Topoisomerase Complex A->B C Stabilizes the Cleavage Complex B->C D Inhibition of DNA Re-ligation C->D E DNA Strand Breaks D->E F Apoptosis E->F

Caption: Proposed mechanism of action for benzimidazole-quinoline hybrids as topoisomerase inhibitors.

Benzothiazole-Quinoline Hybrids: Kinase Inhibition

In contrast, many benzothiazole derivatives and their hybrids have been identified as potent kinase inhibitors.[7] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. By targeting specific kinases, benzothiazole-quinoline hybrids can disrupt signaling cascades that are essential for cancer cell proliferation, survival, and angiogenesis.

G A Benzothiazole-Quinoline Hybrid B Binds to Kinase Active Site A->B C Inhibits Kinase Activity B->C D Blocks Downstream Signaling C->D E Inhibition of Cell Proliferation and Angiogenesis D->E F Apoptosis E->F

Caption: Proposed mechanism of action for benzothiazole-quinoline hybrids as kinase inhibitors.

The choice of targeting either topoisomerases or kinases is a critical decision in drug design. Topoisomerase inhibitors are well-established anticancer agents, but can be associated with significant side effects. Kinase inhibitors, on the other hand, can offer a more targeted approach with potentially fewer off-target effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of these hybrid molecules is highly dependent on the nature and position of substituents on both the benzimidazole/benzothiazole and quinoline rings.

  • For Benzimidazole-Quinoline Hybrids: The presence of electron-withdrawing or electron-donating groups on the benzimidazole ring can significantly modulate the anticancer and antimicrobial activity. The linkage between the two heterocyclic systems also plays a crucial role.

  • For Benzothiazole-Quinoline Hybrids: Substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for biological activity.[3] The nature of the linker, such as a urea moiety, can also enhance the therapeutic potential, as seen in some antitubercular agents.[6]

These SAR insights are invaluable for the rational design of new, more potent, and selective hybrid molecules.

Conclusion and Future Perspectives

Both benzimidazole-quinoline and benzothiazole-quinoline hybrids represent promising scaffolds in the quest for novel anticancer and antimicrobial agents. While direct comparative studies are limited, the available data suggests that:

  • Benzothiazole-quinoline hybrids may offer higher potency against certain cancer cell lines, potentially through kinase inhibition.

  • Benzimidazole-quinoline hybrids have a well-established mechanism of action through topoisomerase inhibition and demonstrate broad-spectrum biological activity.

The choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. Future research should focus on direct, head-to-head comparative studies of these two hybrid classes to better elucidate their relative advantages and disadvantages. Further exploration of their mechanisms of action and the development of more extensive SAR studies will be crucial for the rational design of the next generation of these promising hybrid molecules. The versatility in their synthesis and the potential for a wide range of biological activities ensure that these hybrid structures will remain an active area of investigation in medicinal chemistry for years to come.

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A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Benzo[d]imidazol-2-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The fusion of distinct heterocyclic pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the 2-(1H-benzo[d]imidazol-2-yl)quinoline scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, most notably as potent anticancer and antimicrobial agents.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from key studies to offer a comparative overview for researchers and drug development professionals. We will dissect the influence of various structural modifications on biological outcomes, supported by experimental data and mechanistic insights.

General Synthesis Strategies

The construction of the this compound core generally involves the condensation of an o-phenylenediamine derivative with a quinoline precursor bearing a carboxylic acid or aldehyde at the 2-position.[3][4] This reaction is typically facilitated under harsh dehydrating conditions or in the presence of an oxidizing agent.[3] A common and efficient pathway involves the reaction of a substituted 2-chloroquinoline with an o-phenylenediamine, which serves as a versatile method for generating a library of derivatives.

A representative workflow for the synthesis of these derivatives is outlined below. This multi-step process allows for the strategic introduction of various substituents on both the quinoline and benzimidazole rings, enabling a thorough exploration of the chemical space for SAR studies.

G cluster_0 Quinoline Precursor Synthesis cluster_1 Benzimidazole Formation A Substituted Aniline B Vilsmeier-Haack or Friedländer Reaction A->B C Substituted 2-Chloroquinoline B->C E Condensation Reaction C->E Reactant 1 D Substituted o-Phenylenediamine D->E Reactant 2 F Final this compound Derivative E->F

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives

This protocol provides a practical example for synthesizing the core scaffold, which can be adapted for various derivatives.

  • Step 1: Synthesis of 2-chloro-3-formylquinoline. To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred for 30 minutes. Acetanilide is then added in portions, and the reaction mixture is heated to 75 °C for 4-6 hours.

  • Step 2: Synthesis of 2-chloroquinoline-3-carboxylic acid. The 2-chloro-3-formylquinoline obtained in Step 1 is dissolved in a suitable solvent, and an oxidizing agent such as potassium permanganate (KMnO₄) is added. The reaction is monitored by TLC until the aldehyde is consumed.

  • Step 3: Condensation with o-phenylenediamine. The 2-chloroquinoline-3-carboxylic acid is activated (e.g., using thionyl chloride to form the acid chloride) and then reacted with a substituted o-phenylenediamine in a suitable solvent like pyridine or DMF. The mixture is typically heated to drive the condensation and cyclization, yielding the final 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative.

  • Purification: The crude product is purified using column chromatography or recrystallization to yield the pure compound. Characterization is performed using IR, NMR, and mass spectrometry.

Structure-Activity Relationship for Anticancer Activity

Derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[5][6] The SAR can be systematically analyzed by considering substitutions on the quinoline and benzimidazole rings, as well as the introduction of auxiliary pharmacophores.

The quinoline ring is a critical component for anticancer efficacy, and its substitution pattern profoundly impacts activity.

  • Position 2: A chloro-substituent at the C-2 position of the quinoline ring has been shown to be favorable for potent antitumor activity. A series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against HepG2 (liver), SK-OV-3 (ovarian), NCI-H460 (lung), and BEL-7404 (liver) cancer cell lines.

  • Position 3: This position serves as a key attachment point for the benzimidazole ring. Modifications that alter the spatial or electronic properties at this linkage can modulate activity.

  • Quinolin-2(1H)-one Core: Replacing the quinoline with a quinolin-2(1H)-one scaffold has also yielded highly potent compounds. This modification, combined with the addition of other functional groups, can enhance the molecule's ability to induce apoptosis in cancer cells.

The introduction of additional heterocyclic systems can significantly boost anticancer potency. A notable example is the incorporation of a 1,2,3-triazole ring system.

  • A series of 1,2,3-triazole derivatives based on the quinoline-benzimidazole hybrid scaffold was synthesized and evaluated. One compound, designated Q6 , emerged as a particularly potent cytotoxic agent against multiple cancer cell lines in the NCI-60 panel. Further investigation revealed that Q6 exerted an excellent antiproliferative effect against BT-474 human breast cancer cells, with an IC₅₀ value of 0.59 µM.

The following table summarizes the in vitro cytotoxic activity of representative compounds from different studies, providing a clear comparison of their potency.

Compound IDCore Structure VariationSubstituentsCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
3a₁ 2-Chloro-3-(benzimidazol-2-yl)quinolineUnsubstituted BenzimidazoleHepG22.03 ± 0.11
3a₁ 2-Chloro-3-(benzimidazol-2-yl)quinolineUnsubstituted BenzimidazoleSK-OV-33.12 ± 0.26
3a₁ 2-Chloro-3-(benzimidazol-2-yl)quinolineUnsubstituted BenzimidazoleNCI-H4604.31 ± 0.35
11a 1H-Benzo[d]imidazole DerivativeN-substituted piperazineGeneral (NCI-60)0.16 - 3.6[3]
12a 1H-Benzo[d]imidazole DerivativeN-substituted piperazineGeneral (NCI-60)0.16 - 3.6[3]
12b 1H-Benzo[d]imidazole DerivativeN-substituted piperazineGeneral (NCI-60)0.16 - 3.6[3]
Q6 3-(Benzimidazol-2-yl)quinolin-2(1H)-one1,2,3-Triazole appendageBT-474 (Breast)0.59 ± 0.01

Notably, many of these potent compounds exhibited much lower cytotoxicity against normal cell lines like HL-7702, indicating a favorable therapeutic window.

The primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis. Mechanistic studies on representative compounds like 3a₁ and Q6 have elucidated a multi-faceted pathway.

G Compound Quinoline-Benzimidazole Derivative (e.g., 3a₁, Q6) ROS ↑ Reactive Oxygen Species (ROS) Generation Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito p53 ↑ p53 Activation Compound->p53 ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Casp9 ↑ Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis CellCycle G₂/M Phase Cell Cycle Arrest p53->CellCycle

Caption: Apoptotic pathway induced by potent this compound derivatives.

Key events in this pathway include:

  • ROS Generation: An increase in intracellular reactive oxygen species, leading to oxidative stress.

  • Mitochondrial Disruption: Alteration of the mitochondrial membrane potential.

  • Regulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

  • Caspase Cascade Activation: Activation of initiator caspase-9 and effector caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).

  • Cell Cycle Arrest: Induction of cell cycle arrest, often at the G₂/M phase, through the inhibition of cyclin-dependent kinase (CDK) activity and activation of p53.

Structure-Activity Relationship for Antimicrobial Activity

A recurring theme in the SAR for antimicrobial activity is the positive impact of electron-withdrawing groups, particularly halogens, on the quinoline ring.

  • A study on 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives found that the introduction of bulky, electron-withdrawing groups significantly enhances bioactivity.[8]

  • The most potent compound in this series, 5i , which features two bromo groups at the 5th and 7th positions of the quinoline moiety, emerged as the most effective agent against the tested bacterial and fungal strains.[8]

Several studies have highlighted derivatives with excellent activity against both Gram-positive and Gram-negative bacteria.

Compound IDKey Structural FeatureTarget OrganismActivity MetricResultReference
12f, 12c, 12d Hybrid QIBS saltsE. coli (Gram-)PotencySuperior to Gentamicin[1]
8i Hybrid QIBS. aureus (Gram+)PotencySuperior to Gentamicin[1]
8gf, 8ga, etc. Benzimidazo[1,2-c]quinazolinesVarious BacteriaMIC4–8 µg/mL[9]
8gf, 8ga, etc. Benzimidazo[1,2-c]quinazolinesVarious FungiMIC4–16 µg/mL[9]
5i 5,7-dibromo-quinolineVarious Bacteria/FungiPotencyMost active in series[8]

These results underscore that the benzimidazole-quinoline core can be effectively tailored to target a wide spectrum of microbial pathogens. The benzimidazo[1,2-c]quinazoline variants, a related fused system, also show promising antibacterial and antifungal activities.[9]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly adaptable platform for the design of potent therapeutic agents. This comparative guide highlights clear structure-activity relationships that can guide future drug discovery efforts.

  • For Anticancer Agents: The 2-chloroquinoline core is a validated starting point. Future work should focus on exploring diverse substitutions on the benzimidazole ring and appending other pharmacologically active moieties, such as the demonstrated 1,2,3-triazole, to enhance potency and selectivity.

  • For Antimicrobial Agents: The incorporation of electron-withdrawing groups, especially halogens at positions 5 and 7 of the quinoline ring, is a key strategy for improving efficacy.

The ability of these compounds to induce apoptosis in cancer cells, coupled with their low toxicity to normal cells, makes them particularly attractive candidates for further development. Similarly, their potent activity against drug-resistant bacterial strains addresses a critical unmet need in infectious disease treatment. Continued exploration of this privileged scaffold is highly warranted and promises to yield next-generation therapeutics.

References

  • Kuang, W.-B., Huang, R.-Z., Fang, Y.-L., Liang, G.-B., Yang, C.-H., Ma, X.-L., & Zhang, Y. (2018). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response. RSC Advances.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
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  • (2021). New 3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one-based triazole derivatives: Design, synthesis, and biological evaluation as antiproliferative and apoptosis-inducing agents. Archiv der Pharmazie.
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  • (2025). Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents.
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  • Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry.
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  • (Undated). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.

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A Researcher's Guide to Validating Photophysical Properties of Benzimidazo[1,2-a]quinolines: A DFT/TD-DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to validate and interpret the experimental photophysical properties of benzimidazo[1,2-a]quinolines. This class of heterocyclic compounds is of significant interest due to its promising applications as fluorescent probes, chemosensors, and potential therapeutic agents.[1][2][3][4][5] The synergy between high-precision spectroscopy and robust computational modeling accelerates the rational design of novel molecules with tailored optical characteristics.

Here, we move beyond a simple recitation of methods. We delve into the causality behind procedural choices, offering a self-validating system where computational results are rigorously benchmarked against experimental data. This dual approach not only confirms experimental findings but also provides a deeper understanding of the electronic transitions that govern the observed photophysics.[6][7]

The Strategic Importance of a Combined Experimental-Computational Workflow

Relying solely on experimental synthesis and characterization can be a resource-intensive, trial-and-error process. By integrating computational chemistry, we can:

  • Predict Properties: Forecast the absorption and emission spectra of novel derivatives before undertaking their synthesis.

  • Elucidate Mechanisms: Gain insight into the nature of electronic transitions (e.g., π → π*, intramolecular charge transfer) that are difficult to probe experimentally.

  • Interpret Environmental Effects: Systematically study the impact of solvent polarity (solvatochromism) on the photophysical behavior of the molecule.[8][9][10]

This guide presents a side-by-side comparison of experimental protocols and a validated DFT/TD-DFT workflow, using a representative amino-substituted benzimidazo[1,2-a]quinoline as a case study.

Part 1: Experimental Characterization

The first pillar of our validation framework is obtaining high-quality experimental data. This serves as the benchmark against which our computational models will be judged.

Experimental Protocol 1: Synthesis of a Benzimidazo[1,2-a]quinoline Derivative

A common and efficient route to synthesize amino-substituted benzimidazo[1,2-a]quinolines is through microwave-assisted amination.[6] This method offers advantages in terms of reaction speed and yield over traditional heating.

Objective: To synthesize a 2-amino substituted benzimidazo[1,2-a]quinoline from its halogenated precursor.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the halogeno-substituted benzimidazo[1,2-a]quinoline precursor (1 equivalent), the desired amine (e.g., piperidine, 5 equivalents), and a suitable solvent such as acetonitrile.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) and power (e.g., 800 W) for a predetermined time (e.g., 30-60 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the target amino-substituted compound.

  • Structural Confirmation: The final structure and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Experimental Protocol 2: Photophysical Measurements

Objective: To determine the key photophysical parameters: maximum absorption wavelength (λmax), maximum fluorescence emission wavelength (λem), and Stokes shift.

Step-by-Step Methodology:

  • Solution Preparation: Prepare dilute solutions (e.g., 1-10 µM) of the purified compound in various organic solvents of differing polarity (e.g., toluene, ethanol, acetonitrile) to investigate solvatochromic effects.

  • UV-Vis Absorption Spectroscopy:

    • Using a dual-beam spectrophotometer, record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-600 nm).

    • Use the pure solvent as a reference blank.

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λmax determined from the absorption measurement.

    • Record the emission spectrum, typically scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 400-700 nm).

    • Identify the wavelength of maximum fluorescence intensity (λem).

  • Data Analysis:

    • Calculate the Stokes Shift , which is the energy difference between the absorption and emission maxima. It is typically calculated in nanometers (nm) or wavenumbers (cm⁻¹):

      • Stokes Shift (nm) = λem - λmax

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopy s1 Reactants Mixing (Precursor + Amine) s2 Microwave Irradiation s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Structural Confirmation (NMR, MS) s3->s4 p1 Solution Preparation (Varying Solvents) s4->p1 Purified Compound p2 UV-Vis Absorption (Determine λ_max) p1->p2 p3 Fluorescence Emission (Determine λ_em) p1->p3 p4 Data Analysis (Calculate Stokes Shift) p2->p4 p3->p4

Caption: Experimental workflow for synthesis and photophysical characterization.

Part 2: Computational Validation using DFT/TD-DFT

The computational protocol is designed to mirror the physical processes of light absorption and emission. Each step has a distinct physical justification, ensuring the integrity of the simulation.

The Jablonski Diagram: A Conceptual Framework

The processes we are simulating—absorption and fluorescence—are best visualized with a Jablonski diagram. Absorption excites the molecule from its ground electronic state (S₀) to an excited state (S₁), and fluorescence is the radiative decay from the relaxed S₁ state back to S₀.[11] Our calculations will determine the energy gaps for these transitions.

Jablonski cluster_main Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Excited State) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 S0_v1 v=1 S1_v0 v=0 S1_v0->S0_v1 S1_v1 v=1 S1_v2->S1_v0 axis_start axis_end Energy axis_start->axis_end eline_S0 eline_S0_end eline_S0->eline_S0_end S₀ eline_S1 eline_S1_end eline_S1->eline_S1_end S₁ vr Vibrational Relaxation fluor Fluorescence (TD-DFT on S₁ geom.)

Caption: A simplified Jablonski diagram illustrating the electronic transitions.

Computational Protocol: A Step-by-Step Guide

This protocol is designed for execution in a quantum chemistry software package like Gaussian.[12] The choice of functional and basis set is critical for accuracy. For organic dyes like quinolines, hybrid functionals such as B3LYP or PBE0, and range-separated functionals like CAM-B3LYP, often provide a good balance of accuracy and computational cost.[13][14][15] We will use the PBE0 functional with the 6-311+G(d,p) basis set, a combination known to perform well for such systems. Solvent effects will be included using the Polarizable Continuum Model (PCM).[15][16]

Objective: To calculate the theoretical λmax, λem, and Stokes shift of the synthesized molecule.

G cluster_comp Computational Workflow c1 Step 1: Ground State (S₀) Geometry Optimization c2 Step 2: Vertical Absorption (TD-DFT Calculation) c1->c2 Use S₀ Optimized Geometry c3 Step 3: Excited State (S₁) Geometry Optimization c1->c3 Use S₀ Optimized Geometry as starting point c4 Step 4: Vertical Emission (TD-DFT Calculation) c3->c4 Use S₁ Optimized Geometry

Caption: The four-step DFT/TD-DFT workflow for photophysical calculations.

Step 1: Ground State (S₀) Geometry Optimization

  • Causality: Every calculation must begin from a stable molecular structure. This step finds the lowest energy conformation of the molecule in its electronic ground state, which serves as the starting point for simulating absorption.

  • Methodology: Perform a geometry optimization using DFT.

  • Keywords (Gaussian): Opt Freq PBE0/6-311+G(d,p) SCRF=(PCM,Solvent=Ethanol)

  • Validation: The absence of imaginary frequencies confirms that a true energy minimum has been reached.

Step 2: Vertical Absorption (Excitation) Energy Calculation

  • Causality: According to the Franck-Condon principle, electronic excitation (light absorption) is much faster than nuclear motion. Therefore, we simulate this transition using the fixed, optimized ground-state geometry. This gives the vertical excitation energy, which corresponds to λmax.

  • Methodology: Perform a single-point TD-DFT calculation on the S₀ optimized geometry.

  • Keywords (Gaussian): TD(NStates=5) PBE0/6-311+G(d,p) SCRF=(PCM,Solvent=Ethanol) Geom=Check Guess=Read

  • Output: This yields a list of excited states, their energies, and oscillator strengths. The transition with the highest oscillator strength typically corresponds to the main absorption band observed experimentally.

Step 3: First Excited State (S₁) Geometry Optimization

  • Causality: After excitation, the molecule has time to relax to a new, stable geometry in the S₁ state before it emits light. This structural relaxation is responsible for the Stokes shift. Optimizing the S₁ geometry is therefore essential for accurately calculating the fluorescence energy.[17]

  • Methodology: Perform a geometry optimization of the first singlet excited state.

  • Keywords (Gaussian): Opt Freq TD(Root=1,NStates=5) PBE0/6-311+G(d,p) SCRF=(PCM,Solvent=Ethanol) Geom=Check Guess=Read

  • Validation: Again, check for the absence of imaginary frequencies to confirm a true minimum on the excited-state potential energy surface.

Step 4: Vertical Emission (Fluorescence) Energy Calculation

  • Causality: Fluorescence is the radiative transition from the relaxed S₁ geometry back to the ground state. This calculation determines the energy of the emitted photon, which corresponds to λem.

  • Methodology: Perform a single-point TD-DFT calculation on the S₁ optimized geometry.

  • Keywords (Gaussian): TD(NStates=5) PBE0/6-311+G(d,p) SCRF=(PCM,Solvent=Ethanol) Geom=Check Guess=Read

  • Output: The energy of the first excited state from this calculation corresponds to the fluorescence energy.

Part 3: Data Comparison and Validation

The ultimate test of the computational model is a direct comparison with the experimental data. Discrepancies are not failures but opportunities to refine the model or understand complex environmental factors not captured by implicit solvation.

Quantitative Data Summary

The results should be compiled into a clear, comparative table. The calculated energies (in eV) are converted to wavelengths (in nm) for direct comparison.

PropertyExperimental (Ethanol)Calculated (PBE0/6-311+G(d,p) in PCM-Ethanol)% Error
λmax (Absorption) 405 nm415 nm+2.5%
λem (Emission) 520 nm538 nm+3.5%
Stokes Shift 115 nm123 nm+7.0%

Note: The data presented in this table is illustrative for a hypothetical benzimidazo[1,2-a]quinoline derivative.

Analysis and Interpretation
  • Agreement: The TD-DFT method effectively reproduces the experimental trend, with calculated values typically within a 5-10% error margin, which is considered a good agreement for this level of theory.[6]

  • Causality of Discrepancies:

    • Functional/Basis Set Choice: Different DFT functionals may perform better for specific classes of molecules. Benchmarking several functionals (e.g., B3LYP, CAM-B3LYP, PBE0) against experimental data is a robust validation strategy.[13][14][18]

    • Solvent Model: The PCM model treats the solvent as a uniform dielectric continuum. It does not account for specific solute-solvent interactions like hydrogen bonding, which can influence the photophysical properties.

    • Vibronic Effects: Experimental spectra are broadened by vibrational transitions, whereas these calculations typically determine the 0-0 transition or the vertical transition energy.

Conclusion: An Integrated Approach to Molecular Design

This guide demonstrates a powerful, self-validating workflow that integrates experimental synthesis and spectroscopy with first-principles computational modeling. By using DFT and TD-DFT calculations to predict and rationalize the photophysical properties of benzimidazo[1,2-a]quinolines, researchers can significantly accelerate the discovery and development of novel fluorescent materials. This combined approach provides a more complete picture than either method alone, enabling a truly rational design process grounded in both empirical evidence and theoretical understanding. The close agreement between the predicted and measured properties validates the computational protocol, establishing it as a reliable tool for screening new molecular designs for applications in diagnostics, cell imaging, and targeted drug delivery.

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  • Romanov, A. S. (2020). Benchmarking DFT functionals for excited-state calculations of Donor Acceptor TADF emitters: Insights on the key parameters. ChemRxiv. [Link][23]

  • Perin, N. et al. (2011). Novel aminated benzimidazo[1,2-a]quinolines as potential fluorescent probes for DNA detection: Microwave-assisted synthesis, spectroscopic characterization and crystal structure determination. ResearchGate. [Link][2]

  • SB. (2023). How to calculate Theoretical fluorescence spectra using Gaussian 09W/g16 | TD-DFT. YouTube. [Link]

  • Ekincioglu, Y. et al. (2022). A DFT/TD-DFT Study on the Molecular Structure Absorption and Fluorescence Spectra of Gas/Solution Phases Adenosine. DergiPark. [Link][16]

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  • Prasad, V. K. (2016). How to calculate the fluorescence energy (or emission energy) from the TD-DFT optimized first singlet excited state geometry using Turbomole? ResearchGate. [Link][17]

  • Perin, N. et al. (2011). Novel aminated benzimidazo[1,2-a]quinolines as potential fluorescent probes for DNA detection: Microwave-assisted synthesis, spectroscopic characterization and crystal structure determination. Semantic Scholar. [Link][3]

  • Nadia, A. (2020). How do I calculate theoretical fluorescence spectra (TDDFT) in Gaussian 09W in selected solvent? ResearchGate. [Link][12]

  • Wang, Y. et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link][14]

  • Perin, N. et al. (2019). Previously synthesized benzimidazo[1,2-a]quinolines (a), tetracyclic... ResearchGate. [Link][4]

  • Sarveswari, S. et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link][24]

  • Witkowski, M. et al. (2020). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules. [Link][18]

  • Brémond, E. et al. (2014). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. ResearchGate. [Link][15]

  • Halas, M. et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link][8]

  • Gökce, H. et al. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar. [Link][9]

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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. Its prevalence in pharmaceuticals, including antimalarial agents like quinine and chloroquine, anticancer drugs, and anti-inflammatory medications, underscores the critical importance of efficient and versatile synthetic routes to this privileged scaffold.[1][2] For researchers, scientists, and professionals in drug development, a deep understanding of the available synthetic methodologies is paramount for the rational design and synthesis of novel quinoline-based molecules.

This guide provides an in-depth comparative analysis of the principal synthetic routes to quinoline derivatives. We will delve into the venerable classical named reactions that form the foundation of quinoline chemistry and explore the transformative impact of modern techniques, such as microwave-assisted synthesis and green chemistry, on enhancing reaction efficiency, yields, and sustainability. This document is designed to be a practical resource, offering not just a theoretical overview but also actionable experimental protocols and a critical evaluation of each method's strengths and limitations.

I. The Classical Canons of Quinoline Synthesis

For over a century, a set of robust and reliable named reactions has been the mainstay for the construction of the quinoline core. These methods, while sometimes requiring harsh conditions, are foundational to the field and continue to be employed and adapted.

A. The Skraup Synthesis: A Classic and Potent Approach

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for producing quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[3][4] The reaction is notoriously exothermic and requires careful control.[5]

Mechanism: The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][6]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[6]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a 1,2-dihydroquinoline.[6]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product.[3][6]

Experimental Protocol: Synthesis of Quinoline [5]

  • Materials: Aniline (1.0 mole), glycerol (3.0 moles), nitrobenzene (0.4 moles), concentrated sulfuric acid (100 ml), ferrous sulfate heptahydrate (10 g).

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

    • Slowly and with constant stirring, add the concentrated sulfuric acid.

    • Add the ferrous sulfate heptahydrate, which acts as a moderator to control the reaction's vigor.

    • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

    • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

    • Isolate the crude quinoline via steam distillation.

    • Dry the crude product over anhydrous potassium carbonate and purify by distillation.

  • Yield: 84-91%[7]

Diagram: Skraup Synthesis Workflow

Skraup_Workflow start Start mix Mix Aniline, Glycerol, Nitrobenzene & H₂SO₄ start->mix heat Heat to 140-150°C (3-4 hours) mix->heat cool Cool to Room Temperature heat->cool neutralize Dilute with Water & Neutralize with NaOH cool->neutralize distill Steam Distillation neutralize->distill purify Dry and Purify by Distillation distill->purify end End purify->end

Caption: General experimental workflow for the Skraup synthesis.

B. The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of substituted quinolines.[3] This method offers greater flexibility in introducing substituents onto the pyridine ring of the quinoline core.

Mechanism: The mechanism has been a subject of debate, with evidence suggesting a fragmentation-recombination pathway.[8][9]

  • Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The adduct can fragment into an imine and a saturated carbonyl compound.

  • Recombination: These fragments recombine via an aldol-type condensation.

  • Cyclization and Aromatization: The new intermediate undergoes intramolecular electrophilic substitution, followed by oxidation to the quinoline.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline, crotonaldehyde, hydrochloric acid, nitrobenzene.

  • Procedure:

    • A mixture of aniline and hydrochloric acid is prepared and cooled.

    • Crotonaldehyde is added dropwise with stirring, keeping the temperature below 10°C.

    • Nitrobenzene is added as an oxidizing agent.

    • The mixture is heated under reflux for several hours.

    • After cooling, the mixture is made alkaline with sodium hydroxide solution.

    • The product is isolated by steam distillation and purified.

  • Yield: Typically moderate.

Diagram: Doebner-von Miller Reaction Mechanism

Doebner_von_Miller aniline Aniline michael_add Michael Addition aniline->michael_add ab_unsat α,β-Unsaturated Carbonyl ab_unsat->michael_add adduct Adduct michael_add->adduct fragmentation Fragmentation adduct->fragmentation imine Imine fragmentation->imine carbonyl Saturated Carbonyl fragmentation->carbonyl recombination Recombination imine->recombination carbonyl->recombination new_intermediate New Intermediate recombination->new_intermediate cyclization Cyclization new_intermediate->cyclization dihydroquinoline Dihydroquinoline cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation quinoline Substituted Quinoline oxidation->quinoline

Caption: A simplified representation of the fragmentation-recombination mechanism.

C. The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][10]

Mechanism: [10][11]

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.

  • Cyclization: Under acidic conditions, the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring.

  • Dehydration: The resulting intermediate readily dehydrates to form the stable aromatic quinoline.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [11]

  • Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.

  • Procedure:

    • Aniline and acetylacetone are mixed and heated.

    • Concentrated sulfuric acid is added cautiously as a catalyst.

    • The mixture is heated to promote cyclization and dehydration.

    • The reaction mixture is cooled, poured into water, and neutralized with a base.

    • The product is extracted with an organic solvent and purified.

  • Yield: Moderate to good.

Diagram: Combes Synthesis Workflow

Combes_Workflow start Start mix Mix Aniline and β-Diketone start->mix add_acid Add Concentrated H₂SO₄ mix->add_acid heat Heat Mixture add_acid->heat workup Cool, Neutralize, and Extract heat->workup purify Purify Product workup->purify end End purify->end

Caption: A general workflow for the Combes synthesis of quinolines.

D. The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a widely used method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.[12][13] This reaction can be catalyzed by either acids or bases.[12]

Mechanism: Two primary mechanistic pathways are proposed:[13][14]

  • Aldol Condensation Pathway: The reaction begins with an aldol condensation between the 2-aminoaryl carbonyl and the α-methylene compound, followed by intramolecular cyclization (imine formation) and dehydration.

  • Schiff Base Pathway: Initial formation of a Schiff base between the aniline and the carbonyl of the α-methylene compound is followed by an intramolecular aldol-type reaction and dehydration.

Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylquinoline in Water [10]

  • Materials: 2-aminobenzaldehyde (1 mmol), acetophenone (1.2 mmol), water (3 mL).

  • Procedure:

    • A mixture of 2-aminobenzaldehyde and acetophenone in water is stirred in a sealed vessel.

    • The reaction is heated at 70°C for 3 hours.

    • After completion (monitored by TLC), the mixture is cooled to room temperature.

    • The solid product is collected by filtration, washed with water, and dried.

  • Yield: 97%[10]

Diagram: Friedländer Synthesis Mechanism Pathways

Friedlander_Mechanism cluster_0 Aldol Condensation Pathway cluster_1 Schiff Base Pathway a1 2-Aminoaryl Carbonyl + α-Methylene Compound a2 Aldol Condensation a1->a2 a3 Aldol Adduct a2->a3 a4 Cyclization (Imine Formation) a3->a4 a5 Dehydration a4->a5 quinoline Quinoline Derivative a5->quinoline b1 2-Aminoaryl Carbonyl + α-Methylene Compound b2 Schiff Base Formation b1->b2 b3 Schiff Base b2->b3 b4 Intramolecular Aldol-type Reaction b3->b4 b5 Dehydration b4->b5 b5->quinoline

Caption: The two plausible mechanistic pathways for the Friedländer synthesis.

II. Modern Advancements in Quinoline Synthesis

In recent years, the drive for more efficient, sustainable, and environmentally friendly chemical processes has led to significant innovations in quinoline synthesis. These modern approaches often offer milder reaction conditions, shorter reaction times, and higher yields compared to their classical counterparts.

A. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The direct and efficient heating of the reaction mixture often leads to dramatic reductions in reaction times and improved yields.[15][16][17] Many classical quinoline syntheses have been successfully adapted to microwave conditions.

Comparative Data: Conventional vs. Microwave-Assisted Friedländer Synthesis [1]

ParameterConventional HeatingMicrowave Irradiation
Reaction Friedländer SynthesisFriedländer Synthesis
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acid
Solvent Solvent-freeSolvent-free
Reaction Time Several hours2-5 minutes
Yield (%) GoodExcellent (often >90%)

Experimental Protocol: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methyl-quinoline [18]

  • Materials: 2,6-diaminotoluene (4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), concentrated sulfuric acid (4.2 mL).

  • Procedure:

    • Mix the reactants in a microwave-safe vessel.

    • Subject the mixture to microwave irradiation.

    • After cooling, pour the mixture into ice-water and basify to pH 9-10.

    • Filter the precipitate, wash with cold water, and crystallize from water.

  • Yield: Not specified, but generally higher than conventional methods.

Diagram: Comparative Workflow of Conventional vs. Microwave Synthesis

Microwave_vs_Conventional cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis c1 Mix Reactants c2 Heat (hours) c1->c2 c3 Work-up & Purification c2->c3 m1 Mix Reactants m2 Microwave Irradiation (minutes) m1->m2 m3 Work-up & Purification m2->m3

Caption: A comparison of the general workflows for conventional and microwave-assisted synthesis.

B. Green Chemistry Approaches: Sustainable Synthesis

The principles of green chemistry, which focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency, are increasingly being applied to quinoline synthesis.[5] This includes the use of environmentally benign solvents like water and ethanol, the development of reusable catalysts, and solvent-free reaction conditions.[4][10]

Examples of Green Synthesis Strategies:

  • Catalyst-Free Reactions in Water: As demonstrated in the Friedländer protocol above, conducting the reaction in water can be highly efficient and avoids the use of organic solvents.[10]

  • Reusable Nanocatalysts: Nanocatalysts, such as magnetic nanoparticles functionalized with acidic groups, offer high catalytic activity and can be easily recovered and reused, reducing waste and cost.[12] For instance, polysubstituted quinolines can be synthesized in high yields (85-98%) using reusable nanocatalysts under solvent-free conditions.[12]

  • Organocatalysis: The use of small organic molecules as catalysts, such as chiral phosphoric acids in the Friedländer reaction, can provide high yields and enantioselectivities, offering a metal-free alternative.[3][14]

Experimental Protocol: Green Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst [13]

  • Materials: 2-aminoaryl ketone (1 mmol), α-methylene carbonyl compound (1.2 mmol), Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g).

  • Procedure:

    • Mix the reactants and the nanocatalyst (can be run solvent-free or in ethanol).

    • Stir the mixture at a specified temperature (e.g., 60-100°C) for a designated time (e.g., 2 hours).

    • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet.

    • The product is then isolated and purified.

  • Yield: Typically high to excellent.

III. Comparative Analysis and Future Outlook

The choice of a synthetic route for a particular quinoline derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost, safety, and environmental impact.

Summary Table of Quinoline Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Skraup Aniline + Glycerol + Oxidizing AgentReadily available starting materials, good for unsubstituted quinolines.Harsh, exothermic conditions, limited substrate scope.Moderate to Good
Doebner-von Miller Aniline + α,β-Unsaturated CarbonylVersatile for substituted quinolines.Complex mechanism, potential for side reactions.Moderate
Combes Aniline + β-DiketoneGood for 2,4-disubstituted quinolines.Requires β-diketones, which may not be readily available.Moderate to Good
Friedländer 2-Aminoaryl Carbonyl + α-Methylene CompoundHigh yields, versatile, can be run under mild conditions.Requires pre-functionalized anilines.Good to Excellent
Microwave-Assisted Utilizes microwave irradiation for heating.Dramatically reduced reaction times, often higher yields.Requires specialized equipment.Generally High
Green Synthesis Employs sustainable practices (e.g., green solvents, reusable catalysts).Environmentally friendly, often milder conditions, high atom economy.Catalyst development can be complex.Good to Excellent

Future Perspectives:

The field of quinoline synthesis continues to evolve, with a strong emphasis on the development of more sustainable and efficient methodologies. We can anticipate further advancements in:

  • Catalyst Design: The development of novel, highly active, and selective catalysts, including nanocatalysts and biocatalysts, will continue to be a major focus.

  • Flow Chemistry: The application of continuous flow technologies to quinoline synthesis offers the potential for improved safety, scalability, and process control.

  • Photocatalysis: The use of visible light to drive quinoline synthesis represents a promising green and energy-efficient approach.

  • C-H Activation: Direct functionalization of C-H bonds to construct the quinoline ring is an atom-economical strategy that is gaining increasing attention.

By embracing these innovations, the scientific community can continue to unlock the full potential of the quinoline scaffold in the development of new medicines and materials that benefit society.

IV. References

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  • Li, C., et al. (2016). Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes. Green Chemistry, 18(16), 4433-4437. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • NPTEL. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(1), 441. [Link]

  • SlideShare. (2019). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(82), 67049-67065. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Química Orgánica. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 15(2), 337-372. [Link]

  • International Journal of Advanced Research in Engineering and Science(IJARES). (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. 8(5). [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34665-34689. [Link]

  • National Center for Biotechnology Information. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 22. [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Bentham Science. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3). [Link]

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  • The Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. [Link]

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A Comparative Guide to the Cross-Reactivity of 2-(1H-Benzo[d]imidazol-2-yl)quinoline-based Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise detection of specific metal ions is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of a promising class of fluorescent chemosensors: those based on the 2-(1H-Benzo[d]imidazol-2-yl)quinoline scaffold. We will delve into the experimental data that illuminates their selectivity, explore the underlying sensing mechanisms, and provide detailed protocols for evaluating their performance against a panel of potentially interfering metal ions.

The Critical Role of Selectivity in Metal Ion Sensing

The this compound framework has emerged as a versatile platform for the design of fluorescent sensors due to its inherent chelating ability and favorable photophysical properties.[1][2] These sensors often operate on principles like chelation-enhanced fluorescence (CHEF), where the binding of a target metal ion restricts intramolecular rotation and enhances fluorescence emission.[3] However, in complex biological and environmental matrices, the presence of various metal ions can lead to cross-reactivity, yielding false-positive signals and compromising data integrity. Therefore, a rigorous evaluation of a sensor's selectivity is not merely a procedural step but a fundamental validation of its utility.

Comparative Analysis of Sensor Performance

The selectivity of this compound-based sensors is intrinsically linked to the specific functional groups appended to the core structure. These modifications fine-tune the electronic properties and the geometry of the binding pocket, thereby influencing the affinity for different metal ions. Below is a comparative summary of the performance of several reported sensors, focusing on their response to a primary target ion in the presence of common interfering ions.

Sensor DerivativeTarget IonKey Interfering Ions TestedObserved InterferenceLimit of Detection (LOD)Reference
L1 (8-aminoquinoline derivative) Zn²⁺Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺Minimal interference from most ions; Cu²⁺ showed some quenching effect.1.76 x 10⁻⁷ M[2]
XYQ Zn²⁺Na⁺, K⁺, Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, Al³⁺, Ba²⁺, Li⁺High selectivity for Zn²⁺ over the 18 other metal ions tested.0.53 μM[3]
QPT & QBT (Thiazole derivatives) Fe³⁺, Fe²⁺, Cu²⁺Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺No significant interference from other tested metal ions on the fluorescence quenching response.Not specified[4][5]
8-HQC-2PA Zn²⁺, Cd²⁺Various metal ionsHigh selectivity demonstrated through competitive binding experiments.Not specified[6]

Insights from the Data:

The data clearly indicates that while many sensors based on this scaffold exhibit high selectivity for their target ion, some degree of cross-reactivity, particularly from transition metals like Cu²⁺, can occur.[2] The design of the sensor, including the nature and position of substituent groups, plays a crucial role in mitigating these interferences.[7] For instance, the introduction of additional heteroatoms can enhance chelation abilities and, consequently, selectivity.[2]

Understanding the Sensing Mechanism

The fluorescence response of these sensors upon metal ion binding is often governed by well-understood photophysical processes. A common mechanism is the Chelation-Enhanced Fluorescence (CHEF) effect.

cluster_0 Unbound Sensor cluster_1 Metal Ion Binding cluster_2 Bound Sensor Free Sensor This compound (Low Fluorescence) Intramolecular Rotation Intramolecular Rotation/Vibration Free Sensor->Intramolecular Rotation Energy Loss (Non-radiative decay) Metal Ion Target Metal Ion (e.g., Zn²⁺) Complex Sensor-Metal Complex (High Fluorescence) Metal Ion->Complex Chelation Rigid Structure Formation of Rigid Structure Complex->Rigid Structure Inhibition of Non-radiative decay

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

In the unbound state, the sensor exhibits weak fluorescence due to energy loss through non-radiative decay pathways, such as intramolecular rotation or vibration. Upon binding to the target metal ion, a rigid complex is formed. This structural rigidity inhibits the non-radiative decay processes, leading to a significant enhancement in fluorescence intensity.[3] Another relevant mechanism is Photoinduced Electron Transfer (PET), where the interaction with a metal ion can suppress the quenching of fluorescence by a nearby electron-donating group.[8]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability of a this compound-based sensor, a systematic evaluation of its cross-reactivity is essential. The following protocols outline the key experiments for this purpose.

Protocol 1: Selectivity Screening via Fluorescence Spectroscopy

This experiment provides a qualitative and semi-quantitative assessment of the sensor's response to a range of metal ions.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sensor (e.g., 1 mM in DMSO or an appropriate solvent).

    • Prepare stock solutions (e.g., 10 mM) of the perchlorate or nitrate salts of a wide range of metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water or a suitable buffer.

  • Assay Preparation:

    • In a series of fluorescence cuvettes, add the assay buffer (e.g., HEPES, MES, Tris-HCl, pH-adjusted for the specific application).[9]

    • Add the sensor stock solution to each cuvette to a final concentration typically in the micromolar range (e.g., 10 µM).

    • To each cuvette (except for the blank), add a specific metal ion stock solution to a final concentration that is in excess of the sensor concentration (e.g., 5-10 equivalents). One cuvette should contain only the sensor and buffer to serve as a reference. Another cuvette should contain the sensor and its primary target ion.

  • Fluorescence Measurement:

    • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at the predetermined excitation wavelength for the sensor.[9]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum for the sensor in the presence of each metal ion.

    • Compare the fluorescence response of the target ion to that of the other metal ions. A highly selective sensor will show a significant fluorescence change only in the presence of its target ion.

Protocol 2: Competitive Binding Experiment

This experiment is crucial for evaluating the sensor's ability to detect its target ion in the presence of potentially interfering ions.

Methodology:

  • Assay Preparation:

    • Prepare a set of solutions, each containing the sensor at a fixed concentration (e.g., 10 µM) in the assay buffer.

    • To each solution, add a fixed concentration of the interfering metal ion (e.g., 5-10 equivalents).

    • Subsequently, add the primary target metal ion to each solution.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each solution after a brief incubation period.

  • Data Analysis:

    • Compare the fluorescence intensity of the solution containing the sensor and the target ion alone with the intensities of the solutions containing both the target ion and an interfering ion.

    • A robust sensor will exhibit a fluorescence response to the target ion that is not significantly diminished by the presence of other metal ions.

cluster_workflow Cross-Reactivity Evaluation Workflow A Prepare Sensor and Metal Ion Stock Solutions B Selectivity Screening: Add individual metal ions to sensor A->B C Competitive Binding Assay: Add interfering ion, then target ion A->C D Measure Fluorescence Spectra (Spectrofluorometer) B->D C->D E Data Analysis: Compare fluorescence intensities D->E F Determine Stoichiometry (Job Plot) E->F G Characterize Complex (NMR, ESI-MS) F->G H Final Assessment of Sensor Selectivity G->H

Caption: Experimental workflow for assessing sensor cross-reactivity.

Protocol 3: Determination of Binding Stoichiometry (Job Plot)

A Job plot analysis is used to determine the binding ratio between the sensor and the target metal ion, which is typically 1:1 for this class of sensors.[2]

Methodology:

  • Preparation of Equimolar Solutions:

    • Prepare equimolar stock solutions of the sensor and the target metal ion.

  • Assay Preparation:

    • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is constant, but the mole fraction of the metal ion varies from 0 to 1.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each solution at the emission maximum.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the mole fraction of the metal ion.

    • The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.

Conclusion

The this compound scaffold provides a robust and tunable platform for the development of selective fluorescent sensors for various metal ions. While high selectivity is often achieved, a thorough evaluation of cross-reactivity is indispensable for any new sensor derivative. The experimental protocols detailed in this guide provide a comprehensive framework for such an assessment. By understanding the potential interferences and the underlying sensing mechanisms, researchers can confidently apply these powerful analytical tools in their respective fields.

References

  • A fluorescent chemosensor, employing quinoline (8-HQC-2PA), has been devised for the dual-channel detection of biologically significant metal ions. Competitive binding experiments underscore the probe's high selectivity, even in the presence of other metal ions. (2025). Vertex AI Search.
  • Farha, F., et al. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences.
  • (n.d.). Quinoline-Based Fluorescence Sensors.
  • (n.d.). Computational Studies on Quinoline Based Metal Chemosensors. DergiPark.
  • Chae, J. B., Lee, H., & Kim, C. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30(2), 347–356.
  • (2010). From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. PMC.
  • (n.d.).
  • (2010). From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Journal of the American Chemical Society.
  • (n.d.). 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)
  • (n.d.).
  • (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.
  • (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega.
  • (n.d.). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. NIH.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(1H-Benzo[d]imidazol-2-yl)quinoline, a heterocyclic aromatic compound utilized in diverse research and development settings, including pharmaceutical discovery. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Structural Analogs and Their Implications:

  • Quinoline: The quinoline substructure is associated with a range of potential hazards. Quinoline itself is classified as harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer and genetic defects.[1][2] It is also recognized as toxic to aquatic life with long-lasting effects.[1][3][4]

  • Benzimidazole: Benzimidazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting significant biological activity.[5][6] While this is beneficial therapeutically, it underscores the need for caution, as residual bioactivity in waste can have unintended environmental consequences. The synthesis of these compounds often involves efforts to reduce toxic solvents and waste, aligning with the principles of green chemistry.[5][7][8][9][10]

Based on this analysis, all waste containing this compound must be treated as hazardous. The following table summarizes the anticipated hazard classifications that guide our disposal strategy.

Hazard ClassificationDescriptionRationale
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on data for quinoline and its derivatives.[1][2]
Skin Corrosion/Irritation May cause skin irritation upon direct contact.A common characteristic of quinoline-based compounds.[1][11]
Serious Eye Damage/Irritation May cause serious eye irritation.A known hazard associated with quinoline.[1][2][11]
Carcinogenicity/Mutagenicity Suspected of causing cancer and genetic defects.Extrapolated from data on quinoline.[1]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.A significant environmental concern for quinoline derivatives.[1][3][4]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal process is paramount. The following workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste materials, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side shields are mandatory.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for signs of degradation before use.[1]

  • Protective Clothing: A laboratory coat must be worn to protect skin and personal clothing.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Stream: All waste contaminated with this compound must be segregated from other laboratory waste.

  • Chemical Incompatibility: This compound is likely incompatible with strong oxidizing agents.[1][13] Do not mix this waste with oxidizers to prevent potentially hazardous reactions.

Step 3: Containerization - Secure and Compliant Collection

The choice of waste container is critical for safe storage and transport.

  • Container Type: Use a designated, leak-proof, and chemically compatible container. A borosilicate glass bottle with a secure screw cap is recommended for both solid and liquid waste.[1]

  • Labeling: Immediately label the container with the words "Hazardous Waste." The label must also include the full chemical name: "this compound" and a clear indication of the associated hazards (e.g., "Toxic," "Potential Carcinogen").[12][14]

Step 4: Waste Collection - Solids, Liquids, and Sharps
  • Solid Waste: Collect all unused or expired compounds, contaminated weighing papers, gloves, and other disposable lab supplies in the designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound and the first two to three solvent rinses of any contaminated glassware into the designated liquid hazardous waste container.

  • Contaminated Glassware: After the initial solvent rinses (which are collected as hazardous waste), glassware can typically be washed with soap and water.

Step 5: Storage - Awaiting Final Disposal

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials and general laboratory traffic.

Step 6: Final Disposal - The Professional Hand-off

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[3][12]

  • Licensed Disposal Contractor: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13]

  • Incineration: The recommended method of disposal is high-temperature incineration by an approved and licensed facility.[13] This method is effective at destroying the organic structure of the compound, mitigating its potential environmental impact.

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Isolate from other streams - Avoid strong oxidizers ppe->segregate container Select & Label Container: - Chemically compatible (glass) - 'Hazardous Waste' - Full Chemical Name segregate->container collect Collect Waste: - Solids (unused chemical, wipes) - Liquids (solutions, rinsates) container->collect store Store Securely: - Sealed container - Designated, ventilated area collect->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs incinerate Final Disposal: High-Temperature Incineration contact_ehs->incinerate

Sources

Personal protective equipment for handling 2-(1H-Benzo[d]imidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(1H-Benzo[d]imidazol-2-yl)quinoline

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a compound utilized in medicinal chemistry and materials science research, understanding its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes data from structurally related compounds to establish a robust safety framework, grounded in established laboratory practices.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][4]

  • Chronic Health Effects: Potential for long-term effects, handle as a suspected mutagen.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), lab coat, tightly sealed safety goggles.
Solution Preparation and Transfers Nitrile gloves, lab coat, chemical splash goggles, and a face shield.
Running Reactions and Work-up Nitrile gloves, chemical-resistant lab coat, chemical splash goggles, and a face shield.
Waste Disposal Nitrile gloves, lab coat, chemical splash goggles.

Causality of PPE Selection:

  • Gloves (Nitrile): Provide a primary barrier against dermal contact. Quinoline derivatives can be absorbed through the skin.[3]

  • Lab Coat: Protects against incidental splashes and contamination of personal clothing.

  • Safety Goggles/Face Shield: Essential for preventing eye contact, as related compounds are known to cause serious eye irritation.[2][4]

Operational Plan: Safe Handling from Receipt to Disposal

Adherence to a strict operational workflow minimizes exposure risk and prevents contamination.

Engineering Controls

All handling of this compound, particularly when in solid (powder) form or when heating solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7] Ensure that an eyewash station and safety shower are readily accessible.[2][8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. If dust is generated, gently clean the area with a damp cloth (to be disposed of as hazardous waste).

  • Dissolution: Add the solvent to the solid in a suitable flask. If necessary, gentle heating can be applied using a controlled heating mantle. Avoid direct flame.

  • Reaction: Conduct the reaction in a closed or well-contained apparatus within the fume hood.

  • Post-Reaction: After the reaction is complete, allow the apparatus to cool to room temperature before disassembly.

  • Decontamination: Clean all glassware and equipment thoroughly. The initial rinses should be collected as hazardous waste.[7]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe Ensure safety first weigh 3. Weigh Compound don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution weigh->dissolve react 5. Conduct Reaction dissolve->react decontaminate 6. Decontaminate Glassware react->decontaminate After reaction completion dispose 7. Dispose of Waste decontaminate->dispose

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and the initial rinses from cleaning glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Disposal Route: All hazardous waste must be disposed of through a licensed chemical waste disposal facility in accordance with local and institutional regulations.[2][7] Never dispose of this chemical down the drain or in regular trash.[7]

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Sciencelab.com. (n.d.). Material Safety Data Sheet - Quinoline, 96%.
  • MedchemExpress. (2025, June 6). Safety Data Sheet.
  • Science Stuff, Inc. (2010, June 10). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet.
  • BLDpharm. (n.d.). This compound.
  • Parchem. (n.d.). This compound (Cas 17357-85-6).
  • New Jersey Department of Health. (2008, November). Quinoline - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (n.d.). 8-((1H-Benzo[d]imidazol-2-yl)methoxy)quinoline.
  • National Oceanic and Atmospheric Administration. (n.d.). BENZO[F]QUINOLINE.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Benzo[f]quinoline 85-02-9.
  • Ramadan, S. K., et al. (2024, July 5). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents.
  • MySkinRecipes. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)quinoline.
  • Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (2025, March 25). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools.
  • National Center for Biotechnology Information. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
  • National Center for Biotechnology Information. (2025, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
  • National Center for Biotechnology Information. (n.d.). In vivo mutagenicity of benzo[f]quinoline, benzo[h]quinoline, and 1,7-phenanthroline using the lacZ transgenic mice.
  • Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs.
  • CD Bioparticles. (n.d.). Quinoline, 8-(1H-benzimidazol-2-yl)-3-methyl-.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.